2-Vinyl-benzoic acid ethyl ester
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-ethenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9-7-5-6-8-10(9)11(12)13-4-2/h3,5-8H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTLPNEZOGCOFJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465726 | |
| Record name | Ethyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32082-32-9 | |
| Record name | Ethyl 2-ethenylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and properties of 2-Vinyl-benzoic acid ethyl ester
An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-Vinylbenzoate
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of ethyl 2-vinylbenzoate, a versatile monomer and key synthetic intermediate. We will delve into its synthesis, physicochemical properties, and notable applications, offering insights grounded in established chemical principles and validated experimental protocols.
Introduction: The Significance of Ethyl 2-Vinylbenzoate
Ethyl 2-vinylbenzoate, also known as 2-vinyl-benzoic acid ethyl ester, is an organic compound featuring both an acrylate-like vinyl group and a benzoate ester functionality. This unique bifunctional structure makes it a valuable building block in polymer chemistry and organic synthesis. The vinyl group readily participates in polymerization reactions, while the ester group can be hydrolyzed or transformed into other functional groups, enabling the creation of complex molecular architectures and functional materials. Its role as a monomer allows for the synthesis of polymers with tailored properties, finding use in coatings, adhesives, and specialty plastics.
Strategic Synthesis of Ethyl 2-Vinylbenzoate
The synthesis of ethyl 2-vinylbenzoate can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. We will explore two of the most robust and widely employed methods: the Palladium-Catalyzed Heck-Matsuda Reaction and the Wittig Olefination.
Palladium-Catalyzed Heck-Matsuda Reaction: A Modern Approach
The Heck-Matsuda reaction has emerged as a powerful tool for carbon-carbon bond formation, offering a direct and efficient route to vinylarenes. This method involves the palladium-catalyzed coupling of an aryl diazonium salt with an alkene. In the context of ethyl 2-vinylbenzoate synthesis, ethyl 2-iodobenzoate is coupled with ethylene.
Mechanism and Rationale:
The catalytic cycle of the Heck reaction is a well-established process involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the vinylarene product and regenerate the active catalyst. The use of a phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Experimental Protocol: Heck-Matsuda Synthesis of Ethyl 2-Vinylbenzoate
Materials:
-
Ethyl 2-iodobenzoate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Ethylene gas
-
Toluene, anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet, add ethyl 2-iodobenzoate (1 equivalent), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.04 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by triethylamine (2 equivalents).
-
Bubble ethylene gas through the reaction mixture at a steady, gentle rate.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure ethyl 2-vinylbenzoate.
Workflow for Heck-Matsuda Synthesis:
Caption: Workflow for the Heck-Matsuda synthesis of ethyl 2-vinylbenzoate.
The Wittig Reaction: A Classic Olefination Strategy
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphonium ylide. For the synthesis of ethyl 2-vinylbenzoate, ethyl 2-formylbenzoate is treated with methylenetriphenylphosphorane.
Mechanism and Rationale:
The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate. This intermediate then collapses to an oxaphosphetane, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide. The choice of base and solvent can influence the stereoselectivity of the reaction, although for a terminal alkene like ethyl 2-vinylbenzoate, this is not a concern.
Experimental Protocol: Wittig Synthesis of Ethyl 2-Vinylbenzoate
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or other strong base
-
Ethyl 2-formylbenzoate
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of ethyl 2-formylbenzoate (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-vinylbenzoate.
Workflow for Wittig Synthesis:
An In-depth Technical Guide to the Synthesis, Characterization, and Applications of Vinyl Benzoic Acid Ethyl Esters
This guide provides a comprehensive technical overview of the chemical structure, synthesis, characterization, and potential applications of vinyl benzoic acid ethyl esters, with a primary focus on the ortho-isomer, 2-vinyl-benzoic acid ethyl ester. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in leveraging the unique properties of this class of bifunctional molecules.
While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related analogs and foundational organic chemistry principles to provide a robust framework for its study and application. All protocols and data for analogous compounds are presented as validated starting points for the development of specific methodologies for the 2-vinyl isomer.
Molecular Structure and Physicochemical Properties
This compound (also known as ethyl 2-vinylbenzoate or ethyl 2-ethenylbenzoate) is an organic compound with the chemical formula C₁₁H₁₂O₂ and a molecular weight of 176.21 g/mol .[1][2] Its structure features a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho position. This unique arrangement of a polymerizable vinyl group and a versatile ester functional group on an aromatic scaffold makes it a molecule of significant interest in organic synthesis and polymer chemistry.
Table 1: Physicochemical Properties of Ethyl Benzoate and Related Vinyl Benzoates
| Property | Value (for Ethyl Benzoate - analogous compound) | Reference |
| Molecular Formula | C₉H₁₀O₂ | [3] |
| Molecular Weight | 150.17 g/mol | [3] |
| Boiling Point | 212 °C | [4] |
| Density | 1.045 g/cm³ at 25 °C | [4] |
| Solubility | Almost insoluble in water, miscible with most organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound can be approached through several modern synthetic methodologies. Given the structural components, palladium-catalyzed cross-coupling reactions such as the Heck and Stille reactions are highly plausible and efficient routes. These methods offer a high degree of control and functional group tolerance.
Proposed Synthesis via Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for C-C bond formation.[5] In a hypothetical synthesis of this compound, ethyl 2-bromobenzoate would be coupled with ethylene gas.
Workflow for Proposed Heck Reaction Synthesis
Caption: Proposed Heck reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Analogous Heck Reaction)
The following is a general protocol for a Heck reaction, which would need to be optimized for the specific synthesis of this compound.
-
Reaction Setup: To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate (1.0 equiv), a palladium catalyst such as palladium(II) acetate (0.02 equiv), and a phosphine ligand like triphenylphosphine (0.04 equiv).
-
Solvent and Base: Add a suitable solvent (e.g., DMF or toluene) and a base such as triethylamine (2.0 equiv).
-
Ethylene Addition: Purge the flask with ethylene gas and maintain a positive pressure of ethylene.
-
Reaction: Heat the mixture to 80-120 °C and monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, filter off the palladium catalyst, and perform an aqueous workup.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
Proposed Synthesis via Stille Coupling
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound with an organic halide.[6] This method could be employed by reacting ethyl 2-bromobenzoate with vinyltributyltin.
Workflow for Proposed Stille Coupling Synthesis
Caption: Proposed Stille coupling workflow for the synthesis of this compound.
Detailed Experimental Protocol (Analogous Stille Coupling)
This general protocol for a Stille coupling would require optimization for the target synthesis.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve ethyl 2-bromobenzoate (1.0 equiv) and vinyltributyltin (1.1 equiv) in a solvent such as toluene.
-
Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress using TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture and quench with an aqueous solution of potassium fluoride to precipitate the tin byproducts.
-
Purification: Filter the mixture, perform an aqueous workup, and purify the crude product by column chromatography.
Spectroscopic Characterization
Definitive spectroscopic data for this compound is not widely published. However, based on the analysis of its structural analogs, the expected spectral characteristics can be predicted.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons (4H, multiplet, ~7.2-8.0 ppm)- Vinyl protons (3H, complex multiplet, ~5.0-7.0 ppm)- Ethyl ester CH₂ (2H, quartet, ~4.3 ppm)- Ethyl ester CH₃ (3H, triplet, ~1.3 ppm) |
| ¹³C NMR | - Carbonyl carbon (~166 ppm)- Aromatic carbons (~125-140 ppm)- Vinyl carbons (~115-135 ppm)- Ethyl ester OCH₂ (~61 ppm)- Ethyl ester CH₃ (~14 ppm) |
| IR (Infrared) | - C=O stretch (ester) ~1720 cm⁻¹- C=C stretch (vinyl and aromatic) ~1630 cm⁻¹ and ~1600-1450 cm⁻¹- C-O stretch (ester) ~1275 and 1110 cm⁻¹ |
| Mass Spec (MS) | - Molecular ion peak (M⁺) at m/z = 176- Fragmentation peaks corresponding to the loss of the ethoxy group (m/z = 131) and the ethyl group (m/z = 147) |
Reactivity and Potential Applications
The bifunctional nature of this compound makes it a versatile building block in organic synthesis and polymer science.
Polymerization
The vinyl group of this compound can undergo radical polymerization to form specialty polymers.[7] The presence of the ethyl benzoate moiety would impart unique properties to the resulting polymer, such as altered solubility, thermal stability, and potential for post-polymerization modification of the ester group. Such polymers could find applications in coatings, adhesives, and advanced composites.[6]
Workflow for Radical Polymerization
Caption: General workflow for the radical polymerization of this compound.
Diels-Alder Reactions
The vinyl group can act as a dienophile in Diels-Alder reactions, providing a pathway to complex cyclic structures.[5] This reactivity is valuable in the synthesis of natural products and other complex organic molecules.
Applications in Drug Discovery
Benzoic acid derivatives are known to possess a wide range of biological activities.[8] The unique structure of this compound could serve as a scaffold for the synthesis of novel therapeutic agents. The vinyl group allows for further functionalization, and the ester can be hydrolyzed to the corresponding carboxylic acid, a common functional group in drug molecules.
Safety and Handling
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from heat and ignition sources.
-
Hazards: May be combustible. May cause skin and eye irritation.
Conclusion
This compound is a promising but underexplored molecule with significant potential in organic synthesis and materials science. While a lack of extensive published data necessitates further research to fully characterize its properties and reactivity, this guide provides a solid foundation for researchers to begin their investigations. The proposed synthetic routes, predicted spectral data, and potential applications outlined herein offer a roadmap for unlocking the full potential of this versatile chemical building block.
References
- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]
- 3. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]
- 4. Ethyl 2-(2-phenylethenyl)benzoate | CAS#:87717-18-8 | Chemsrc [chemsrc.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 4-Vinylbenzoate [myskinrecipes.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemsynthesis.com [chemsynthesis.com]
An In-Depth Technical Guide to Ethyl 2-Vinylbenzoate: Properties, Synthesis, and Characterization
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Niche Monomer and Synthetic Building Block
Ethyl 2-vinylbenzoate is an organic compound that belongs to the class of vinyl aromatic esters. Its structure is characterized by a benzene ring substituted with an ethyl ester group and a vinyl group at the ortho (1,2) positions. This specific arrangement of functional groups makes it a molecule of significant interest in polymer chemistry and synthetic organic chemistry. The presence of the vinyl group provides a reactive site for polymerization, while the ester functionality can be used to tune the physical properties of the resulting materials or serve as a handle for further chemical transformations. This guide provides a comprehensive overview of its core properties, with a primary focus on its molecular weight, alongside proposed methodologies for its synthesis, purification, and structural characterization.
Core Physicochemical Properties
The fundamental identity and behavior of a chemical compound are dictated by its physicochemical properties. For ethyl 2-vinylbenzoate, these properties are foundational for its application in any research or development context.
Molecular Weight and Formula
The molecular formula for ethyl 2-vinylbenzoate is C₁₁H₁₂O₂.[1][2] This formula is derived from its structure, which consists of 11 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms. Based on the atomic weights of these elements (C ≈ 12.011 u, H ≈ 1.008 u, O ≈ 15.999 u), the molecular weight is calculated.
This value is critical for stoichiometric calculations in chemical reactions, determining molar concentrations, and for analysis via mass spectrometry.
Tabulated Properties
For ease of reference, the key quantitative data for ethyl 2-vinylbenzoate are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 176.21 g/mol | [2][3] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| CAS Number | 32082-32-9 | [1][2][3] |
| Boiling Point | 82 °C at 0.1 Torr | [3] |
| Known Hazards | Irritant | [1] |
| Storage Conditions | Sealed in dry, Room Temperature | [2] |
Synthesis and Purification
The synthesis of ethyl 2-vinylbenzoate is not as commonly documented as that of its isomers (e.g., ethyl 4-vinylbenzoate). However, a logical and robust synthetic route can be designed based on established organic chemistry principles. The most direct approach is the Fischer esterification of 2-vinylbenzoic acid with ethanol.
Causality Behind Experimental Choices
The choice of Fischer esterification is based on its reliability for converting carboxylic acids and alcohols into esters using an acid catalyst. The key to this process is driving the equilibrium towards the product side. This is typically achieved by using an excess of one of the reactants (in this case, ethanol, which can also serve as the solvent) and/or by removing the water formed during the reaction. Purification via column chromatography is selected for its effectiveness in separating the nonpolar ester product from any remaining polar starting materials (the carboxylic acid) or byproducts.
Proposed Synthetic Protocol: Fischer Esterification
Objective: To synthesize ethyl 2-vinylbenzoate from 2-vinylbenzoic acid and ethanol.
Materials:
-
2-vinylbenzoic acid
-
Anhydrous ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or ethyl acetate
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-vinylbenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-5 mol%) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-vinylbenzoic acid spot.
-
Quenching and Extraction: After cooling to room temperature, remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the remaining residue in diethyl ether or ethyl acetate.
-
Transfer the organic solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted carboxylic acid), and finally with brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude ethyl 2-vinylbenzoate.
Purification Workflow
The crude product obtained from the synthesis will likely contain minor impurities. High-purity material, essential for polymerization studies or drug development, is obtained through column chromatography.
-
Column Preparation: Pack a glass column with silica gel using a hexane/ethyl acetate slurry.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate). The less polar product will elute before any remaining polar impurities.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified ethyl 2-vinylbenzoate as an oil.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis and purification of ethyl 2-vinylbenzoate.
Structural Elucidation and Characterization
Predicted Spectroscopic Data
-
¹H NMR (Proton NMR): This technique provides information about the chemical environment of hydrogen atoms.
-
Ethyl Group: A quartet signal around δ 4.3-4.4 ppm (2H, -OCH₂CH₃) and a triplet signal around δ 1.3-1.4 ppm (3H, -OCH₂CH₃).
-
Vinyl Group: Three distinct signals in the δ 5.0-7.0 ppm range, exhibiting complex splitting (dd, doublet of doublets) due to geminal and cis/trans couplings. The proton on the carbon attached to the ring will be the most downfield.
-
Aromatic Protons: Four signals in the δ 7.2-8.0 ppm range, with splitting patterns characteristic of a 1,2-disubstituted benzene ring.
-
-
¹³C NMR (Carbon NMR): This technique identifies the different carbon environments.
-
Carbonyl Carbon: A signal around δ 166-168 ppm.
-
Aromatic & Vinyl Carbons: Multiple signals between δ 115-140 ppm.
-
Ethyl Group Carbons: A signal around δ 61 ppm (-OCH₂) and a signal around δ 14 ppm (-CH₃).
-
-
IR (Infrared) Spectroscopy: This method detects the presence of specific functional groups based on their vibrational frequencies.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1715-1725 cm⁻¹.
-
C=C Stretches: Medium intensity bands around 1630 cm⁻¹ (vinyl) and 1600, 1480 cm⁻¹ (aromatic).
-
C-O Stretch: A strong band in the 1100-1300 cm⁻¹ region.
-
-
Mass Spectrometry (MS): This technique provides the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 176, corresponding to the molecular weight of the compound.
-
Key Fragments: Common fragmentation would involve the loss of the ethoxy group (-OCH₂CH₃) to give a peak at m/z = 131, or the loss of an ethylene molecule from the vinyl group.
-
Characterization Workflow Diagram
Caption: A logical workflow for the structural confirmation of ethyl 2-vinylbenzoate.
Applications in Research and Development
The unique ortho-substitution pattern of ethyl 2-vinylbenzoate makes it a valuable, albeit specialized, molecule.
-
Polymer Science: Its primary potential application is as a monomer. Polymerization through the vinyl group can lead to the formation of polymers with pendant ethyl benzoate groups. These groups, being in close proximity to the polymer backbone, can influence the polymer's thermal properties (e.g., glass transition temperature), solubility, and stereochemistry in ways that are distinct from its meta- and para-isomers.
-
Organic Synthesis: In drug discovery and materials science, it serves as a versatile synthetic intermediate. The vinyl group can undergo a wide range of transformations (e.g., oxidation, hydrogenation, hydroboration, Heck coupling), while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. This allows for the construction of complex molecular architectures.
Safety and Handling
Ethyl 2-vinylbenzoate is classified as an irritant.[1] Therefore, proper laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound.
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, away from incompatible materials such as strong oxidizing agents.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it according to local, state, and federal regulations.
References
- 1. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]
- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]
- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Vinyl-benzoic acid ethyl ester CAS number 32082-32-9
An In-Depth Technical Guide to 2-Vinyl-benzoic Acid Ethyl Ester (CAS 32082-32-9)
Foreword: A Monomer of Untapped Potential
In the landscape of polymer science and organic synthesis, functional monomers serve as the foundational pillars upon which innovation is built. This compound, also known as ethyl 2-vinylbenzoate, represents a unique class of such building blocks. It elegantly combines the reactive vinyl group, amenable to radical polymerization, with an ethyl ester functionality at the ortho position of a benzene ring. This specific arrangement offers a powerful handle for post-polymerization modification, enabling the creation of advanced materials with tailored properties. This guide provides a comprehensive technical overview of this monomer, from its synthesis and polymerization to the potential applications of the resultant polymer, intended for researchers and professionals in chemistry and drug development.
Physicochemical Properties
A thorough understanding of a monomer's physical and chemical properties is paramount for its successful application in synthesis and polymerization. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 32082-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1][2] |
| Appearance | Liquid (Predicted) | |
| Boiling Point | 82 °C at 0.1 Torr | [1] |
| Density | ~1.037 g/cm³ (Predicted) | [1] |
| Synonyms | Ethyl 2-vinylbenzoate, 2-Ethenylbenzoic acid ethyl ester | [1][2] |
Synthesis Methodologies: Crafting the Monomer
The synthesis of vinylarenes can be approached through several classic organic transformations. For this compound, the Wittig and Heck reactions stand out as the most logical and versatile methods, starting from readily available precursors.
The Wittig Reaction Approach
The Wittig reaction is a cornerstone of organic chemistry for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[3][4] In this context, the target molecule can be synthesized from ethyl 2-formylbenzoate. The causality here is the nucleophilic attack of the ylide on the electrophilic carbonyl carbon, leading to a highly stable triphenylphosphine oxide byproduct, which drives the reaction to completion.[4]
Caption: The Wittig reaction pathway for synthesizing ethyl 2-vinylbenzoate.
Experimental Protocol: Wittig Synthesis
-
Ylide Generation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise via syringe. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation without side reactions.[4] Allow the resulting deep red or orange mixture to stir for 1 hour at 0 °C, forming the phosphorus ylide.
-
Aldehyde Addition: In a separate flask, dissolve ethyl 2-formylbenzoate (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the ylide suspension at 0 °C. The disappearance of the ylide's color indicates consumption.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[5]
The Heck Reaction Approach
The Mizoroki-Heck reaction provides an alternative route, involving the palladium-catalyzed coupling of a vinyl group source with an aryl halide.[6] A plausible pathway involves coupling ethyl 2-bromobenzoate with a vinylating agent like vinylboronic acid pinacol ester or ethylene under appropriate catalytic conditions. The key to this reaction is the palladium catalyst's ability to cycle between Pd(0) and Pd(II) oxidation states, facilitating oxidative addition, migratory insertion, and β-hydride elimination steps.[6]
Experimental Protocol: Heck Synthesis (Proposed)
-
Catalyst Preparation: To a Schlenk flask under an inert atmosphere, add ethyl 2-bromobenzoate (1.0 equivalent), a palladium source such as palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), and a phosphine ligand like triphenylphosphine (PPh₃) or a bidentate ligand like dppp (1,3-bis(diphenylphosphino)propane) to stabilize the catalyst.[7]
-
Reagent Addition: Add a vinylating agent such as potassium vinyltrifluoroborate (1.5 equivalents), a suitable base (e.g., triethylamine or potassium carbonate, 2-3 equivalents), and an appropriate solvent like N,N-dimethylformamide (DMF) or acetonitrile.
-
Reaction: Heat the mixture to 80-120 °C and stir vigorously for 12-48 hours. The reaction progress should be monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous MgSO₄, and concentrated in vacuo. The residue is purified by column chromatography to isolate the final product.[8][9]
Polymerization and Post-Polymerization Modification
The vinyl functionality of this compound makes it an excellent candidate for free-radical polymerization, a robust and widely used method for producing polymers from vinyl monomers.[10]
Caption: The three key stages of free-radical polymerization.
Experimental Protocol: Free-Radical Polymerization
-
Monomer Preparation: Purify the this compound monomer by passing it through a column of basic alumina to remove any inhibitors (like MEHQ) that may be present from storage.
-
Reaction Setup: In a polymerization tube, dissolve the purified monomer in a suitable solvent (e.g., toluene or dioxane). Add a free-radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (typically 0.1-1.0 mol% relative to the monomer). The choice of initiator depends on the desired polymerization temperature; AIBN is commonly used for reactions around 60-80 °C.[11]
-
Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Seal the tube under vacuum or an inert atmosphere and place it in a preheated oil bath at the appropriate temperature (e.g., 70 °C for AIBN). Allow the polymerization to proceed for a set time (e.g., 6-24 hours). The solution will become noticeably more viscous as the polymer forms.
-
Isolation: Cool the reaction, open the tube, and dilute the viscous solution with a solvent like THF. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as cold methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent to remove unreacted monomer and initiator fragments, and dry it in a vacuum oven at 40-50 °C to a constant weight.[11][12]
Post-Polymerization Modification: Hydrolysis
A key feature of poly(this compound) is the accessibility of its ester groups for further chemical transformation. Acid- or base-catalyzed hydrolysis can convert the neutral, relatively hydrophobic polymer into a polyanionic, water-soluble polyelectrolyte: poly(2-vinyl-benzoic acid). This transformation dramatically alters the material's properties and opens up new application avenues.[13][14]
Experimental Protocol: Polymer Hydrolysis
-
Dissolution: Dissolve the synthesized poly(this compound) in a suitable solvent like THF or dioxane.
-
Hydrolysis: Add an aqueous solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH). Heat the mixture under reflux for several hours. The progress of the hydrolysis can be monitored by FT-IR spectroscopy (disappearance of the ester C=O stretch and appearance of the carboxylic acid O-H and C=O stretches).[14]
-
Isolation (Acidic Hydrolysis): After cooling, neutralize the solution with a base. If the resulting polymer salt is water-soluble, it can be isolated by dialysis against deionized water followed by lyophilization.
-
Isolation (Basic Hydrolysis): After cooling, acidify the solution with an acid like HCl to protonate the carboxylate groups. This will often cause the poly(2-vinyl-benzoic acid) to precipitate if it is not soluble in the mixed solvent system. The polymer can then be collected by filtration, washed with water, and dried.[15]
Applications in Research and Development
The true value of a functional monomer is realized in the applications of its corresponding polymer. Poly(this compound) and its hydrolyzed form are versatile platforms for:
-
Reactive Intermediates: The polymer can serve as a scaffold where the ester groups are converted to other functionalities (amides, other esters) through polymer-analogous reactions, creating a library of functional materials.
-
pH-Responsive Materials: The hydrolyzed polymer, poly(2-vinyl-benzoic acid), contains carboxylic acid groups. These groups will be deprotonated at higher pH, causing the polymer to swell or dissolve in aqueous media. This behavior is ideal for designing smart hydrogels, drug delivery systems, and sensors.
-
Adsorbents and Chelating Agents: The carboxylic acid moieties can effectively bind to metal ions, making the hydrolyzed polymer a candidate for use in water purification and metal ion sequestration.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, open flames, and other ignition sources, as the compound is combustible.[18] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[18] The monomer may be supplied with a polymerization inhibitor (e.g., MEHQ), which requires storage under specific conditions to remain effective.[16]
-
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Do not allow the substance to enter drains or waterways.
Conclusion
This compound is a highly versatile monomer whose true potential is realized through polymerization and subsequent chemical modification. Its synthesis via established methods like the Wittig and Heck reactions is straightforward for proficient organic chemists. The resulting polymer provides a robust platform for creating functional materials with applications spanning from advanced coatings to biomedical devices. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively leverage this powerful building block to drive innovation in materials science and beyond.
References
- 1. This compound | 32082-32-9 [amp.chemicalbook.com]
- 2. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. diva-portal.org [diva-portal.org]
- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pslc.ws [pslc.ws]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Authored by: A Senior Application Scientist
An In-depth Technical Guide to the Predicted Spectral Data of Ethyl 2-Vinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-vinylbenzoate is a significant organic compound, the structural characterization of which is paramount for its application in chemical synthesis and materials science. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for ethyl 2-vinylbenzoate. In the absence of a consolidated, publicly available experimental dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to construct a reliable predictive model of its spectral characteristics. Data from structurally analogous compounds, such as ethyl benzoate and vinyl benzoate, are used as a foundational reference. This guide is intended to serve as a valuable resource for researchers in anticipating, interpreting, and validating experimental results for ethyl 2-vinylbenzoate.
Molecular Structure and Rationale for Spectral Prediction
The unique spectral signature of ethyl 2-vinylbenzoate arises from the interplay of its three key structural components: the ethyl ester group, the ortho-substituted benzene ring, and the vinyl group. The ortho-positioning of the vinyl group relative to the ethyl carboxylate group creates a sterically hindered environment and a complex electronic landscape, which is expected to significantly influence the chemical shifts and coupling constants in its NMR spectra.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of ethyl 2-vinylbenzoate is anticipated to be complex, particularly in the aromatic and vinyl regions. The predictions below are based on a standard 300-500 MHz spectrometer using CDCl₃ as a solvent.
Key Features:
-
Ethyl Group: A characteristic quartet and triplet pattern is expected for the ethyl ester protons. The methylene protons (-OCH₂-) are deshielded by the adjacent oxygen atom, while the methyl protons (-CH₃) are further upfield.
-
Vinyl Group: The three vinyl protons will form a complex splitting pattern (dd or ddt) due to geminal, cis, and trans couplings. The proton on the carbon attached to the aromatic ring will be the most deshielded.
-
Aromatic Region: The four protons on the benzene ring will exhibit a complex multiplet pattern typical of an ortho-disubstituted system.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| Ethyl -CH₃ | ~1.3-1.4 | Triplet (t) | J = ~7.1 Hz |
| Ethyl -CH₂- | ~4.3-4.4 | Quartet (q) | J = ~7.1 Hz |
| Vinyl =CH (gem) | ~5.3-5.4 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(cis) ≈ 10.9 Hz |
| Vinyl =CH (trans) | ~5.7-5.8 | Doublet of doublets (dd) | J(gem) ≈ 1.5 Hz, J(trans) ≈ 17.5 Hz |
| Vinyl -CH= (ortho) | ~7.0-7.2 | Doublet of doublets (dd) | J(cis) ≈ 10.9 Hz, J(trans) ≈ 17.5 Hz |
| Aromatic H | ~7.3-7.9 | Multiplet (m) | N/A |
Causality: The predicted shifts for the ethyl group are based on known data for ethyl benzoate.[1] The vinyl proton shifts and couplings are estimated from analogous vinyl compounds, where electronic effects and spatial orientation dictate their complex splitting patterns. The aromatic region is predicted to be a complex multiplet due to the ortho-substitution pattern, where all four protons are chemically non-equivalent and couple with each other.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide a clear count of the unique carbon environments within the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ethyl -CH₃ | ~14.0-15.0 |
| Ethyl -CH₂- | ~60.0-62.0 |
| Vinyl =CH₂ | ~117.0-119.0 |
| Aromatic C (quaternary, C-CO) | ~130.0-132.0 |
| Aromatic C (quaternary, C-vinyl) | ~138.0-140.0 |
| Aromatic CH | ~127.0-133.0 (multiple peaks) |
| Vinyl -CH= | ~135.0-137.0 |
| Carbonyl C=O | ~166.0-168.0 |
Causality: The carbonyl carbon is significantly deshielded due to the electronegativity of the two oxygen atoms. The aromatic carbon shifts are influenced by the electronic effects of both the ester and vinyl substituents. Data from ethyl benzoate and related compounds inform these predictions.[2]
Predicted Infrared (IR) Spectrum
The IR spectrum is crucial for identifying the key functional groups present in ethyl 2-vinylbenzoate.
Table 3: Predicted Major IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | ~3100-3000 | Medium |
| C-H stretch (aliphatic) | ~3000-2850 | Medium |
| C=O stretch (α,β-unsaturated ester) | ~1725-1715 | Strong |
| C=C stretch (vinyl) | ~1630 | Medium |
| C=C stretch (aromatic) | ~1600, 1480 | Medium-Strong |
| C-O stretch (ester) | ~1300-1100 (two bands) | Strong |
Causality: The position of the carbonyl (C=O) stretch is characteristic of an α,β-unsaturated ester, which is typically found at a lower wavenumber compared to a saturated aliphatic ester due to conjugation with the aromatic ring and vinyl group.[3] The strong C-O stretching bands are also a hallmark of the ester functional group.
Predicted Mass Spectrum (MS) Fragmentation
Electron Ionization Mass Spectrometry (EI-MS) will provide information about the molecular weight and the fragmentation pattern, which aids in structural confirmation.
-
Molecular Ion (M⁺): The molecular formula is C₁₁H₁₂O₂. The predicted monoisotopic mass is approximately 176.08 g/mol .
-
Base Peak: The most stable fragment is often the benzoyl cation or a related structure. The predicted base peak is m/z 147, corresponding to the loss of an ethyl radical (•CH₂CH₃), followed by rearrangement.
-
Major Fragments:
-
m/z 148: Loss of ethylene (C₂H₄) via McLafferty rearrangement.
-
m/z 131: Loss of the ethoxy radical (•OCH₂CH₃).
-
m/z 105: A common fragment for benzoate esters, corresponding to the benzoyl cation [C₆H₅CO]⁺, which would arise after rearrangement/loss of the vinyl group.
-
m/z 77: The phenyl cation [C₆H₅]⁺.
-
Experimental Methodologies
To validate the predicted data, the following experimental protocols are recommended.
Protocol 1: NMR Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.
Materials:
-
Ethyl 2-vinylbenzoate sample (~5-10 mg)
-
Deuterated chloroform (CDCl₃)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 300-500 MHz)
Procedure:
-
Dissolve the ethyl 2-vinylbenzoate sample in approximately 0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum, typically using 16-32 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum, requiring a larger number of scans for adequate signal-to-noise.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
Ethyl 2-vinylbenzoate sample
-
Suitable solvent (e.g., dichloromethane or ethyl acetate)
-
GC-MS instrument with an EI source
Procedure:
-
Prepare a dilute solution of the sample (~1 mg/mL) in the chosen solvent.
-
GC Instrument Setup:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Start at 50 °C (hold 1 min), ramp at 10 °C/min to 300 °C (hold 5 min).[4]
-
-
MS Instrument Setup:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: m/z 40-500
-
-
Acquire and analyze the data, identifying the molecular ion peak and major fragments.
Visualizations
Molecular Structure and Atom Numbering
References
An In-depth Technical Guide to the 13C NMR Spectrum of 2-Vinyl-benzoic Acid Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique that provides unparalleled insight into the carbon framework of organic molecules. For the medicinal chemist and drug development professional, a detailed understanding of a molecule's structure is paramount for elucidating structure-activity relationships (SAR) and ensuring the identity and purity of synthesized compounds. This guide provides a comprehensive technical overview of the 13C NMR spectrum of 2-Vinyl-benzoic acid ethyl ester, a substituted aromatic compound with functionalities relevant to organic synthesis and medicinal chemistry. We will delve into the prediction and detailed analysis of its 13C NMR spectrum, provide a robust experimental protocol for its acquisition, and demonstrate how advanced NMR techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used for unambiguous peak assignment.
Predicted 13C NMR Spectrum and Analysis of this compound
Obtaining an experimental 13C NMR spectrum is the gold standard for structural confirmation. However, in the absence of a readily available experimental spectrum, a highly accurate prediction can be generated by leveraging data from structurally similar compounds and computational tools. The prediction of the 13C NMR chemical shifts for this compound relies on the analysis of substituent effects on the benzene ring and the characteristic chemical shifts of the ethyl ester and vinyl functional groups.
The structure of this compound with the numbering of the carbon atoms is shown below:
Introduction: The Molecular Structure of Ethyl 2-Vinylbenzoate
An In-Depth Technical Guide to the FT-IR Spectrum of Ethyl 2-Vinylbenzoate
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of ethyl 2-vinylbenzoate. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize FT-IR spectroscopy for molecular characterization and quality control. This document delves into the theoretical principles, practical experimental protocols, and detailed spectral interpretation pertinent to this specific molecule.
Ethyl 2-vinylbenzoate (CAS No: 32082-32-9) is an organic compound featuring an ethyl ester functional group and a vinyl group attached to a benzene ring in an ortho substitution pattern.[1][2] Understanding the vibrational characteristics of each of these components is crucial for interpreting its infrared spectrum. FT-IR spectroscopy serves as a powerful, non-destructive technique to identify the functional groups present in a molecule and to confirm its identity by analyzing the absorption of infrared radiation, which excites molecular vibrations.[3]
The unique arrangement of the ester and vinyl groups on the benzene ring in ethyl 2-vinylbenzoate results in a characteristic FT-IR spectrum. The conjugation of the carbonyl group with the aromatic ring, and the presence of the vinyl group, both influence the electronic environment and, consequently, the vibrational frequencies of the bonds within the molecule.
Principles of FT-IR Spectroscopy and Sampling
FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. When the frequency of the infrared radiation matches the natural vibrational frequency of a specific bond or functional group, the bond absorbs the radiation, resulting in a peak in the spectrum. The position, intensity, and shape of these peaks provide a molecular fingerprint.
For a liquid sample like ethyl 2-vinylbenzoate, Attenuated Total Reflectance (ATR) is a highly effective and widely used sampling technique.[4] In ATR-FTIR, an infrared beam is directed into a crystal with a high refractive index. A small drop of the liquid sample is placed in direct contact with this crystal. The IR beam undergoes total internal reflection at the crystal-sample interface, creating an evanescent wave that penetrates a short distance into the sample. This interaction allows for the absorption of energy at specific frequencies corresponding to the sample's vibrational modes, all with minimal sample preparation.[3][4]
Predicted FT-IR Spectrum of Ethyl 2-Vinylbenzoate: A Detailed Interpretation
The FT-IR spectrum of ethyl 2-vinylbenzoate can be logically dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The absence of certain peaks, such as a broad O-H stretch, is as informative as the presence of others.[5][6][7]
Key Vibrational Regions and Peak Assignments
The following table summarizes the expected prominent absorption bands for ethyl 2-vinylbenzoate, synthesized from established data for esters, vinyl compounds, and substituted benzenes.
| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Characteristics | Rationale and Comparative Insights |
| 3100 - 3000 | Aromatic & Vinylic C-H Stretch | Medium to Weak, Sharp | Absorptions above 3000 cm⁻¹ are characteristic of C-H bonds in sp² hybridized carbons, found in both the benzene ring and the vinyl group.[7] |
| 3000 - 2850 | Aliphatic C-H Stretch (Ethyl group) | Medium, Sharp | These peaks arise from the symmetric and asymmetric stretching of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the ethyl ester.[5] |
| ~1720 | C=O Stretch (Ester) | Strong, Sharp | The carbonyl stretch is one of the most intense and recognizable peaks in the spectrum.[6][8] For an α,β-unsaturated ester like ethyl benzoate, this peak is typically found between 1730-1715 cm⁻¹.[9] The conjugation with the benzene ring lowers the frequency compared to a saturated ester (e.g., ethyl acetate, ~1740 cm⁻¹).[9][10] |
| ~1630 | C=C Stretch (Vinyl group) | Medium to Weak, Sharp | The stretching vibration of the carbon-carbon double bond in the vinyl group is expected in this region. Its intensity can be variable. |
| 1600 - 1450 | C=C Stretch (Aromatic Ring) | Medium to Weak, Sharp (multiple bands) | Aromatic rings exhibit several characteristic bands in this region due to the stretching of the carbon-carbon bonds within the ring.[7][11] |
| 1300 - 1100 | C-O Stretch (Ester) | Strong, Broad | Esters typically show two distinct C-O stretching bands: the asymmetric C-C-O stretch (~1250 cm⁻¹) and the symmetric O-C-C stretch (~1100 cm⁻¹).[12] These are often strong and can be used to differentiate esters from ketones.[10] |
| ~990 & ~910 | =C-H Bend (Out-of-plane, Vinyl) | Medium to Strong, Sharp | These two distinct bands are characteristic of the out-of-plane bending (wagging) of the hydrogens on a monosubstituted alkene (vinyl group). |
| ~750 | =C-H Bend (Out-of-plane, Aromatic) | Strong, Sharp | The substitution pattern on a benzene ring strongly influences the out-of-plane C-H bending vibrations. For an ortho-disubstituted benzene, a strong band is expected in the 770-735 cm⁻¹ range.[13][14] |
Experimental Protocol: Acquiring the FT-IR Spectrum using ATR
This section provides a self-validating protocol for obtaining a high-quality FT-IR spectrum of ethyl 2-vinylbenzoate.
Instrumentation and Materials
-
FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).
-
Ethyl 2-vinylbenzoate sample.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Apply a small amount of isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum.[3] This crucial step measures the spectrum of the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum to provide a clean baseline. A typical background scan involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a single, small drop of ethyl 2-vinylbenzoate onto the center of the ATR crystal.[4] Ensure the crystal surface is fully covered by the sample. If using a press, apply gentle pressure to ensure optimal contact between the liquid and the crystal.
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan. This ensures accurate subtraction of the background.
-
Data Processing and Analysis: The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Label the significant peaks and compare their positions and relative intensities to the expected values in the interpretation table.
-
Post-Measurement Cleaning: After the measurement is complete, clean the ethyl 2-vinylbenzoate from the ATR crystal using a lint-free wipe and an appropriate solvent like isopropanol.[15] Ensure the crystal is clean and ready for the next user.
Visualizing the Molecular Vibrations
The following diagram illustrates the key functional groups of ethyl 2-vinylbenzoate and their corresponding characteristic regions in the infrared spectrum.
Caption: Key functional groups in ethyl 2-vinylbenzoate and their IR regions.
Conclusion
The FT-IR spectrum of ethyl 2-vinylbenzoate is rich with information, providing a clear fingerprint of its molecular structure. The strong carbonyl absorption around 1720 cm⁻¹, the complex C-O stretching region between 1300-1100 cm⁻¹, the distinct C-H stretches above and below 3000 cm⁻¹, and the characteristic out-of-plane bending bands for the vinyl and ortho-substituted aromatic groups collectively allow for unambiguous identification. By following a robust experimental protocol, such as the ATR method detailed herein, researchers can reliably obtain high-quality spectra for structural verification, purity assessment, and quality control applications in a scientific or industrial setting.
References
- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. agilent.com [agilent.com]
- 5. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. ORGANIC SPECTROSCOPY INTERNATIONAL: Ester infrared spectra [orgspectroscopyint.blogspot.com]
- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. spectra-analysis.com [spectra-analysis.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Introduction: The Versatility of Vinyl Benzoate Derivatives
An In-Depth Technical Guide to the Theoretical Exploration of Vinyl Benzoate Derivatives
Vinyl benzoate and its derivatives represent a significant class of organic compounds, characterized by a vinyl group attached to a benzoate ester. This unique structural combination imparts a rich chemical reactivity, making them valuable precursors in polymer science and key scaffolds in medicinal chemistry.[1][2] The vinyl moiety can readily undergo polymerization, while the benzoate ring can be functionalized to modulate electronic, steric, and pharmacokinetic properties.[2][3] In drug development, these derivatives serve as building blocks for novel therapeutic agents, with applications ranging from antimicrobial to anticancer research.[4][5]
The advancement of computational chemistry provides a powerful, non-destructive lens to investigate these molecules at an atomic level. Theoretical studies allow researchers to predict molecular properties, understand reaction mechanisms, and screen for biological activity before committing to costly and time-consuming laboratory synthesis. This guide serves as a comprehensive overview of the core theoretical methodologies employed in the study of vinyl benzoate derivatives, designed for researchers, scientists, and drug development professionals seeking to leverage computational tools to accelerate innovation.
Chapter 1: The Theoretical Toolkit: Core Methodologies
The foundation of modern computational chemistry rests on a few key methodologies that allow for the accurate simulation of molecular systems. For vinyl benzoate derivatives, Density Functional Theory (DFT) and Molecular Docking are the primary workhorses.
Density Functional Theory (DFT)
Density Functional Theory is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex wavefunction of every electron, DFT simplifies the problem by focusing on the electron density, a function of only three spatial coordinates. This efficiency makes it the most widely used method for calculating the properties of molecules.[6]
Causality in Method Selection: The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set .
-
Functionals: These are mathematical approximations that describe the exchange-correlation energy of the electrons. For general-purpose studies on organic molecules like vinyl benzoates, hybrid functionals like B3LYP are extremely common and provide a robust balance of accuracy and computational cost.[4][7][8] For studies involving long-range interactions or specific electronic properties, other functionals like PBE1PBE (which is free of empirically adjusted parameters) or the range-separated ωB97XD may be more appropriate.[6][9]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as 6-311+G(d,p) or the correlation-consistent cc-pVQZ , provide more flexibility to describe the electron distribution, leading to higher accuracy, especially for properties like vibrational frequencies or reaction energies.[4][8] The choice is always a trade-off between desired accuracy and available computational resources.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a vinyl benzoate derivative) when bound to a second molecule (a receptor, typically a protein or enzyme) to form a stable complex.[10] It is a cornerstone of computer-aided drug design. The process involves sampling a vast number of possible conformations of the ligand within the receptor's binding site and evaluating each conformation using a scoring function .[11] This function estimates the binding affinity, with lower scores generally indicating a more favorable interaction.[10][11]
Trustworthiness of the Protocol: A docking protocol is considered self-validating if it can accurately reproduce the known binding pose of a co-crystallized ligand within the protein's active site. This process, known as re-docking, is a critical first step to ensure the chosen parameters and software are reliable for screening new, unknown compounds.[12]
Chapter 2: Application I - Elucidating Molecular Structure and Spectroscopic Properties
Before predicting reactivity or bioactivity, it is essential to establish an accurate molecular structure. DFT is the primary tool for this task.
Geometry Optimization
DFT calculations can determine the lowest-energy three-dimensional arrangement of atoms in a molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data from techniques like single-crystal X-ray diffraction to validate the computational model's accuracy.[4][13] For example, a study on 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate demonstrated excellent agreement between DFT-optimized geometry and its crystal structure, confirming details like the anti-type conformation established by key torsion angles.[4]
Simulating Vibrational Spectra
One of the most powerful applications of DFT is the prediction of vibrational spectra (Infrared and Raman).[14] By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies of the fundamental vibrational modes. These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra, which can otherwise be ambiguous in complex molecules.[13][15]
Experimental Protocol: Geometry Optimization and Vibrational Frequency Calculation
-
Step 1: Build the Input Structure. Using molecular modeling software (e.g., GaussView, Avogadro), build the 3D structure of the vinyl benzoate derivative of interest. Perform a preliminary geometry cleanup using a molecular mechanics force field (e.g., UFF).
-
Step 2: Prepare the Gaussian Input File. Create a text file specifying the calculation parameters.
-
Route Section (# line): Specify the method, e.g., #p B3LYP/6-311+G(d,p) Opt Freq.
-
Opt: Requests a geometry optimization to find the lowest energy structure.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry. This is crucial to confirm the structure is a true minimum (no imaginary frequencies) and to generate the vibrational spectra.[7]
-
-
Charge and Multiplicity: Specify the molecule's total charge (usually 0) and spin multiplicity (usually 1 for a singlet state).
-
Atomic Coordinates: Paste the coordinates from Step 1.
-
-
Step 3: Run the Calculation. Submit the input file to the Gaussian (or other quantum chemistry software) program.
-
Step 4: Analyze the Output.
-
Optimization Convergence: Verify that the output file indicates the geometry optimization has converged successfully.
-
Vibrational Frequencies: Check the frequency calculation results. A true energy minimum will have zero imaginary frequencies.
-
Visualize Spectra: Use visualization software to plot the calculated IR or Raman spectrum and compare it with experimental data. The calculated frequencies are often systematically overestimated and may require scaling by a known factor (e.g., ~0.96 for B3LYP) for better agreement.
-
Chapter 3: Application II - Predicting and Understanding Chemical Reactivity
DFT provides a suite of tools to move beyond static structures and probe the dynamic chemical reactivity of vinyl benzoate derivatives.
Frontier Molecular Orbital (FMO) Theory
The reactivity of a molecule is largely governed by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity). The HOMO-LUMO gap (the energy difference between them) is a critical indicator of chemical reactivity and stability. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron.[4] For instance, the calculated HOMO-LUMO gap of 3.17 eV for a benzoate derivative was used to characterize its electronic properties and potential reactivity.[4]
Conceptual DFT and Reactivity Descriptors
Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness using derivatives of the electronic energy.[16] These global and local descriptors offer a nuanced understanding of a molecule's reactive tendencies.[8]
| Descriptor | Significance | Source |
| Chemical Potential (μ) | Tendency of electrons to escape from the system; related to electronegativity. | [8] |
| Molecular Hardness (η) | Resistance to change in electron distribution; related to the HOMO-LUMO gap. | [8] |
| Molecular Softness (S) | The reciprocal of hardness; indicates high reactivity. | [8] |
| Electrophilicity Index (ω) | Measures the ability of a species to accept electrons; a high value indicates a strong electrophile. | [8][9] |
| Fukui Functions (f(r)) | A local descriptor that identifies which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. | [6] |
| Bond Dissociation Enthalpy (BDE) | Energy required to break a specific bond homolytically; used to predict susceptibility to radical abstraction (e.g., antioxidant activity). | [7][8] |
Mapping Reaction Pathways
DFT can be used to model an entire chemical reaction, from reactants to products. By locating the transition state —the highest energy point along the reaction coordinate—researchers can calculate the activation energy barrier. This provides a quantitative prediction of the reaction kinetics. Comparing the energy barriers for different possible pathways allows for the prediction of reaction mechanisms and selectivity, as demonstrated in studies of cycloadditions and radical additions.[17]
Chapter 4: Application III - In Silico Drug Discovery and Development
Theoretical studies are indispensable in modern drug discovery, enabling the rapid evaluation of large numbers of compounds for potential therapeutic activity.
Virtual Screening and Binding Affinity Prediction
Molecular docking allows researchers to perform virtual screening, where a digital library of thousands of vinyl benzoate derivatives can be computationally tested against a specific biological target, such as the main protease of a virus.[12] The results, ranked by docking score, identify the most promising candidates for further investigation. For example, a docking study of a benzoate derivative against the SARS-CoV-2 main protease (PDB ID: 7QF0) yielded a strong binding affinity of -9.5 kcal/mol, suggesting it as a potential inhibitor.[4]
Analyzing Intermolecular Interactions
Beyond a simple score, the true value of docking lies in analyzing the predicted binding pose.[10] This analysis reveals the specific non-covalent interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—that anchor the ligand in the receptor's active site.[4][12] Understanding these interactions is crucial for structure-activity relationship (SAR) studies, guiding the rational design of new derivatives with improved potency and selectivity.[5]
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Source |
| 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate | SARS-CoV-2 Main Protease (7QF0) | -9.5 | Not specified | [4] |
| 2,5-dihydroxybenzoic acid | SARS-CoV-2 Main Protease | Not specified (identified as a top candidate) | CYS145, HIS41, GLU166 | [12] |
| Methyl ferulate | Candida albicans (multiple targets) | Not specified (showed high activity) | Not specified | [5] |
Experimental Protocol: Performing a Molecular Docking Study
-
Step 1: Obtain Receptor and Ligand Structures.
-
Receptor: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand: Build the 3D structure of the vinyl benzoate derivative and perform a geometry optimization using a fast method (e.g., DFT with a smaller basis set or a semi-empirical method).
-
-
Step 2: Define the Binding Site. Identify the active site of the receptor. This is often defined as a grid box centered on the position of a co-crystallized native ligand.
-
Step 3: Perform Docking. Using docking software (e.g., AutoDock, Glide, CLC Drug Discovery Workbench), run the docking simulation. The software will systematically search for the best binding poses of the ligand within the defined grid box.[10][11]
-
Step 4: Analyze and Score Results. The software will output a series of possible binding poses, each with a corresponding docking score. The pose with the lowest score is typically considered the most likely binding mode.
-
Step 5: Visualize Interactions. Load the receptor-ligand complex into a molecular visualizer (e.g., PyMOL, Chimera). Analyze the predicted pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the vinyl benzoate derivative and the protein's amino acid residues. This visual inspection is critical for validating the plausibility of the docking result.
Conclusion
Theoretical studies, anchored by the robust capabilities of Density Functional Theory and molecular docking, provide an indispensable framework for the exploration of vinyl benzoate derivatives. These computational methods enable a deep understanding of molecular structure, spectroscopy, and reactivity, offering predictive power that can rationalize experimental outcomes and guide future research. For drug development professionals, these in silico techniques are crucial for accelerating the discovery pipeline, allowing for the rational design and efficient screening of novel therapeutic agents. By integrating these theoretical approaches into the research workflow, scientists can unlock the full potential of this versatile class of compounds, paving the way for innovations in materials science and medicine.
References
- 1. Vinyl benzoate | C9H8O2 | CID 13037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure, Hirshfeld surface analysis, and DFT and molecular docking studies of 6-cyanonaphthalen-2-yl 4-(benzyloxy)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivity and Molecular Docking Studies of Derivatives from Cinnamic and Benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Density Functional Theory Studies on the Chemical Reactivity of Allyl Mercaptan and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Computational prediction of some properties of 3-substituted cyclooctynes and assessment of their synthetic accessibility via anionic vinyl bromide precursors [PeerJ] [peerj.com]
- 10. In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives [mdpi.com]
- 11. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 12. Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Combined Conceptual-DFT, Quantitative MEP Analysis, and Molecular Docking Study of Benzodiazepine Analogs | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 17. researchgate.net [researchgate.net]
Methodological & Application
applications of 2-Vinyl-benzoic acid ethyl ester in polymer chemistry
An Application and Protocol Guide for the Polymerization of 2-Vinylbenzoic Acid Ethyl Ester
Foreword for the Research Professional
2-Vinylbenzoic acid ethyl ester (E2VB) represents a monomer of significant interest in advanced polymer synthesis. Its structure, featuring a reactive vinyl group ortho to an ester functionality, offers a unique combination of styrenic reactivity with a latent carboxylic acid group. This architecture makes it a prime candidate for creating functional polymers, smart materials, and advanced block copolymers. However, a review of current literature reveals a scarcity of specific, optimized polymerization protocols for this particular isomer.
This document, therefore, deviates from a standard application note. Instead, it serves as a senior scientist's guide to protocol development . We will leverage established principles from the polymerization of analogous monomers—vinyl esters and sterically hindered styrenes—to construct a logical framework for investigation. The following sections provide not just procedural steps, but the causal reasoning behind them, empowering you to design, execute, and optimize the synthesis of novel polymers from E2VB.
Part 1: Monomer Analysis and Strategic Considerations
The E2VB monomer's structure is the primary determinant of its polymerization behavior. The vinyl group provides the site for radical addition, while the ortho-substituted ethyl benzoate group introduces distinct steric and electronic effects that must be considered when selecting a polymerization strategy.
-
Steric Hindrance: The bulky ethyl benzoate group at the ortho position can sterically hinder the approach of the propagating radical to the monomer's vinyl group. This may lead to a lower propagation rate constant (k_p) compared to unsubstituted styrene or the para-isomer (4-vinylbenzoic acid ethyl ester).
-
Electronic Effects: The ester group is weakly deactivating, which can influence radical stability.
-
Post-Polymerization Potential: The ethyl ester is a hydrolyzable group, providing a straightforward pathway to poly(2-vinylbenzoic acid), a pH-responsive polyelectrolyte.
Given these factors, controlled radical polymerization (CRP) techniques are essential to achieve well-defined polymers with controlled molecular weights and low polydispersity. Among CRP methods, Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization is particularly well-suited due to its tolerance for a wide variety of functional monomers and its effectiveness with "less-activated" monomers like vinyl esters.[1][2]
Part 2: Application Note - Development of a RAFT Polymerization Protocol for E2VB
Objective: To synthesize well-defined poly(2-vinylbenzoic acid ethyl ester) (PE2VB) with predictable molecular weight and a narrow molecular weight distribution (Đ < 1.3).
Core Technique Rationale: RAFT polymerization is governed by a chain transfer agent (CTA) that reversibly caps the growing polymer chain, minimizing irreversible termination reactions.[3] For vinyl esters, which possess a highly reactive propagating radical, xanthates and certain dithiocarbamates are often the CTAs of choice as they provide effective mediation of the polymerization process.[1][2]
Investigational Protocol: RAFT Polymerization of E2VB
This protocol outlines a starting point for the synthesis of a target PE2VB with a degree of polymerization (DP) of 100.
Materials:
-
Monomer: 2-Vinylbenzoic acid ethyl ester (E2VB), purified by passing through a column of basic alumina to remove inhibitors.
-
RAFT Agent (CTA): O-Ethyl-S-(1-methoxycarbonylethyl) xanthate (recommended starting point for vinyl esters).
-
Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.
-
Solvent: Anhydrous 1,4-dioxane or toluene.
-
Ancillary: Schlenk flask, magnetic stir bar, rubber septa, nitrogen/argon line, vacuum line, syringes, cryo-bath (liquid N₂ or dry ice/acetone).
Experimental Workflow Diagram:
Caption: Workflow for RAFT Polymerization Protocol Development.
Step-by-Step Methodology:
-
Reagent Calculation: For a target DP of 100 and a CTA:Initiator ratio of 5:1, calculate the molar quantities.
-
Example: [E2VB]:[CTA]:[AIBN] = 100:1:0.2.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add E2VB (e.g., 1.00 g, 5.67 mmol), the CTA (0.0567 mmol), and AIBN (0.0113 mmol).
-
Add anhydrous solvent (e.g., 1,4-dioxane) to achieve a desired monomer concentration (e.g., 2 M).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Freeze the mixture in a cryo-bath until solid.
-
Apply high vacuum for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture.
-
Repeat this freeze-pump-thaw cycle three times to remove dissolved oxygen, which can terminate the polymerization.
-
-
Polymerization:
-
After the final cycle, backfill the flask with an inert gas (N₂ or Ar).
-
Immerse the flask in a preheated oil bath set to the desired temperature (a starting point of 70°C is common for AIBN).
-
Start stirring. The reaction is now underway.
-
-
Monitoring and Termination:
-
Periodically (e.g., every hour), withdraw a small aliquot from the reaction mixture using a nitrogen-purged syringe. Quench the aliquot by exposing it to air and prepare it for analysis.
-
¹H NMR analysis of the aliquot will show the disappearance of vinyl proton peaks, allowing for calculation of monomer conversion.
-
GPC/SEC analysis will show the evolution of molecular weight and polydispersity.
-
Once the desired conversion is reached (or if the reaction stalls), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air.
-
-
Polymer Isolation:
-
Concentrate the polymer solution by removing some of the solvent under reduced pressure.
-
Precipitate the polymer by adding the concentrated solution dropwise into a large volume of a non-solvent (e.g., cold methanol or hexane) while stirring vigorously.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Data Interpretation and Optimization
The success of the initial trial will be determined by GPC/SEC analysis. The goal is to see a linear increase in number-average molecular weight (Mₙ) with conversion and to maintain a low polydispersity index (Đ).
| Parameter | Ideal Outcome | Troubleshooting Action if Deviant |
| Mₙ vs. Conversion | Linear relationship, close to theoretical Mₙ. | Non-linear/Poor control: Check purity of reagents; ensure proper degassing; adjust CTA:monomer ratio. |
| Polydispersity (Đ) | Low (ideally < 1.3). | High Đ (> 1.5): The chosen CTA may be inefficient. Consider a different RAFT agent. The initiator concentration might be too high. |
| Reaction Rate | Reasonable conversion in 6-24 hours. | Too Slow: Increase temperature; increase initiator concentration slightly. Too Fast/Uncontrolled: Decrease temperature; decrease initiator concentration. |
Part 3: Application Note - Post-Polymerization Hydrolysis of PE2VB
Objective: To convert the precursor poly(2-vinylbenzoic acid ethyl ester) (PE2VB) into the functional polyelectrolyte, poly(2-vinylbenzoic acid) (P2VBA).
Core Technique Rationale: The ester linkages in PE2VB can be cleaved under basic or acidic conditions to yield the corresponding carboxylic acid and ethanol.[4][5] Basic hydrolysis using a strong base like sodium hydroxide is typically efficient and is outlined below.
Hydrolysis Reaction Scheme:
Caption: General scheme for the hydrolysis of PE2VB to P2VBA.
Investigational Protocol: Basic Hydrolysis of PE2VB
Materials:
-
Polymer: Dry PE2VB from Part 2.
-
Base: Sodium hydroxide (NaOH) pellets.
-
Solvents: Tetrahydrofuran (THF) or 1,4-dioxane, and deionized water.
-
Acid: Dilute hydrochloric acid (HCl) for neutralization.
-
Ancillary: Round-bottom flask, condenser, magnetic stirrer, heating mantle, dialysis tubing (appropriate MWCO).
Step-by-Step Methodology:
-
Polymer Dissolution:
-
In a round-bottom flask, dissolve the PE2VB polymer (e.g., 500 mg) in a suitable organic solvent like THF (e.g., 10 mL). Stir until fully dissolved.
-
-
Base Addition:
-
In a separate container, prepare an aqueous solution of NaOH. A significant molar excess is required (e.g., 5-10 equivalents per ester repeat unit).
-
Add the NaOH solution to the stirring polymer solution. The mixture may become heterogeneous. Add more THF or water as needed to maintain stirrability.
-
-
Reaction:
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically 60-80°C).
-
Allow the reaction to proceed for several hours (e.g., 12-24 hours). The reaction can be monitored by taking small aliquots, neutralizing them, and analyzing by FTIR to track the disappearance of the ester carbonyl peak (~1730 cm⁻¹).
-
-
Neutralization and Purification:
-
After cooling to room temperature, carefully neutralize the mixture by adding dilute HCl dropwise until the pH is acidic (e.g., pH 2-3). The P2VBA polymer should precipitate as it is insoluble in water at low pH.
-
Isolate the crude P2VBA by filtration.
-
-
Purification:
-
For rigorous purification, re-dissolve the crude polymer in a minimal amount of a solvent like DMF or dilute NaOH solution, and place it in dialysis tubing.
-
Dialyze against deionized water for 2-3 days, changing the water frequently to remove salts (NaCl) and any remaining small molecules.
-
-
Isolation:
-
Recover the purified polymer solution from the dialysis bag and isolate the solid P2VBA by lyophilization (freeze-drying).
-
Characterization and Validation
-
FTIR Spectroscopy: Successful hydrolysis is confirmed by the disappearance of the characteristic C=O stretch of the ethyl ester (around 1730 cm⁻¹) and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹).
-
¹H NMR Spectroscopy: In a suitable solvent like DMSO-d₆, the quartet and triplet signals corresponding to the ethyl group (-OCH₂CH₃) of the ester will disappear. A broad peak corresponding to the carboxylic acid proton (-COOH) will appear at high chemical shift (>10 ppm).
This systematic, principles-based approach provides a robust pathway for researchers to successfully harness the potential of 2-vinylbenzoic acid ethyl ester, transforming it from a chemical curiosity into a valuable building block for the next generation of advanced polymeric materials.
References
The Controlled Polymerization of 2-Vinylbenzoic Acid Ethyl Ester: A Comprehensive Guide for Researchers
This document provides a detailed guide for the synthesis and characterization of poly(2-vinylbenzoic acid ethyl ester), a polymer with significant potential in advanced materials and drug delivery systems. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental choices.
Introduction: The Significance of Poly(2-vinylbenzoic acid ethyl ester)
Poly(2-vinylbenzoic acid ethyl ester) is a polymer derived from an ortho-substituted styrene monomer. The presence of the ester group in the ortho position introduces unique steric and electronic effects that influence its polymerization behavior and the properties of the resulting polymer. Control over the polymer's molecular weight, architecture, and functionality is paramount for its application in high-performance materials and controlled-release drug formulations. This guide explores various polymerization techniques to achieve this control, from conventional free-radical polymerization to more advanced controlled radical polymerization methods like ATRP and RAFT.
Section 1: Free-Radical Polymerization
Conventional free-radical polymerization is a robust and widely used method for synthesizing vinyl polymers.[1] It involves the use of a radical initiator to begin the polymerization process. While offering simplicity, this method typically yields polymers with broad molecular weight distributions and limited control over the polymer architecture.
Scientific Rationale
The polymerization is initiated by the thermal decomposition of an initiator, such as azobisisobutyronitrile (AIBN), to generate free radicals.[2] These radicals then attack the vinyl group of the 2-vinylbenzoic acid ethyl ester monomer, initiating a chain reaction. The propagation continues as the growing polymer radical adds to new monomer units. Termination of the growing chains occurs through coupling or disproportionation reactions.[1] The choice of initiator, solvent, and temperature significantly impacts the polymerization rate and the final polymer properties.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for free-radical polymerization.
Detailed Protocol: Free-Radical Polymerization
-
Reagent Preparation:
-
2-Vinylbenzoic acid ethyl ester (monomer)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Toluene (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-vinylbenzoic acid ethyl ester (e.g., 5.0 g, 28.4 mmol) and AIBN (e.g., 0.047 g, 0.28 mmol, for a monomer-to-initiator ratio of 100:1) in toluene (10 mL).
-
-
Degassing:
-
Seal the flask and subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
-
Polymerization:
-
After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).
-
-
Isolation of the Polymer:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly adding the viscous solution to a large excess of cold methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration.
-
-
Purification and Drying:
-
Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Section 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization is a form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures.[3]
Scientific Rationale
RAFT polymerization proceeds via a conventional free-radical mechanism but includes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). The RAFT agent reversibly transfers between active and dormant polymer chains, establishing a dynamic equilibrium that allows for controlled chain growth. The choice of RAFT agent is crucial and depends on the monomer being polymerized. For styrenic monomers like 2-vinylbenzoic acid ethyl ester, dithiobenzoates or trithiocarbonates are often effective.
Experimental Workflow: RAFT Polymerization
Caption: Workflow for RAFT polymerization.
Detailed Protocol: RAFT Polymerization
-
Reagent Preparation:
-
2-Vinylbenzoic acid ethyl ester (monomer)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPAD) or a similar suitable RAFT agent
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Dioxane or Toluene (solvent)
-
Hexane or Diethyl Ether (non-solvent for precipitation)
-
-
Reaction Setup:
-
In a Schlenk flask, combine 2-vinylbenzoic acid ethyl ester (e.g., 2.0 g, 11.35 mmol), the RAFT agent (e.g., 39.3 mg, 0.113 mmol, for a [Monomer]:[CTA] ratio of 100:1), and AIBN (e.g., 3.7 mg, 0.022 mmol, for a [CTA]:[Initiator] ratio of 5:1) in dioxane (4 mL).
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Backfill with an inert gas and immerse the flask in a preheated oil bath at 70°C.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion via ¹H NMR.
-
-
Termination and Isolation:
-
Once the desired conversion is reached, terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer in a large excess of cold hexane or diethyl ether.
-
-
Purification and Drying:
-
Collect the polymer by filtration and wash it with fresh non-solvent.
-
Dry the polymer under vacuum at room temperature.
-
Section 3: Atom Transfer Radical Polymerization (ATRP)
ATRP is another powerful RDRP technique that utilizes a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate the growing polymer chains.[4] This method provides excellent control over molecular weight and dispersity.
Scientific Rationale
In ATRP, a dormant species (an alkyl halide) is reversibly activated by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br) to generate a radical and the metal complex in a higher oxidation state (e.g., Cu(II)Br₂). This radical then propagates by adding to the monomer. The deactivation process, where the radical reacts with the higher oxidation state metal complex, is fast, keeping the radical concentration low and minimizing termination reactions.
Experimental Workflow: ATRP
Caption: Workflow for ATRP.
Detailed Protocol: ATRP
-
Reagent Preparation:
-
2-Vinylbenzoic acid ethyl ester (monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (non-solvent for precipitation)
-
-
Reaction Setup:
-
To a Schlenk flask, add CuBr (e.g., 16.3 mg, 0.113 mmol) and a stir bar.
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
In a separate vial, prepare a solution of 2-vinylbenzoic acid ethyl ester (e.g., 2.0 g, 11.35 mmol), EBiB (e.g., 16.6 µL, 0.113 mmol, for a [Monomer]:[Initiator] ratio of 100:1), PMDETA (e.g., 23.6 µL, 0.113 mmol), and anisole (4 mL).
-
Degas this solution with the inert gas for 30 minutes.
-
Transfer the degassed solution to the Schlenk flask containing CuBr via a syringe.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at 90°C and stir.
-
Monitor the reaction by taking samples for ¹H NMR analysis.
-
-
Termination and Purification:
-
After the desired time, cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
-
Isolation and Drying:
-
Concentrate the solution and precipitate the polymer into cold methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Section 4: Characterization of Poly(2-vinylbenzoic acid ethyl ester)
Thorough characterization of the synthesized polymer is essential to confirm its structure, molecular weight, and thermal properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Confirms the polymer structure by showing the disappearance of the vinyl protons (typically 5-7 ppm) and the appearance of broad peaks corresponding to the polymer backbone protons (typically 1-3 ppm). The aromatic and ester protons will also be present.
-
¹³C NMR: Provides further structural confirmation, showing the aliphatic carbons of the polymer backbone and the disappearance of the vinyl carbon signals.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC/SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[5] For controlled polymerizations like RAFT and ATRP, a narrow dispersity (typically Đ < 1.3) is expected.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal properties of the polymer, most importantly the glass transition temperature (T₉).[6] The T₉ provides information about the amorphous nature of the polymer and its physical state at different temperatures.
Expected Characterization Data
| Polymerization Method | Expected Mₙ ( g/mol ) | Expected Dispersity (Đ) | Expected T₉ (°C) |
| Free-Radical | 20,000 - 100,000 | > 1.5 | 80 - 100 |
| RAFT | 5,000 - 50,000 | < 1.3 | 80 - 100 |
| ATRP | 5,000 - 50,000 | < 1.2 | 80 - 100 |
Note: The expected values are illustrative and can be tuned by varying the reaction conditions (e.g., monomer to initiator/CTA ratio).
Section 5: Applications in Research and Drug Development
The unique structure of poly(2-vinylbenzoic acid ethyl ester) makes it a promising candidate for various applications, particularly in the biomedical field.
Drug Delivery
The ester group in the polymer can be hydrolyzed to carboxylic acid, yielding a pH-responsive polymer. This property can be exploited for the targeted delivery of drugs. For instance, in the acidic environment of a tumor, the polymer could become more hydrophilic, leading to the release of an encapsulated therapeutic agent.[7] Furthermore, the carboxylic acid groups can be used for the covalent conjugation of drugs or targeting ligands.
Advanced Materials
The ortho-substitution can influence the polymer's solubility and thermal properties compared to its para-isomer, potentially leading to materials with unique processing characteristics.[8] The polymer can also serve as a precursor to functional materials through post-polymerization modification of the ester group.
Conclusion
This guide provides a comprehensive overview and detailed protocols for the polymerization of 2-vinylbenzoic acid ethyl ester. By selecting the appropriate polymerization technique, researchers can synthesize polymers with tailored properties for a wide range of applications, from advanced materials to sophisticated drug delivery systems. The provided protocols serve as a starting point, and optimization of reaction conditions may be necessary to achieve specific material properties.
References
- 1. pslc.ws [pslc.ws]
- 2. echemi.com [echemi.com]
- 3. scispace.com [scispace.com]
- 4. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. agilent.com [agilent.com]
- 6. The influence of different plasticizers and polymers on the mechanical and thermal properties, porosity and drug permeability of free shellac films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-polymerization modification of poly(2-vinyl-4,4-dimethyl azlactone) as a versatile strategy for drug conjugation and stimuli-responsive release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Practical Guide to the Free-Radical Polymerization of Ethyl 2-Vinylbenzoate: Synthesis, Protocol, and Characterization
An Application Note for Researchers and Scientists
Abstract
This comprehensive application note provides a detailed protocol for the synthesis and characterization of poly(ethyl 2-vinylbenzoate) via free-radical polymerization. Ethyl 2-vinylbenzoate is a vinyl monomer containing an ester group, and its polymerization yields a polymer with potential applications in coatings, adhesives, and specialty materials. This guide is designed for researchers in polymer chemistry and materials science, offering a robust, self-validating methodology. We delve into the causality behind experimental choices, from monomer purification to the selection of analytical techniques for polymer characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gel Permeation Chromatography (GPC/SEC), and Thermal Analysis (DSC/TGA).
Introduction and Scientific Background
Free-radical polymerization is a cornerstone of polymer synthesis, valued for its tolerance to various functional groups and reaction conditions.[1] It is a chain-growth polymerization method used to synthesize polymers from vinyl monomers.[2] The process involves three key stages: initiation, where an active radical species is generated; propagation, where the radical successively adds monomer units to grow the polymer chain; and termination, where the active chain ends are deactivated.[3]
Ethyl 2-vinylbenzoate, with its vinyl group susceptible to radical attack and an ethyl benzoate side group, presents an interesting monomer for creating polymers with specific physical and chemical properties. The kinetics of similar monomers, like vinyl benzoate, have been shown to be proportional to the square root of the initiator concentration, a classic characteristic of free-radical polymerization.[4] This protocol utilizes Azobisisobutyronitrile (AIBN) as a thermal initiator, which provides a controlled source of radicals upon heating.[1]
Mechanism of Polymerization
The polymerization proceeds via a standard free-radical mechanism. The process is initiated by the thermal decomposition of AIBN, which generates two cyanoisopropyl radicals and releases nitrogen gas. A cyanoisopropyl radical then adds across the double bond of an ethyl 2-vinylbenzoate monomer, forming a new, more stable radical on the carbon adjacent to the benzene ring. This new radical propagates by adding subsequent monomer units. Termination, the final step, typically occurs through combination (coupling) or disproportionation, where two growing radical chains react to form one or two stable, non-reactive polymer chains.[2]
Figure 1: Mechanism of free-radical polymerization.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to these steps ensures the removal of inhibitors and oxygen, which are critical for successful and reproducible polymerization.
Materials and Equipment
| Reagent/Equipment | Purpose | Supplier/Grade Suggestion |
| Ethyl 2-vinylbenzoate | Monomer | >98% Purity |
| Basic Alumina | Inhibitor Removal | Activated, Brockmann I |
| Azobisisobutyronitrile (AIBN) | Thermal Initiator | >98% Purity |
| Toluene | Solvent (optional, for solution poly.) | Anhydrous |
| Tetrahydrofuran (THF) | GPC Eluent / Polymer Solvent | HPLC Grade |
| Methanol | Non-solvent for Precipitation | ACS Grade |
| Chloroform-d (CDCl₃) | NMR Solvent | 99.8 atom % D |
| Schlenk Flask | Reaction Vessel for Inert Atmosphere | 100 mL |
| Nitrogen or Argon Gas | Inert Atmosphere | High Purity |
| Magnetic Stirrer/Hotplate | Agitation and Heating | Standard Lab Grade |
| Vacuum Oven | Drying Polymer | Standard Lab Grade |
Step-by-Step Methodology
A. Monomer Purification (Inhibitor Removal)
-
Rationale: Commercial vinyl monomers contain inhibitors (like hydroquinone) to prevent premature polymerization during storage. These must be removed as they will consume the radicals generated by the initiator.
-
Procedure:
-
Prepare a short column (approx. 10 cm length, 2 cm diameter) packed with basic alumina.
-
Pass the ethyl 2-vinylbenzoate monomer through the column directly into the reaction vessel (Schlenk flask).
-
Use the purified monomer immediately.
-
B. Polymerization Reaction Setup
-
Rationale: This protocol describes a bulk polymerization (no solvent), which maximizes monomer concentration. A typical monomer-to-initiator molar ratio is between 200:1 and 1000:1. A lower ratio yields shorter chains, while a higher ratio produces longer chains.
-
Procedure:
-
To a 100 mL Schlenk flask containing a magnetic stir bar, add the freshly purified ethyl 2-vinylbenzoate (e.g., 10 g, 56.7 mmol).
-
Add AIBN (e.g., 46.6 mg, 0.284 mmol, for a 200:1 ratio).
-
Seal the flask with a rubber septum.
-
Deoxygenation: Purge the reaction mixture of dissolved oxygen, a radical scavenger, by bubbling with dry nitrogen or argon gas for 30 minutes while stirring. For more rigorous deoxygenation, perform three freeze-pump-thaw cycles.
-
C. Polymerization
-
Rationale: The reaction temperature is chosen based on the thermal decomposition rate of the initiator. AIBN has a 10-hour half-life at approximately 65 °C, providing a controlled initiation rate.[5]
-
Procedure:
-
Immerse the sealed Schlenk flask in a preheated oil bath set to 70 °C.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Allow the polymerization to proceed with vigorous stirring for 12-24 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
D. Polymer Isolation and Purification
-
Rationale: The polymer is separated from unreacted monomer and initiator fragments by precipitation. This relies on the principle that the polymer is insoluble in a "non-solvent" (methanol) while the monomer is soluble.
-
Procedure:
-
After the reaction, cool the flask to room temperature. The contents will be highly viscous.
-
If necessary, dissolve the polymer in a minimal amount of a good solvent like THF or chloroform (approx. 10-20 mL).
-
Slowly add the polymer solution dropwise into a beaker containing a large excess of cold, rapidly stirring methanol (approx. 400 mL).
-
A white, stringy precipitate of poly(ethyl 2-vinylbenzoate) will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with fresh methanol.
-
Dry the polymer in a vacuum oven at 50 °C overnight to a constant weight.
-
Characterization Workflow and Expected Results
Figure 2: Overall experimental workflow.
Structural Analysis: ¹H NMR Spectroscopy
-
Purpose: To confirm the successful polymerization and verify the structure of the polymer.
-
Procedure: Dissolve a small sample (5-10 mg) of the dried polymer in CDCl₃.
-
Expected Results:
-
Disappearance of vinyl proton signals: The characteristic peaks for the vinyl protons of the monomer (typically between 5-7 ppm) should be absent or significantly diminished.
-
Appearance of polymer backbone signals: Broad signals corresponding to the new aliphatic protons of the polymer backbone will appear, typically in the 1.5-2.5 ppm range.
-
Retention of side-chain signals: The signals for the aromatic protons (7-8 ppm) and the ethyl ester group (quartet around 4.4 ppm, triplet around 1.4 ppm) will remain, but may be broadened.
-
Molecular Weight Analysis: Gel Permeation Chromatography (GPC/SEC)
-
Purpose: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[6]
-
Procedure: Dissolve the polymer in HPLC-grade THF at a concentration of ~1 mg/mL. The system is typically calibrated with polystyrene standards.
-
Expected Results:
-
A successful polymerization will yield a polymer with a high molecular weight.
-
For standard free-radical polymerization, the PDI is typically expected to be in the range of 1.5 to 2.5. A PDI close to 1 indicates a more uniform distribution of polymer chain lengths, while a higher PDI indicates a broader distribution.
-
Thermal Properties: TGA and DSC
-
Purpose: To assess the thermal stability and determine the glass transition temperature (T₉) of the polymer.
-
Thermogravimetric Analysis (TGA):
-
Procedure: Heat a small sample (~5 mg) under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Expected Results: TGA measures weight loss as a function of temperature. The resulting curve will show the onset temperature of thermal decomposition, providing an upper limit for the polymer's use temperature. For acrylate and vinyl-based polymers, decomposition often begins above 250-300 °C.[7][8]
-
-
Differential Scanning Calorimetry (DSC):
-
Procedure: Heat a small sample (~5 mg) through a heat-cool-heat cycle to erase thermal history. The T₉ is observed as a step-change in the heat flow during the second heating scan.
-
Expected Results: The DSC thermogram will reveal the T₉, a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state.
-
| Analysis Technique | Parameter Measured | Expected Outcome for Poly(ethyl 2-vinylbenzoate) |
| ¹H NMR | Chemical Structure | Disappearance of monomer vinyl peaks (~5-7 ppm); appearance of broad aliphatic backbone peaks (~1.5-2.5 ppm). |
| GPC/SEC | Molecular Weight (Mₙ, Mₙ) & Polydispersity (PDI) | High molecular weight polymer peak. PDI typically between 1.5 - 2.5. |
| TGA | Thermal Stability (Decomposition Temperature, Td) | Onset of decomposition likely >250 °C. |
| DSC | Glass Transition Temperature (T₉) | A distinct step-change in the heat flow curve indicating the T₉. The exact value is determined experimentally. |
Conclusion
This application note provides a validated and detailed protocol for the synthesis of poly(ethyl 2-vinylbenzoate) via free-radical polymerization. By carefully controlling the experimental parameters, particularly monomer purity and the exclusion of oxygen, researchers can reliably produce this polymer. The outlined characterization workflow enables comprehensive analysis of the resulting material's structure, molecular weight, and thermal properties, providing a solid foundation for further research and development in materials science and drug delivery applications.
References
- 1. pslc.ws [pslc.ws]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. GPC-NMR Analysis for Polymer Characterisation [intertek.com]
- 7. The Thermal and Mechanical Properties of Poly(ethylene-co-vinyl acetate) Random Copolymers (PEVA) and its Covalently Crosslinked Analogues (cPEVA) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for RAFT Polymerization of Vinyl Acetate and Benzoate Esters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Mastering the Controlled Polymerization of Less-Activated Vinyl Esters
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, offering unparalleled versatility in synthesizing polymers with predefined molecular weights, low dispersity, and complex architectures. This guide provides an in-depth exploration of the RAFT polymerization of two key "less-activated" monomers (LAMs): vinyl acetate (VAc) and vinyl benzoate (VBz). Due to the high reactivity and instability of their propagating radicals, these monomers present unique challenges that necessitate careful selection of RAFT agents and optimization of reaction conditions.[1][2]
Vinyl acetate is a crucial precursor to polyvinyl alcohol (PVA), a biocompatible and water-soluble polymer with extensive applications in the pharmaceutical and biomedical fields, including drug delivery systems and hydrogels.[3] Vinyl benzoate, on the other hand, allows for the introduction of aromatic functionalities, influencing the thermal and mechanical properties of the resulting polymers. This application note will furnish researchers with the foundational knowledge and practical protocols to successfully control the polymerization of these valuable monomers, enabling the synthesis of well-defined homopolymers and block copolymers.
The Causality Behind Experimental Choices: Why Xanthates and Dithiocarbamates?
The success of a RAFT polymerization hinges on the appropriate selection of the RAFT agent, characterized by its Z and R groups, which dictate the stability of the intermediate radical adduct and the rate of chain transfer.[4] For less-activated monomers like vinyl acetate and vinyl benzoate, the propagating radicals are highly reactive and are poor leaving groups. Consequently, RAFT agents that are highly effective for "more-activated" monomers (MAMs) like styrenes and acrylates, such as dithiobenzoates and trithiocarbonates, will inhibit or severely retard the polymerization of VAc and VBz.
The key is to use RAFT agents that form less stable intermediate radicals, thereby facilitating the fragmentation step. This is where xanthates (dithiocarbonates) and certain dithiocarbamates excel.[4] Their electron-donating Z-groups (alkoxy for xanthates and N-aryl for dithiocarbamates) reduce the stability of the intermediate radical, promoting the desired rapid equilibrium between dormant and active chains. This leads to a controlled polymerization process, yielding polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity, Đ).
Core Experimental Workflow
The general workflow for RAFT polymerization of vinyl esters is a multi-step process requiring careful execution to ensure the exclusion of oxygen, which can terminate the radical polymerization.
Figure 1: General experimental workflow for RAFT polymerization.
Detailed Application Protocols
Protocol 1: RAFT Polymerization of Vinyl Acetate (VAc)
This protocol is designed to yield well-defined polyvinyl acetate (PVAc) with a predictable molecular weight and low dispersity.
Materials:
-
Monomer: Vinyl acetate (VAc), purified by passing through a column of basic alumina to remove inhibitors.
-
RAFT Agent: Xanthate, e.g., O-ethyl-S-(1-methoxycarbonyl)ethyl dithiocarbonate or a suitable dithiocarbamate.
-
Initiator: 2,2'-Azobis(isobutyronitrile) (AIBN), recrystallized from methanol.
-
Solvent (optional): Anhydrous solvent such as 1,4-dioxane or toluene for solution polymerization. Bulk polymerization is also common.
-
Glassware: Schlenk flask or ampule, magnetic stir bar.
-
Equipment: Schlenk line with vacuum and inert gas (N₂ or Ar), oil bath with temperature controller, liquid nitrogen.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask or ampule containing a magnetic stir bar, add the desired amounts of the RAFT agent and AIBN. A typical molar ratio of [Monomer]:[RAFT Agent]:[Initiator] is in the range of 100:1:0.1 to 500:1:0.2.
-
Add the purified vinyl acetate monomer. If conducting a solution polymerization, add the anhydrous solvent at this stage.
-
-
Degassing the Reaction Mixture:
-
Seal the flask or ampule with a rubber septum or connect to a Schlenk line.
-
Freeze the mixture by immersing the flask in liquid nitrogen until completely frozen.
-
Apply a high vacuum to the flask for 10-15 minutes.
-
Close the flask to the vacuum and thaw the mixture in a room temperature water bath. You will observe bubbling as dissolved gases are removed.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure complete removal of oxygen.
-
-
Initiating Polymerization:
-
After the final thaw cycle, backfill the flask with an inert gas (Nitrogen or Argon).
-
Place the sealed reaction vessel in a preheated oil bath set to the desired temperature, typically 60-70 °C for AIBN-initiated polymerizations.
-
-
Monitoring the Reaction:
-
The progress of the polymerization can be monitored by periodically taking small aliquots from the reaction mixture (if using a Schlenk flask with a septum) under an inert atmosphere.
-
Analyze monomer conversion using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to a stable internal standard or the polymer backbone peaks.
-
Determine the number-average molecular weight (Mₙ) and dispersity (Đ) by Gel Permeation Chromatography (GPC).
-
-
Termination and Polymer Isolation:
-
Once the desired monomer conversion is reached, terminate the polymerization by rapidly cooling the reaction mixture in an ice bath and exposing it to air.
-
For purification, dissolve the polymer in a suitable solvent (e.g., acetone or THF) and precipitate it into a non-solvent such as cold methanol or hexane.
-
Filter and dry the precipitated polymer under vacuum to a constant weight.
-
Protocol 2: RAFT Polymerization of Vinyl Benzoate (VBz)
This protocol outlines the synthesis of polyvinyl benzoate (PVBz) and can be adapted for the synthesis of block copolymers.
Materials:
-
Monomer: Vinyl benzoate (VBz), purified to remove inhibitors.
-
RAFT Agent: Xanthate, e.g., a dixanthate-terminated polyethylene glycol (PEG) for block copolymers, or a monofunctional xanthate for homopolymers.
-
Initiator: Dimethyl 2,2′-azobis(isobutyrate) (MAIB) or AIBN.
-
Solvent: Toluene or other suitable anhydrous solvent.
-
Glassware and Equipment: As described in Protocol 1.
Step-by-Step Methodology:
-
Preparation of the Reaction Mixture:
-
In a Schlenk flask, dissolve the chosen xanthate RAFT agent and initiator (e.g., MAIB) in toluene.
-
Add the purified vinyl benzoate monomer to the solution. For block copolymers, a macro-RAFT agent would be used.
-
-
Degassing:
-
Perform at least three freeze-pump-thaw cycles as detailed in Protocol 1 to thoroughly remove dissolved oxygen.
-
-
Polymerization:
-
Immerse the sealed flask in a preheated oil bath, typically at a temperature between 60-80 °C, depending on the initiator used.
-
-
Monitoring and Characterization:
-
Monitor the reaction progress by taking aliquots and analyzing for monomer conversion via ¹H NMR and for Mₙ and Đ via GPC. A linear increase in Mₙ with conversion is indicative of a controlled polymerization.
-
-
Termination and Isolation:
-
Terminate the reaction by cooling and exposure to air.
-
Isolate the polymer by precipitation in a suitable non-solvent, such as methanol or cold diethyl ether.
-
Dry the polymer under vacuum until a constant weight is achieved.
-
Data Presentation: Expected Outcomes
The following tables summarize typical experimental conditions and expected results for the RAFT polymerization of vinyl acetate.
| Parameter | Typical Range/Value | Rationale/Comment |
| Monomer | Vinyl Acetate (VAc) | A less-activated monomer requiring specific RAFT agents. |
| RAFT Agent | Xanthates or N-Aryl Dithiocarbamates | These agents have lower transfer constants suitable for controlling the highly reactive VAc propagating radical. |
| Initiator | AIBN | A common thermal initiator with a suitable decomposition rate at 60-70 °C. |
| [Monomer]:[RAFT]:[Initiator] | 100:1:0.1 to 500:1:0.2 | This ratio determines the target molecular weight and influences the polymerization rate and control. |
| Temperature | 60-70 °C | Optimal temperature for AIBN initiation. Higher temperatures can increase side reactions. |
| Solvent | Bulk or Anhydrous Toluene/Dioxane | Bulk polymerization is common. Solvents can be used to control viscosity. |
| Degassing Method | ≥ 3 Freeze-Pump-Thaw Cycles | Crucial for removing oxygen, which acts as a radical scavenger and inhibits polymerization. |
| Expected Đ (Dispersity) | < 1.3 | A low dispersity value indicates a well-controlled polymerization with uniform chain growth. |
| Molecular Weight Control | Linear increase of Mₙ with conversion | A key indicator of a living/controlled polymerization process. |
Table 1: Summary of RAFT Polymerization Conditions for Vinyl Acetate.
| RAFT Agent Type | Example Structure | Suitability for VAc/VBz | Key Characteristics |
| Xanthate | O-ethyl-S-(1-ethoxycarbonyl)ethyl dithiocarbonate | Excellent | Good control over molecular weight and dispersity for LAMs. |
| Dithiocarbamate | N-methyl-N-(4-pyridyl)dithiocarbamate | Good to Excellent | Can be "switchable" for block copolymer synthesis with MAMs.[4] |
Table 2: Suitable RAFT Agents for Vinyl Acetate and Vinyl Benzoate Polymerization.
Mechanistic Overview of RAFT Polymerization
The RAFT process is a complex equilibrium-based mechanism that imparts control over the radical polymerization.
References
Application Notes & Protocols: 2-Vinylbenzoic Acid Ethyl Ester as a Reactive Monomer
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Advantage of the Ortho Vinyl Benzoate
2-Vinylbenzoic acid ethyl ester is a functional styrenic monomer that offers a unique combination of reactivity and latent functionality. As an isomer of the more commonly cited 4-vinylbenzoic acid, its ortho-substituted carboxyl group provides distinct steric and electronic properties to the resulting polymer. The vinyl group allows for facile incorporation into polymer chains via various radical polymerization techniques, while the ethyl ester group serves as a protected carboxylic acid. This latent acidity can be unmasked post-polymerization, yielding a polyanionic, pH-responsive material.
This combination makes poly(2-vinylbenzoic acid ethyl ester) and its derivatives highly attractive for advanced applications, including drug delivery vehicles, functional coatings, and "smart" materials that respond to environmental stimuli. This guide provides a comprehensive overview of the monomer's properties and detailed protocols for its controlled polymerization and subsequent modification.
Monomer Specifications and Handling
Proper handling and storage of the monomer are critical to ensure its reactivity and prevent premature polymerization.
| Property | Value | Source |
| CAS Number | 32082-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1] |
| Molecular Weight | 176.21 g/mol | [1] |
| Appearance | Liquid (Typical) | - |
| Density | ~1.037 g/cm³ | [3] |
| Boiling Point | ~270 °C at 760 mmHg | [3] |
Storage and Handling:
-
Inhibitor Removal: Commercial monomers often contain inhibitors (e.g., MEHQ) to prevent spontaneous polymerization. For controlled polymerization techniques, it is essential to remove the inhibitor immediately before use. This is typically achieved by passing the monomer through a column of basic alumina.
-
Storage: Store the monomer in a cool, dark, and dry place, preferably refrigerated at 2-8 °C. To prevent exposure to oxygen, which can interfere with radical polymerization, it is advisable to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the monomer in a well-ventilated fume hood.
Controlled Radical Polymerization (CRP): Achieving Architectural Precision
To synthesize well-defined polymers with predictable molecular weights and narrow molecular weight distributions (polydispersity index, Đ < 1.5), controlled radical polymerization (CRP) techniques are strongly recommended. Unlike conventional free-radical polymerization, CRP methods establish a dynamic equilibrium between a low concentration of active, propagating radical species and a high concentration of dormant species.[4] This minimizes irreversible termination reactions, allowing chains to grow simultaneously and uniformly.[5]
Two of the most robust and versatile CRP methods for styrenic monomers are Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization.
Caption: General workflow for controlled polymerization of 2-vinylbenzoic acid ethyl ester.
Protocol 1: Atom Transfer Radical Polymerization (ATRP)
ATRP is a robust CRP method that uses a transition metal complex (typically copper-based) to reversibly activate and deactivate the growing polymer chains.[5] This protocol is adapted from standard procedures for styrene polymerization.[6]
Materials:
-
2-Vinylbenzoic acid ethyl ester (inhibitor removed)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole or Toluene (Solvent)
-
Anhydrous Methanol (for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Target Calculation: Determine the desired degree of polymerization (DP). For example, for a target DP of 100 (Mn ≈ 17,600 g/mol ), the molar ratio of [Monomer]:[Initiator]:[CuBr]:[PMDETA] will be 100:1:1:1.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas (Nitrogen or Argon) three times to remove all oxygen.
-
Component Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 5 mL Anisole), the monomer (e.g., 1.76 g, 10 mmol), PMDETA (e.g., 17.3 mg, 21 µL, 0.1 mmol), and finally the initiator EBiB (e.g., 19.5 mg, 14.7 µL, 0.1 mmol) via syringe.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure it is completely deoxygenated.
-
Polymerization: Immerse the flask in a preheated oil bath at 90-110 °C. The polymerization of styrenic monomers typically proceeds over several hours.[6] Monitor the reaction progress by taking small aliquots over time and analyzing conversion via ¹H NMR or gravimetry.
-
Termination & Purification:
-
To quench the reaction, cool the flask to room temperature and expose the mixture to air. The solution should turn green/blue, indicating oxidation of Cu(I) to Cu(II).
-
Dilute the mixture with a small amount of THF (~5 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the purified polymer solution by adding it dropwise into a large excess of cold methanol (~200 mL) with vigorous stirring.
-
Collect the white polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at 40 °C overnight.
-
Protocol 2: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a chain transfer agent (CTA), typically a thiocarbonylthio compound. This method is known for its tolerance to a wider range of functional groups and solvents.[7][8]
Materials:
-
2-Vinylbenzoic acid ethyl ester (inhibitor removed)
-
2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) or similar trithiocarbonate CTA
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator)
-
1,4-Dioxane or Toluene (Solvent)
-
Anhydrous Methanol or Hexanes (for precipitation)
-
Nitrogen or Argon gas supply
Procedure:
-
Target Calculation: For a target DP of 100, a typical molar ratio of [Monomer]:[CTA]:[AIBN] is 100:1:0.1-0.2. The lower initiator concentration minimizes the formation of "dead" chains.
-
Reaction Setup: In a vial or Schlenk flask, combine the monomer (e.g., 1.76 g, 10 mmol), the CTA (e.g., 34.5 mg, 0.1 mmol), AIBN (e.g., 1.64 mg, 0.01 mmol), and the solvent (e.g., 5 mL 1,4-Dioxane).
-
Degassing: Seal the vial and degas the solution via three freeze-pump-thaw cycles or by sparging with inert gas for 20-30 minutes.
-
Polymerization: Place the sealed reaction vessel in a preheated oil bath or heating block set to 70 °C (the optimal temperature for AIBN decomposition).
-
Monitoring and Termination: Allow the polymerization to proceed for the desired time (typically 6-24 hours). The reaction can be stopped at any point by rapidly cooling the vessel in an ice bath and exposing it to air.
-
Purification:
-
Precipitate the polymer by adding the reaction solution dropwise into a large excess of a non-solvent (e.g., cold methanol or hexanes). The polymer should retain a pink or yellow color from the CTA end-group.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C. For higher purity, re-dissolving and re-precipitating the polymer is recommended.
-
Post-Polymerization Modification: Unlocking Functionality
The true potential of this monomer is realized through the hydrolysis of its ester groups to yield poly(2-vinylbenzoic acid), a pH-responsive polyelectrolyte.
Caption: Reaction scheme for the hydrolysis of the ethyl ester polymer to the carboxylic acid form.
Protocol 3: Base-Catalyzed Hydrolysis
Materials:
-
Poly(2-vinylbenzoic acid ethyl ester)
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Deionized Water
-
Hydrochloric Acid (HCl, e.g., 1 M)
-
Dialysis tubing (appropriate MWCO)
Procedure:
-
Dissolution: Dissolve the polymer (e.g., 1 g) in a suitable solvent like THF or 1,4-Dioxane (e.g., 20 mL).
-
Saponification: Prepare a solution of NaOH in water (e.g., 0.8 g, 20 mmol, a 3-5 fold molar excess relative to the ester groups) and add it to the polymer solution.
-
Reaction: Heat the mixture to 50-60 °C and stir for 12-24 hours. The progress of the hydrolysis can be monitored by the disappearance of the ethyl ester signals in ¹H NMR.
-
Neutralization and Purification:
-
Cool the solution to room temperature.
-
Slowly add HCl solution to neutralize the excess base and protonate the carboxylate groups, acidifying the solution to ~pH 2. The polymer may precipitate.
-
Transfer the mixture to a dialysis tube and dialyze against deionized water for 2-3 days, changing the water frequently to remove salts and residual solvent.
-
Freeze-dry (lyophilize) the contents of the dialysis bag to obtain the pure poly(2-vinylbenzoic acid) as a white, fluffy solid. The resulting polymer should be soluble in polar organic solvents like DMF, DMSO, and methanol, as well as in aqueous base.[9]
-
Applications in Drug Development and Material Science
The polymers derived from 2-vinylbenzoic acid ethyl ester are versatile platforms for a range of applications.
-
Drug Delivery: The amphiphilic block copolymers (e.g., polystyrene-b-poly(2-vinylbenzoic acid)) can self-assemble in aqueous media to form micelles or nanoparticles. The hydrophobic core can encapsulate lipophilic drugs, while the hydrophilic corona provides stability. The pH-responsive nature of the polyacid block can be exploited for triggered drug release in the acidic microenvironments of tumors or endosomes. This is analogous to systems developed with poly(vinyl benzoate) nanoparticles, which have been shown to be effective carriers for lipophilic molecules.[10]
-
pH-Responsive Surfaces: The polymer can be grafted onto surfaces to create "smart" coatings that change their wettability or binding properties in response to pH changes.
-
Binders and Adhesives: The carboxylic acid groups in the hydrolyzed polymer provide excellent adhesion to various substrates and can act as effective binders in formulations, similar to the use of poly(4-vinylbenzoic acid) in battery anodes.[11]
Caption: Conceptual model of a drug-loaded nanoparticle from a block copolymer.
References
- 1. 001chemical.com [001chemical.com]
- 2. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CRPSTY2013eng [pol.vscht.cz]
- 7. Controlled radical polymerization of a styrenic sulfonium monomer and post-polymerization modifications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. polymersource.ca [polymersource.ca]
- 10. Poly(vinyl benzoate) nanoparticles for molecular delivery: Studies on their preparation and in vitro properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. osti.gov [osti.gov]
Part 1: Controlled Polymerization of Ethyl 2-Vinylbenzoate via RAFT
An In-Depth Technical Guide to the Synthesis and Application of Functional Polymers from Ethyl 2-Vinylbenzoate
For researchers, scientists, and professionals in drug development, the ability to design and synthesize polymers with precise functionalities is paramount. Ethyl 2-vinylbenzoate serves as a valuable, yet underexplored, monomer for creating advanced polymeric materials. Its structure, featuring a polymerizable vinyl group ortho to an ester, provides a unique platform for generating polymers that can be readily functionalized. The subsequent hydrolysis of the ester yields poly(2-vinylbenzoic acid), a polyanion whose carboxylic acid moieties can be leveraged for a multitude of applications, from drug delivery systems to advanced binders and coatings.
This guide provides a comprehensive overview of the synthesis of poly(ethyl 2-vinylbenzoate) using controlled polymerization techniques and its subsequent transformation into the highly versatile poly(2-vinylbenzoic acid). We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer insights grounded in established polymer chemistry principles.
While conventional free-radical polymerization can be used to polymerize vinyl esters, it offers poor control over molecular weight, dispersity, and chain architecture.[1][2] The high reactivity of the propagating radical often leads to undesirable side reactions, such as chain transfer.[2] For applications requiring well-defined materials, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is the superior method. RAFT allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low dispersity, Đ).[3][4]
The Rationale for RAFT Polymerization
RAFT polymerization is a form of reversible-deactivation radical polymerization that relies on a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[5] The process involves a rapid equilibrium between active, propagating polymer chains and dormant chains. This equilibrium ensures that all polymer chains grow at a similar rate, leading to a controlled polymerization process. For vinyl esters like ethyl 2-vinylbenzoate, xanthates are particularly effective RAFT agents.[3][6][7]
The key to a successful RAFT polymerization is the selection of a suitable RAFT agent for the specific monomer and reaction conditions.[8] The process allows for the creation of complex architectures, such as block copolymers, by sequential monomer addition.[8][9]
Diagram: The RAFT Polymerization Mechanism
Caption: Generalized mechanism of RAFT polymerization.
Protocol: RAFT Polymerization of Ethyl 2-Vinylbenzoate
This protocol describes the synthesis of poly(ethyl 2-vinylbenzoate) with a target degree of polymerization (DP) of 100.
Materials:
-
Ethyl 2-vinylbenzoate (monomer), purified by passing through a column of basic alumina.
-
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) (RAFT Agent/CTA).[6]
-
2,2'-Azobis(2-methylpropionitrile) (AIBN) (Initiator), recrystallized from methanol.
-
Anhydrous 1,4-dioxane (solvent).
-
Schlenk flask, rubber septum, syringes, and magnetic stir bar.
-
Nitrogen or Argon source for inert atmosphere.
Procedure:
-
Reagent Calculation: Determine the molar quantities based on the desired target molecular weight. For a target DP of 100 and a Monomer:CTA:Initiator ratio of 100:1:0.2.
-
Ethyl 2-vinylbenzoate (M): 100 equivalents.
-
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) (CTA): 1 equivalent.
-
AIBN (I): 0.2 equivalents.
-
-
Reaction Setup:
-
Add the calculated amounts of ethyl 2-vinylbenzoate, RAFT agent, and AIBN to a Schlenk flask containing a magnetic stir bar.
-
Add anhydrous 1,4-dioxane to achieve a monomer concentration of approximately 2 M.
-
Seal the flask with a rubber septum.
-
-
Deoxygenation:
-
Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
After the final thaw, backfill the flask with an inert gas (Nitrogen or Argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at 70 °C.
-
Stir the reaction mixture for the desired time (e.g., 12-24 hours). Monitor the reaction progress by taking aliquots via a degassed syringe and analyzing monomer conversion by ¹H NMR.
-
-
Termination and Isolation:
-
Stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the viscous solution with a small amount of tetrahydrofuran (THF).
-
Precipitate the polymer by slowly adding the solution to a large volume of a cold non-solvent, such as a methanol/water mixture or cold hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
Wash the polymer with the non-solvent to remove unreacted monomer and initiator fragments.
-
Dry the polymer under vacuum at 40-50 °C until a constant weight is achieved.
-
Data Presentation: Typical RAFT Polymerization Parameters
| Target DP | [M]:[CTA]:[I] Ratio | Solvent | Temp (°C) | Time (h) | Mn (Expected, g/mol ) | Đ (PDI) |
| 50 | 50:1:0.2 | Dioxane | 70 | 8-12 | ~8,800 | < 1.25 |
| 100 | 100:1:0.2 | Dioxane | 70 | 12-24 | ~17,600 | < 1.25 |
| 200 | 200:1:0.2 | Dioxane | 70 | 24-36 | ~35,200 | < 1.30 |
Note: Mn (Expected) is calculated based on full monomer conversion. Actual Mn should be determined via SEC/GPC and will depend on the final conversion.
Part 2: Functionalization via Hydrolysis to Poly(2-vinylbenzoic acid)
The true utility of poly(ethyl 2-vinylbenzoate) lies in its potential for post-polymerization modification. The most crucial transformation is the hydrolysis of the pendant ester groups to carboxylic acids, yielding poly(2-vinylbenzoic acid).[10] This functional polymer is water-soluble (as a salt at neutral or basic pH) and presents reactive handles for further chemical conjugation, making it highly valuable for biomedical applications.[11][12]
The Rationale for Hydrolysis
Hydrolysis converts the relatively inert, hydrophobic ester groups into highly functional, hydrophilic carboxylic acid groups. This transformation dramatically alters the polymer's properties, including its solubility, charge, and reactivity. The resulting poly(2-vinylbenzoic acid) can interact with surfaces, chelate ions, or be conjugated to drugs and biomolecules through well-established carbodiimide coupling chemistry.
Diagram: Hydrolysis Workflow
Caption: Step-by-step workflow for the hydrolysis of poly(ethyl 2-vinylbenzoate).
Protocol: Hydrolysis of Poly(ethyl 2-vinylbenzoate)
This protocol describes a base-catalyzed hydrolysis procedure. Acid-catalyzed hydrolysis is also possible but may require harsher conditions.[13][14]
Materials:
-
Poly(ethyl 2-vinylbenzoate) (synthesized in Part 1).
-
1,4-Dioxane or Tetrahydrofuran (THF).
-
Methanol.
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Hydrochloric Acid (HCl), ~1 M solution.
-
Deionized water.
-
Round-bottom flask with reflux condenser.
Procedure:
-
Dissolution: Dissolve the poly(ethyl 2-vinylbenzoate) in a mixture of dioxane (or THF) and methanol (e.g., 3:1 v/v) in a round-bottom flask to create a 5-10% (w/v) solution.
-
Addition of Base: Prepare an aqueous solution of NaOH. Add a stoichiometric excess of NaOH (e.g., 3-5 equivalents per ester repeating unit) to the polymer solution with vigorous stirring.
-
Reaction:
-
Attach a reflux condenser to the flask.
-
Heat the mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.
-
The progress of the hydrolysis can be monitored by taking small aliquots, precipitating the polymer, and analyzing by FTIR or ¹H NMR to observe the disappearance of the ethyl ester signals.
-
-
Isolation and Purification:
-
After cooling to room temperature, slowly add 1 M HCl to the reaction mixture while stirring to neutralize the excess base and protonate the carboxylate groups. This will cause the poly(2-vinylbenzoic acid) to precipitate.
-
Continue adding HCl until the solution is acidic (pH ~2-3).
-
Collect the precipitated polymer by centrifugation or filtration.
-
-
Washing:
-
Wash the polymer multiple times with deionized water to remove sodium chloride and other water-soluble impurities. Centrifugation is effective for separating the polymer from the wash water.
-
A final wash with slightly acidified water (pH ~4) can help ensure full protonation.
-
-
Drying: Dry the purified poly(2-vinylbenzoic acid) under vacuum at 60-70 °C until a constant weight is achieved. The final polymer should be soluble in solvents like DMF, DMSO, methanol, and aqueous base.[10]
Part 3: Essential Characterization
Rigorous characterization is essential to validate the success of each synthetic step.
-
¹H NMR Spectroscopy: Confirms the chemical structure. For the hydrolysis step, the disappearance of the characteristic quartet (~4.3 ppm) and triplet (~1.3 ppm) of the ethyl group and the appearance of a broad carboxylic acid proton peak (>10 ppm in DMSO-d₆) are definitive indicators of success.[7][10]
-
Size Exclusion Chromatography (SEC/GPC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the parent poly(ethyl 2-vinylbenzoate). This is the primary technique to confirm the "controlled" nature of the RAFT polymerization.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An excellent tool for tracking the functional group conversion during hydrolysis. Key changes include the disappearance of the ester C=O stretch (~1715 cm⁻¹) and the appearance of the carboxylic acid C=O stretch (~1700 cm⁻¹) and the very broad O-H stretch (2500-3300 cm⁻¹).[10]
Conclusion
Ethyl 2-vinylbenzoate is a highly promising monomer for the creation of well-defined functional polymers. By employing controlled radical polymerization techniques like RAFT, researchers can synthesize poly(ethyl 2-vinylbenzoate) with precise control over molecular weight and architecture. This polymer serves as a stable and versatile precursor to poly(2-vinylbenzoic acid) through a straightforward hydrolysis reaction. The resulting polyacid, equipped with reactive carboxylic acid side chains, opens the door to a vast array of applications in materials science and drug development, solidifying its place as a valuable tool in the polymer chemist's arsenal.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. polymersource.ca [polymersource.ca]
- 11. nbinno.com [nbinno.com]
- 12. osti.gov [osti.gov]
- 13. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 14. Hydrolysis of hydrophobic poly(2-oxazoline)s and their subsequent modification via aza-Michael addition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Controlled Radical Polymerization of 2-Vinyl-benzoic acid ethyl ester
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Potential of Functional Styrenic Polymers
2-Vinyl-benzoic acid ethyl ester is a functional styrenic monomer that offers a versatile platform for the synthesis of advanced polymeric materials. The presence of the benzoate group provides a handle for post-polymerization modifications, most notably hydrolysis to poly(2-vinyl-benzoic acid), a pH-responsive polymer with potential applications in drug delivery, smart coatings, and biomedical devices. Controlled radical polymerization (CRP) techniques are essential for the synthesis of well-defined polymers from this monomer, enabling precise control over molecular weight, architecture, and functionality.
This guide provides an in-depth exploration of the controlled radical polymerization of this compound, with a primary focus on Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a robust and versatile method for a wide range of monomers. We will delve into the mechanistic rationale behind protocol design, provide step-by-step experimental procedures, and discuss the subsequent hydrolysis to the corresponding poly-acid.
I. Mechanistic Considerations for Controlled Polymerization
The key to a successful controlled polymerization lies in minimizing irreversible termination reactions and ensuring that all polymer chains are initiated at approximately the same time and grow at a similar rate. For vinyl esters and related styrenic monomers, RAFT polymerization has proven to be a highly effective technique.[1][2]
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
The RAFT process is mediated by a chain transfer agent (CTA), typically a thiocarbonylthio compound. The polymerization proceeds through a series of reversible addition-fragmentation steps, as illustrated below.
Caption: Generalized mechanism of RAFT polymerization.
The choice of the RAFT agent is critical and depends on the reactivity of the monomer. For vinyl esters, xanthates and dithiocarbamates are often effective as they provide less stabilization of the radical adduct, allowing for efficient fragmentation.[1]
II. Experimental Protocols
Protocol 1: RAFT Polymerization of this compound
This protocol describes a typical solution polymerization of this compound using a xanthate-based RAFT agent.
Materials:
-
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) (RAFT agent, CTA)[6][7]
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Anhydrous 1,4-dioxane (solvent)
-
Inhibitor removal columns or basic alumina
-
Nitrogen or Argon gas source
-
Schlenk flask and line
-
Standard glassware for synthesis and purification
Procedure:
-
Monomer Purification: Pass the this compound monomer through a short column of basic alumina to remove any inhibitor.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (e.g., 5.0 g, 28.4 mmol), (S)-2-(ethyl propionate)-(O-ethyl xanthate) (e.g., 0.12 g, 0.57 mmol, for a target degree of polymerization of 50), and AIBN (e.g., 9.3 mg, 0.057 mmol, CTA:Initiator ratio of 10:1).
-
Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 5 mL) to the flask.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 60 °C and stir.
-
Monitoring: Monitor the polymerization progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy. The molecular weight and polydispersity can be determined by Gel Permeation Chromatography (GPC).
-
Termination: After the desired conversion is reached (e.g., 6-24 hours), quench the polymerization by immersing the flask in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large excess of a non-solvent such as cold methanol or hexane. Collect the polymer by filtration, redissolve it in a minimal amount of a good solvent (e.g., THF or chloroform), and re-precipitate. Dry the final polymer under vacuum at room temperature overnight.
Caption: Experimental workflow for RAFT polymerization.
Expected Results:
The RAFT polymerization of this compound is expected to yield polymers with predictable molecular weights and narrow molecular weight distributions (low polydispersity).
| Target DP | [M]:[CTA]:[I] | Time (h) | Conversion (%) | Mn,theo ( g/mol ) | Mn,exp ( g/mol ) | PDI (Mw/Mn) |
| 50 | 50:1:0.1 | 8 | 75 | 6,600 | 6,800 | < 1.20 |
| 100 | 100:1:0.1 | 16 | 70 | 12,300 | 12,800 | < 1.25 |
| 200 | 200:1:0.1 | 24 | 65 | 22,900 | 24,000 | < 1.30 |
Note: These are illustrative values based on typical RAFT polymerizations of vinyl esters. Actual results may vary.
Protocol 2: Hydrolysis of Poly(this compound) to Poly(2-vinyl-benzoic acid)
The ethyl ester groups of the polymer can be hydrolyzed under acidic or basic conditions to yield the corresponding poly-acid.
Materials:
-
Poly(this compound)
-
1 M Hydrochloric acid (HCl) or 1 M Sodium Hydroxide (NaOH)
-
1,4-Dioxane or Tetrahydrofuran (THF)
-
Dialysis tubing (if required for purification)
Procedure:
-
Dissolution: Dissolve the poly(this compound) in a suitable solvent like 1,4-dioxane or THF.
-
Hydrolysis:
-
Acidic Hydrolysis: Add an excess of 1 M HCl to the polymer solution. Heat the mixture to reflux (e.g., 80-100 °C) for several hours (e.g., 12-24 hours).
-
Basic Hydrolysis: Add an excess of 1 M NaOH to the polymer solution. Stir the mixture at room temperature or with gentle heating for several hours.
-
-
Monitoring: The progress of the hydrolysis can be monitored by the disappearance of the ethyl ester signals in the ¹H NMR spectrum.
-
Purification:
-
After acidic hydrolysis, the polymer may precipitate. The solid can be collected by filtration and washed with deionized water.
-
After basic hydrolysis, acidify the solution with HCl to precipitate the poly-acid.
-
Alternatively, the solvent can be removed under reduced pressure, and the resulting polymer can be purified by dialysis against deionized water to remove salts and other small molecules.
-
-
Drying: Lyophilize the purified polymer to obtain the final poly(2-vinyl-benzoic acid) as a white powder.
Caption: Workflow for polymer hydrolysis.
III. Characterization
-
¹H NMR Spectroscopy: To confirm the polymer structure and determine monomer conversion and hydrolysis completion.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of the ester carbonyl stretch and the appearance of the carboxylic acid carbonyl and hydroxyl stretches during hydrolysis.
IV. Applications and Future Directions
Well-defined poly(2-vinyl-benzoic acid) and its copolymers are of significant interest for various applications:
-
Drug Delivery: The pH-responsive nature of the carboxylic acid groups can be exploited for targeted drug release in different physiological environments.
-
Bioconjugation: The carboxylic acid groups provide reactive sites for conjugation with proteins, peptides, and other biomolecules.
-
Smart Materials: The polymer can be incorporated into hydrogels and other materials that respond to changes in pH.
The ability to control the polymerization of this compound opens up avenues for the creation of complex architectures such as block copolymers and star polymers with tailored properties for advanced applications in materials science and medicine.[8]
V. Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Broad PDI | - Inefficient RAFT agent- High initiator concentration- Presence of impurities | - Select a more appropriate RAFT agent (e.g., xanthate)- Decrease the initiator concentration (increase CTA:I ratio)- Ensure monomer and solvent are pure and dry |
| Low Conversion | - Insufficient initiator- Low polymerization temperature | - Increase initiator concentration slightly- Increase polymerization temperature (while monitoring PDI) |
| Incomplete Hydrolysis | - Insufficient hydrolysis time or reagent- Steric hindrance | - Increase reaction time and/or temperature- Use a stronger acid or base |
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]
- 4. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. This compound | 32082-32-9 [amp.chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
cross-linking reactions involving 2-Vinyl-benzoic acid ethyl ester
An Application Guide to Cross-Linking Reactions of 2-Vinylbenzoic Acid Ethyl Ester
Abstract
This technical guide provides researchers, chemists, and materials scientists with a comprehensive overview and detailed protocols for the cross-linking of 2-vinylbenzoic acid ethyl ester (2-VBAEE). This monomer offers a unique combination of a polymerizable vinyl group, a rigid aromatic core, and a modifiable ester functionality, making it a compelling building block for advanced polymer networks. This document elucidates the fundamental principles of free-radical polymerization, provides step-by-step protocols for creating cross-linked 2-VBAEE networks, and details essential characterization techniques to validate and analyze the resulting materials.
Introduction: The Potential of 2-Vinylbenzoic Acid Ethyl Ester
2-Vinylbenzoic acid ethyl ester is an aromatic vinyl monomer that holds significant promise for the development of high-performance thermoset polymers. Its molecular architecture is noteworthy for three key features:
-
The Vinyl Group (-CH=CH₂): This functional group is readily polymerizable via free-radical mechanisms, allowing for the formation of a robust polystyrene-type backbone.
-
The Benzene Ring: The aromatic core imparts rigidity, thermal stability, and chemical resistance to the resulting polymer network.
-
The Ethyl Ester Group (-COOCH₂CH₃): Located at the ortho position, this group influences the monomer's reactivity and the polymer's solubility. Crucially, it serves as a reactive handle for post-polymerization modification, such as hydrolysis to the corresponding carboxylic acid, enabling the creation of "smart" materials like pH-responsive hydrogels.
The ability to transform this monomer into a three-dimensional, covalently linked network through cross-linking opens up applications in fields requiring mechanical integrity and environmental resistance, such as performance coatings, dental resins, and matrices for fiber-reinforced composites.[1] This guide provides the foundational knowledge and practical starting points for harnessing the potential of 2-VBAEE in your research.
Monomer Profile: Physicochemical Properties
A thorough understanding of the monomer's properties is critical for designing successful polymerization experiments.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₂O₂ | [2] |
| Molecular Weight | 176.21 g/mol | [2] |
| CAS Number | 32082-32-9 | [3] |
| Appearance | (Typically a liquid) | - |
| Boiling Point | Data not readily available; estimated to be >200 °C | - |
| Solubility | Soluble in common organic solvents (THF, Toluene, DMF, Chloroform) | - |
Note: As 2-VBAEE is a less common isomer compared to its 4-vinyl counterpart, extensive physical property data is not widely published. Properties are based on its chemical structure and data for analogous compounds.
Core Principles of Network Formation
The creation of a cross-linked network from 2-VBAEE is typically achieved through free-radical copolymerization with a multifunctional monomer that acts as a cross-linking agent.
The Mechanism: Free-Radical Polymerization
Vinyl esters and styrenic monomers polymerize through a chain-growth mechanism involving free radicals.[4] This process consists of three fundamental stages: initiation, propagation, and termination.
-
Initiation: A free-radical initiator (e.g., AIBN, benzoyl peroxide) thermally or photolytically decomposes to generate primary radicals. These highly reactive species attack the vinyl bond of a 2-VBAEE monomer, creating a new, monomer-centered radical.
-
Propagation: The newly formed monomer radical rapidly adds to the double bond of subsequent monomers, extending the polymer chain. In a cross-linking reaction, the growing chain can react with one of the vinyl groups on a cross-linker molecule.
-
Termination: The growth of polymer chains ceases when two radicals combine (coupling) or react through hydrogen transfer (disproportionation).
The Role of the Cross-linker
To form a network, a bifunctional or multifunctional monomer must be included in the formulation. These molecules possess two or more polymerizable groups, allowing them to act as bridges, covalently linking multiple polymer chains together.
Common choices for vinyl monomers include:
-
Divinylbenzene (DVB): Provides high rigidity and thermal stability due to its aromatic structure.
-
Ethylene Glycol Dimethacrylate (EGDMA): A more flexible cross-linker that can enhance toughness.
Causality Insight: The concentration of the cross-linker is the primary variable controlling the network's properties. A low concentration results in a loosely cross-linked, soft gel with a high swelling capacity. Conversely, a high concentration produces a densely cross-linked, rigid, and brittle material with limited swelling.[5]
Experimental Guide & Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) for all chemicals before use.
Protocol 1: Bulk Cross-linking Polymerization of 2-VBAEE
This protocol describes the synthesis of a monolithic cross-linked polymer rod via thermal initiation. Bulk polymerization is advantageous for creating pure materials with minimal contamination.
dot graph G { graph [fontname="Helvetica", fontsize=12]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
} Diagram 2: Workflow for bulk cross-linking polymerization.
Materials & Reagents
| Reagent | Example Supplier | Purity/Grade | Purpose |
| 2-Vinylbenzoic acid ethyl ester (2-VBAEE) | Varies | >97% | Monomer |
| Divinylbenzene (DVB) or EGDMA | Sigma-Aldrich | >80% (tech.) | Cross-linker |
| Azobisisobutyronitrile (AIBN) | Sigma-Aldrich | >98% | Thermal Initiator |
| Basic Alumina | Sigma-Aldrich | Activated | Inhibitor Removal |
| Toluene | Fisher Scientific | Anhydrous | Solvent (optional) |
| Glass vials (e.g., 4 mL) with caps | VWR | - | Reaction Vessel |
Step-by-Step Procedure
-
Inhibitor Removal: Commercial vinyl monomers contain inhibitors (like hydroquinone) to prevent premature polymerization. To remove them, pass the 2-VBAEE and the cross-linker through a short column packed with basic alumina immediately before use.
-
Formulation Preparation: In a clean glass vial, combine the reagents according to the desired formulation. A typical starting point is provided in the table below.
-
Expertise Note: The initiator concentration is typically 0.5-2.0 mol% relative to the total moles of vinyl groups. A higher initiator concentration leads to faster polymerization and lower molecular weight chains between cross-links.
-
-
Dissolution: Add the AIBN to the monomer/cross-linker mixture. Gently swirl or vortex the vial until the AIBN is completely dissolved.
-
Degassing: To prevent oxygen from inhibiting the radical polymerization, purge the solution by bubbling a gentle stream of an inert gas (e.g., nitrogen or argon) through it for 10-15 minutes.
-
Sealing and Curing: Securely seal the vial. Place it in an oven or oil bath preheated to the reaction temperature. For AIBN, a typical temperature is 70-80 °C.
-
Trustworthiness Note: The polymerization is exothermic. For larger batches, use a water bath to better dissipate heat and prevent uncontrolled autoacceleration.
-
-
Curing Time: Allow the reaction to proceed for 12-24 hours, or until a solid, monolithic polymer has formed.
-
Post-Curing and Cooling: After the initial curing period, it can be beneficial to increase the temperature to >100 °C for 1-2 hours to drive the reaction to completion (post-curing). Cool the vial slowly to room temperature to prevent thermal stress and cracking.
-
Purification: Break the vial to carefully remove the polymer rod. To remove any unreacted monomer or initiator fragments, perform a Soxhlet extraction with a suitable solvent (e.g., chloroform or THF) for 24 hours. Dry the purified polymer network in a vacuum oven until a constant weight is achieved.
Example Formulations
This table provides starting points for creating networks with varying properties. Calculations are based on a total volume of ~2 mL.
| Formulation ID | 2-VBAEE (g) | DVB (mol%) | DVB (g) | AIBN (1 mol%) (g) | Expected Properties |
| PVBAEE-1 | 2.00 | 1 | 0.015 | 0.019 | Soft, high swelling |
| PVBAEE-5 | 2.00 | 5 | 0.074 | 0.020 | Moderately rigid |
| PVBAEE-10 | 2.00 | 10 | 0.156 | 0.021 | Rigid, low swelling |
Essential Characterization Protocols
Protocol 2: Gel Fraction and Swelling Ratio Determination
This protocol validates the formation of an insoluble network and quantifies its affinity for a solvent.
-
Initial Mass: Accurately weigh a small piece of the dried, purified cross-linked polymer (W_dry).
-
Soxhlet Extraction: Perform the Soxhlet extraction as described in Protocol 1, Step 8. This step removes the "sol fraction" (non-cross-linked polymer chains).
-
Gel Fraction: After extraction, dry the polymer in a vacuum oven to a constant weight (W_gel). The gel fraction is calculated as:
-
Gel Fraction (%) = (W_gel / W_dry) × 100
-
A high gel fraction (>95%) indicates an efficient cross-linking reaction.
-
-
Swelling Study: Immerse the dried, extracted sample (W_gel) in a solvent of choice (e.g., toluene) in a sealed container.
-
Equilibrium Swelling: Allow the sample to swell for 48-72 hours to reach equilibrium. Periodically remove the sample, quickly blot the surface with a lint-free wipe to remove excess solvent, and weigh it (W_swollen). Continue until the weight remains constant.
-
Swelling Ratio (Q): Calculate the swelling ratio as:
-
Q = (W_swollen - W_gel) / W_gel
-
Spectroscopic and Thermal Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is a powerful tool to monitor the reaction.[5]
-
Monomer Spectrum: Will show characteristic peaks for the vinyl group, such as the C=C stretch (~1630 cm⁻¹) and vinyl C-H out-of-plane bending (~990 and 910 cm⁻¹).
-
Cross-linked Polymer Spectrum: These vinyl peaks will be significantly diminished or absent, confirming their consumption during polymerization. The strong ester C=O peak (~1720 cm⁻¹) will remain.
-
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymer network. The Tg is the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. A higher cross-link density restricts chain mobility, leading to a higher Tg.[5] Comparing the Tg of formulations from the table above (e.g., PVBAEE-1 vs. PVBAEE-10) is an excellent way to confirm the structural impact of the cross-linker.
References
- 1. youtube.com [youtube.com]
- 2. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-VINYL-BENZOIC ACID ETHYL ESTER | 32082-32-9 [amp.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization and Properties of Vinyl Ester Matrix Resins [vtechworks.lib.vt.edu]
protocols for handling and storing ethyl 2-vinylbenzoate
An Application Guide for the Safe Handling and Storage of Ethyl 2-Vinylbenzoate
Introduction: Understanding Ethyl 2-Vinylbenzoate
Ethyl 2-vinylbenzoate (CAS No. 32082-32-9) is an organic ester that serves as a valuable building block in synthetic chemistry.[1] Its bifunctional nature, possessing both an ester and a vinyl group, allows for a diverse range of chemical transformations. This makes it a pertinent molecule for researchers in materials science for the development of novel polymers and in drug discovery as an intermediate for more complex molecular architectures. The vinyl group is particularly reactive, enabling participation in polymerization and various addition reactions, while the ethyl benzoate moiety can be modified through reactions common to aromatic esters. Given its reactivity, a thorough understanding of its properties and implementation of rigorous handling protocols are paramount to ensure laboratory safety and experimental integrity.
This document provides a comprehensive guide for the safe handling, storage, and use of ethyl 2-vinylbenzoate, tailored for professionals in research and development. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each procedural step to foster a culture of safety and experimental reproducibility.
Section 1: Chemical and Physical Properties
A precise understanding of a chemical's properties is the foundation of its safe and effective use. The key physical and chemical data for ethyl 2-vinylbenzoate are summarized below.
| Property | Value | Source |
| CAS Number | 32082-32-9 | [1][2] |
| Molecular Formula | C₁₁H₁₂O₂ | [1][2] |
| Molecular Weight | 176.21 g/mol | [1][3] |
| Physical State | Liquid | |
| Boiling Point | ~212 °C / 414 °F (for ethyl benzoate) | |
| Melting Point | ~ -34 °C / -29 °F (for ethyl benzoate) | |
| Density | ~1.045 g/cm³ at 25 °C (for ethyl benzoate) | |
| Flash Point | Combustible, likely > 82 °C / 179.6 °F | |
| Solubility | Soluble in methanol; low solubility in water expected. | [4] |
Section 2: Hazard Identification and Safety Profile
Ethyl 2-vinylbenzoate is classified as a hazardous substance. Similar vinyl ester compounds are known irritants and can be combustible.[2] Adherence to GHS classifications is mandatory for ensuring user safety.
GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[2][6] |
| Aquatic Hazard (Acute) | Category 2 | H401: Toxic to aquatic life |
Primary Hazards Explained:
-
Combustibility: As a Category 4 combustible liquid, ethyl 2-vinylbenzoate does not ignite as easily as more volatile solvents, but it can become flammable at elevated temperatures. Vapors are heavier than air and may travel to an ignition source. Intense heating can lead to the formation of explosive mixtures with air.
-
Reactivity: The vinyl group makes the compound susceptible to polymerization, which can be initiated by heat, light, or contaminants.[7] This process can be exothermic and may lead to a dangerous pressure buildup in sealed containers. It can react violently with strong oxidizing agents and bases.[8]
-
Health Hazards: Direct contact can cause significant irritation to the skin and eyes. There is a potential for it to act as a skin sensitizer, meaning repeated exposure could lead to an allergic reaction.[2][6] Inhalation of vapors may cause respiratory irritation.[5]
Section 3: Protocols for Safe Handling and Use
A systematic approach to handling ethyl 2-vinylbenzoate is critical. The following protocols integrate best practices for risk mitigation.
Engineering Controls and Personal Protective Equipment (PPE)
Causality: The primary goal is to prevent physical contact and inhalation. Engineering controls provide the first line of defense, while PPE offers direct protection.
Protocol:
-
Work Area: All manipulations of ethyl 2-vinylbenzoate must be conducted within a certified chemical fume hood to ensure adequate ventilation and contain any vapor release.[8][9]
-
Eye and Face Protection: Wear ANSI-rated safety glasses with side shields at a minimum. For tasks with a higher risk of splashing (e.g., transfers of >100 mL), a full-face shield should be worn over safety glasses.
-
Skin Protection: Wear a flame-resistant lab coat. Use chemically resistant gloves (e.g., nitrile or neoprene). It is crucial to check glove compatibility charts and change gloves immediately if contamination is suspected.
-
Respiratory Protection: Under normal fume hood use, respiratory protection is not required. If engineering controls fail or for emergency response, use a NIOSH-approved respirator with an organic vapor cartridge.[8]
-
Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]
General Handling Workflow
This workflow outlines the lifecycle of the chemical within the laboratory, from receipt to use.
Caption: General laboratory workflow for ethyl 2-vinylbenzoate.
Section 4: Storage and Stability Management
Improper storage is a common cause of reagent degradation and laboratory incidents. The following protocols are designed to maintain the chemical's integrity and prevent hazardous situations.
Storage Protocol
-
Location: Store in a well-ventilated, cool, dry area designated for combustible materials.[6] The storage location should be away from heat, sparks, open flames, and direct sunlight.[8]
-
Container: Keep the container tightly closed to prevent moisture contamination and vapor escape.[10] Use only the original container or a compatible, properly labeled secondary container.
-
Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases.[8][9] Incompatible materials can trigger vigorous or explosive reactions.
-
Temperature: While room temperature storage is often acceptable, storing in a cool place (<15°C) is recommended to minimize polymerization, especially for long-term storage.[1] Do not allow the material to freeze, as this can cause separation of any added inhibitors.[7]
-
Inhibitor Status: For long-term storage, it is crucial to be aware of the inhibitor's (like MEHQ) concentration and efficacy. If the material is stored for extended periods, periodic testing of the inhibitor level may be necessary.[7]
Caption: Decision-making flowchart for proper storage of ethyl 2-vinylbenzoate.
Section 5: Emergency and Disposal Procedures
Preparedness is key to managing unexpected events.
Emergency Response Protocols
-
Spill:
-
Evacuate non-essential personnel and eliminate all ignition sources.[7]
-
Ventilate the area.
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[7] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbed material into a suitable, sealable container for hazardous waste disposal.[10]
-
Clean the affected area with soap and water, collecting the cleaning materials as hazardous waste.[7]
-
Prevent spill from entering drains or waterways due to its aquatic toxicity.[6]
-
-
Fire:
-
Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. If irritation or a rash develops, seek medical advice.[6]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.
-
Waste Disposal Protocol
Causality: Improper disposal poses a significant environmental hazard due to the compound's toxicity to aquatic life. All waste must be treated as hazardous.
-
Waste Collection: Do not mix with other waste streams. Collect all waste containing ethyl 2-vinylbenzoate (including reaction residues, contaminated absorbents, and disposable PPE) in a designated, clearly labeled, and sealed hazardous waste container.
-
Disposal: Arrange for disposal via a licensed waste disposal company. All disposal practices must comply with local, state, and federal regulations. Under no circumstances should this chemical be disposed of down the drain.
References
- 1. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 2. 32082-32-9 Cas No. | Ethyl 2-vinylbenzoate | Matrix Scientific [matrixscientific.com]
- 3. Ethyl 4-vinylbenzoate | C11H12O2 | CID 10866858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. VINYL BENZOATE | 769-78-8 [chemicalbook.com]
- 5. Vinyl benzoate | C9H8O2 | CID 13037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. waterlinerenewal.com [waterlinerenewal.com]
- 8. fishersci.com [fishersci.com]
- 9. freemansupply.com [freemansupply.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. Ethyl 4-methyl-2-vinylbenzoate | C12H14O2 | CID 172649009 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Vinylbenzoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-vinylbenzoic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Here, we combine established chemical principles with practical, field-proven insights to empower you to overcome common challenges and achieve optimal results in your experiments.
Introduction
The synthesis of 2-vinylbenzoic acid ethyl ester, a valuable building block in organic synthesis, can present unique challenges due to the close proximity of the vinyl and ethyl ester functionalities. This guide will focus on the two most common synthetic routes: the Wittig reaction and the Heck reaction. We will explore the intricacies of each method, offering detailed protocols, troubleshooting strategies for potential pitfalls, and a discussion of the underlying chemical principles.
Section 1: The Wittig Reaction Approach
The Wittig reaction is a powerful tool for olefination, converting a carbonyl group into an alkene. In the synthesis of 2-vinylbenzoic acid ethyl ester, this typically involves the reaction of ethyl 2-formylbenzoate with a phosphorus ylide.
Experimental Protocol: Wittig Synthesis of 2-Vinylbenzoic Acid Ethyl Ester
Step 1: Preparation of the Phosphonium Salt
-
To a solution of ethyl 2-(bromomethyl)benzoate (1.0 eq) in anhydrous toluene (5 mL/mmol of bromide) is added triphenylphosphine (1.05 eq).
-
The mixture is heated to reflux for 4-6 hours, during which a white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the phosphonium salt by vacuum filtration.
-
Wash the salt with cold diethyl ether and dry under vacuum.
Step 2: Ylide Formation and Reaction with Aldehyde
-
Suspend the phosphonium salt (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/mmol of salt) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq), to the suspension. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then slowly add a solution of ethyl 2-formylbenzoate (0.95 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide & FAQs: Wittig Reaction
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or no yield of phosphonium salt | Incomplete reaction; impure starting materials. | Ensure anhydrous conditions. Use freshly distilled toluene. Verify the purity of triphenylphosphine and ethyl 2-(bromomethyl)benzoate. |
| Failure to form the ylide (no color change) | Inactive base; moisture in the reaction. | Use freshly titrated n-BuLi or a new container of NaH. Ensure all glassware is oven-dried and the reaction is under a positive pressure of inert gas. |
| Low yield of the final product | Steric hindrance from the ortho-ester group may slow the reaction.[1] The ylide may be unstable. The aldehyde may be labile and prone to decomposition or polymerization.[2] | Increase reaction time or temperature. Consider using a more reactive ylide if possible. Protect the aldehyde if it is found to be unstable under the basic reaction conditions. |
| Mixture of E/Z isomers | The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.[2][3] | For unstabilized ylides, salt-free conditions tend to favor the Z-isomer. The Schlosser modification can be employed to favor the E-isomer.[2] |
| Difficult purification | Triphenylphosphine oxide is a common byproduct that can be difficult to separate from the product. | The crude product can be triturated with a non-polar solvent like hexanes to precipitate out some of the triphenylphosphine oxide. Careful column chromatography is often necessary. |
FAQ 1: Why is a strong base like n-BuLi necessary?
The protons on the carbon adjacent to the positively charged phosphorus in the phosphonium salt are acidic, but a strong base is required for complete deprotonation to form the ylide.[4] The choice of base can also influence the stereochemical outcome of the reaction.[4]
FAQ 2: Can I use a different solvent?
Anhydrous THF is a common choice due to its ability to dissolve the reactants and its inertness under the reaction conditions. Other aprotic, anhydrous solvents like diethyl ether or toluene can also be used.
FAQ 3: My aldehyde is not commercially available. How can I prepare ethyl 2-formylbenzoate?
Ethyl 2-formylbenzoate can be prepared by the oxidation of ethyl 2-(hydroxymethyl)benzoate using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or by a Swern oxidation.
Workflow Diagram: Wittig Synthesis
Caption: Workflow for the Wittig synthesis of 2-vinylbenzoic acid ethyl ester.
Section 2: The Heck Reaction Approach
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5] For the synthesis of 2-vinylbenzoic acid ethyl ester, this would typically involve the coupling of ethyl 2-bromobenzoate with a vinylating agent.
Experimental Protocol: Heck Synthesis of 2-Vinylbenzoic Acid Ethyl Ester
Step 1: Reaction Setup
-
To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂) (1-5 mol%), and a phosphine ligand like tri(tert-butyl)phosphine (P(t-Bu)₃) (2-10 mol%).
-
Add a base, such as triethylamine (Et₃N) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add an anhydrous solvent, such as N,N-dimethylformamide (DMF) or dioxane (5-10 mL/mmol of bromide).
-
Add the vinylating agent, such as vinyltributyltin or ethylene gas.
Step 2: Reaction
-
Heat the reaction mixture to 80-120 °C.
-
Stir vigorously for 12-48 hours, monitoring the reaction by TLC or GC-MS.
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Troubleshooting Guide & FAQs: Heck Reaction
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low or no conversion | Inactive catalyst; steric hindrance from the ortho-ester group.[6][7] | Use a more active catalyst system. The use of sterically hindered, electron-rich phosphine ligands like P(t-Bu)₃ can be beneficial for challenging substrates.[8] Increase the reaction temperature or time. |
| Formation of palladium black | Catalyst decomposition. | Ensure strictly anaerobic conditions. Use a ligand that stabilizes the palladium(0) species. Lowering the catalyst loading can sometimes improve efficiency. |
| Side reactions (e.g., homocoupling) | Non-optimal reaction conditions. | Adjust the base, solvent, and temperature. The choice of ligand is critical and may need to be screened.[8] |
| Poor regioselectivity | The regioselectivity of the Heck reaction can be influenced by the electronic nature of the alkene and the reaction pathway (neutral vs. cationic).[9] | For electron-rich olefins, the choice of ligand and solvent can be crucial in controlling regioselectivity.[9] |
FAQ 1: Why is a phosphine ligand necessary?
Phosphine ligands play a crucial role in stabilizing the active palladium(0) catalyst, preventing its decomposition, and influencing its reactivity and selectivity.[8] The steric and electronic properties of the ligand can be tuned to optimize the reaction for a specific substrate.
FAQ 2: What are some alternative vinylating agents?
Besides vinyltributyltin and ethylene, other options include vinylboronic acids or their esters (in a Suzuki-type coupling) and vinyltrifluoroborate salts. The choice of vinylating agent can impact the reaction conditions and the byproducts formed.
FAQ 3: Can I use a different palladium precursor?
Yes, other palladium sources like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium on carbon (Pd/C) can be used, although the optimal reaction conditions may vary.
Decision Tree: Troubleshooting a Failed Heck Reaction
References
- 1. research.universityofgalway.ie [research.universityofgalway.ie]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Vinylbenzoic Acid Ethyl Ester
Welcome to the technical support center for the purification of 2-Vinylbenzoic acid ethyl ester (2-VBAE). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying this reactive monomer. Due to its vinyl group, 2-VBAE is highly susceptible to polymerization, which is the primary challenge during its purification and handling. This document provides in-depth, field-proven insights and protocols to help you achieve high purity while minimizing product loss.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification and handling of 2-Vinylbenzoic acid ethyl ester.
Q1: What are the most common impurities I should expect in my crude 2-VBAE?
A1: The impurities in your crude product are typically derived from the synthesis method. For a standard Fischer esterification of 2-vinylbenzoic acid with ethanol, you can expect:
-
Unreacted Starting Materials: 2-vinylbenzoic acid and ethanol.
-
Catalyst Residues: Traces of the acid catalyst used (e.g., sulfuric acid).
-
Polymerized Product: Oligomers or polymers of 2-VBAE, which can form during the reaction, work-up, or storage.[1]
-
Solvent Residues: Any solvents used during the reaction or extraction.
Q2: My 2-VBAE seems to be polymerizing during storage. How can I prevent this?
A2: The vinyl group makes 2-VBAE prone to free-radical polymerization, which can be initiated by heat, light, or oxygen.[1] To ensure stability:
-
Add an Inhibitor: Add a radical inhibitor such as hydroquinone (HQ), monomethyl ether hydroquinone (MEHQ), or butylated hydroxytoluene (BHT) at a concentration of 100-200 ppm. These compounds act as radical scavengers.
-
Store Cold and Dark: Store the purified ester at low temperatures (2-8 °C) in an amber bottle or a container protected from light.
-
Inert Atmosphere: For long-term storage, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent oxygen-initiated polymerization.
Q3: Which purification method is best for my scale and purity requirements?
A3: The choice of method depends on the nature of the impurities and the desired final purity. A combination of methods is often most effective.
| Purification Method | Best For Removing | Typical Purity | Key Advantage | Key Challenge |
| Aqueous Wash / Extraction | Acidic impurities (e.g., unreacted 2-vinylbenzoic acid), water-soluble byproducts. | >95% (if other impurities are minimal) | Simple, fast, and effective for removing acidic residues. | Does not remove non-polar impurities or polymers. |
| Vacuum Distillation | High-boiling impurities, non-volatile salts, some oligomers.[2] | >99% | Excellent for achieving high purity on a moderate to large scale. | High risk of polymerization due to heat. Requires an inhibitor.[3] |
| Column Chromatography | Polar impurities, closely related structural isomers, oligomers.[4] | >99.5% | Very high resolution and purity achievable. | Can be slow, requires significant solvent, and may not be suitable for very large scales. |
Q4: How can I confirm the purity of my final product?
A4: Purity should be assessed using multiple analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the structure and identifying proton-bearing impurities. The absence of a broad carboxylic acid proton peak (~10-12 ppm) indicates the removal of 2-vinylbenzoic acid.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods are ideal for quantifying purity and detecting minor impurities.[5][6] An HPLC method for a related ester suggests that a reverse-phase column with a mobile phase of acetonitrile and water could be a good starting point.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can confirm the presence of the ester carbonyl (~1720 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid impurity (~2500-3300 cm⁻¹).
Part 2: Troubleshooting Guide
This section addresses specific problems you may encounter during purification.
Problem 1: My product solidified in the distillation apparatus.
-
Causality: This is a classic sign of thermally induced polymerization. The elevated temperature of the distillation pot initiated a chain reaction, converting your liquid monomer into a solid polymer.
-
Solution:
-
Always Use an Inhibitor: Before heating, add a radical inhibitor like hydroquinone (a few crystals) or BHT directly to the crude ester.[3]
-
Minimize Temperature: Use a high-vacuum pump to lower the boiling point as much as possible. A continuous process described for a similar ester, 2-ethylhexyl benzoate, notes distillation at 182°C under 25 mm Hg, highlighting the need for reduced pressure.[2]
-
Reduce Residence Time: Do not heat the distillation pot for longer than necessary. Heat the oil bath to the target temperature before immersing the flask to minimize the time the ester spends at high temperatures.
-
Problem 2: After an aqueous wash, my NMR still shows the starting carboxylic acid.
-
Causality: The wash was likely insufficient to fully deprotonate and extract the acid into the aqueous phase. This can happen if the base is too weak, not used in sufficient quantity, or the mixing was inadequate.
-
Solution:
-
Use a Saturated Bicarbonate Solution: Use a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~5%) solution of sodium carbonate (Na₂CO₃). These are more effective than just water.
-
Check pH: After extraction, check the pH of the aqueous layer. It should be basic (pH > 8) to ensure the acid has been neutralized.
-
Repeat the Wash: Perform at least two to three washes, using fresh basic solution each time. Vigorous mixing in a separatory funnel is crucial. A discussion on separating esters from carboxylic acids suggests that a basic wash is a viable option if the ester is stable.[4]
-
Problem 3: My column chromatography separation is poor, and the product is eluting with impurities.
-
Causality: The solvent system (eluent) does not have the correct polarity to resolve your product from the impurities on the silica gel. Carboxylic acid impurities, in particular, can streak badly on silica gel.
-
Solution:
-
Optimize the Eluent: 2-VBAE is moderately polar. A good starting point for the eluent is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A typical ratio might be 95:5 to 90:10 (Hexane:Ethyl Acetate). Use Thin Layer Chromatography (TLC) to test various solvent ratios before running the column.
-
Address Acid Tailing: If residual 2-vinylbenzoic acid is the issue, it can bind strongly to the acidic silica, causing significant tailing. Adding a very small amount of a modifying base, like triethylamine (~0.1%), to the eluent can neutralize the acidic sites on the silica and provide much sharper peaks.[4]
-
Part 3: Experimental Protocols & Workflow
The following diagram and protocols provide a validated workflow for purifying crude 2-VBAE.
Purification Workflow Diagram
Caption: Decision workflow for the purification of 2-Vinylbenzoic acid ethyl ester.
Protocol 1: Aqueous Wash for Acid Removal
This protocol is essential as a first step to remove unreacted 2-vinylbenzoic acid.
-
Dissolution: Dissolve the crude 2-VBAE in a water-immiscible organic solvent like diethyl ether or ethyl acetate (approx. 10 mL of solvent per 1 g of crude ester).
-
Transfer: Transfer the solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release CO₂ pressure.
-
Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat: Repeat the wash (steps 3-4) two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer once with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolation: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the washed product.
Protocol 2: High-Purity Vacuum Distillation
Use this method after an aqueous wash to remove non-volatile or high-boiling impurities.
-
Safety First: Perform the distillation in a well-ventilated fume hood. Ensure all glassware is free of cracks.
-
Preparation: To the washed and dried crude ester, add a few crystals of hydroquinone or a small scoop of BHT as a polymerization inhibitor. Add a magnetic stir bar for smooth boiling.
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Use a short-path distillation head to minimize travel distance for the vapor. Ensure all joints are properly sealed with vacuum grease.
-
Vacuum Application: Begin stirring and slowly apply vacuum. A high vacuum (<1 mmHg) is recommended to lower the boiling point significantly.
-
Heating: Immerse the distillation flask in a heating mantle or oil bath. Heat gradually to the boiling point of the ester at the applied pressure.
-
Fraction Collection: Discard the initial low-boiling fraction (forerun). Collect the main fraction when the distillation temperature is stable and the distillate appears clear and colorless. The boiling point of esters can range widely depending on pressure.[2]
-
Completion: Stop the distillation before the pot goes completely dry to avoid the formation of potentially explosive peroxides or pyrolytic decomposition.
-
Cooling: Allow the apparatus to cool completely to room temperature before releasing the vacuum to prevent oxygen from entering the hot system.
References
- 1. researchgate.net [researchgate.net]
- 2. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 3. DE69610916T3 - A low epoxy content vinyl ester inhibitor containing copper salt inhibitor - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of Benzoic acid, 2-fluoro-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
Technical Support Center: A Troubleshooting Guide for Vinyl Ester Polymerization
Welcome to the comprehensive troubleshooting guide for vinyl ester polymerization. This resource is designed for researchers, scientists, and professionals in drug development who utilize vinyl ester resins in their applications. Vinyl ester polymerization, a cornerstone of high-performance composite manufacturing, combines the robust mechanical properties of epoxy resins with the favorable processing characteristics of polyesters[1][2]. However, the free-radical polymerization process is sensitive to a variety of parameters that can influence the reaction kinetics and the final properties of the cured material.
This guide moves beyond simple procedural checklists to provide in-depth, cause-and-effect explanations for common issues encountered in the lab. By understanding the underlying chemistry, you can diagnose problems effectively and implement robust, validated solutions.
Section 1: Curing & Polymerization Failures
This section addresses the most frequent and critical issues related to the curing process.
Q1: My resin is not curing, or the curing process is excessively slow. What are the primary causes?
A: Failure to cure or a significantly delayed cure is one of the most common issues and typically points to problems with the initiation system or environmental conditions. The polymerization of vinyl ester is a free-radical chain reaction, and its initiation is the critical first step[3][4].
Underlying Causes & Solutions:
-
Insufficient Initiator (Catalyst): The most frequent cause is an incorrect ratio of initiator, typically Methyl Ethyl Ketone Peroxide (MEKP). Too little initiator will not generate enough free radicals to propagate the polymerization chain effectively[5][6].
-
Expert Insight: Many issues arise from inaccurate measurement, especially in small batches. Using a gram scale for precise weight measurements is far more reliable than volumetric estimates[6]. The recommended MEKP concentration is typically between 1.0% and 2.0% by volume or weight of the resin[5][7]. A concentration below 1.0% may lead to incomplete curing[6].
-
-
Low Temperature: The curing reaction is highly temperature-dependent. Low ambient, resin, or substrate temperatures will significantly slow down the rate of free radical formation[8][9].
-
Expert Insight: The ideal working temperature range is generally 70-85°F (21-29°C)[5]. Below 60°F (15°C), the reaction rate drops dramatically, potentially leading to a permanent stall in the curing process[8][10]. If working in colder conditions, it's essential to warm the resin and the workspace before starting[8].
-
-
Inhibitor Contamination or Presence: Vinyl ester resins are shipped with inhibitors (e.g., hydroquinone, tertiary butyl catechol) to ensure shelf stability[11][12]. Contamination from external sources or failure to overcome the resin's native inhibitors with sufficient initiator can prevent polymerization.
Q2: My resin cured too quickly, leaving insufficient working time (short pot life). What happened?
A: An excessively short pot life or "gelling" in the mixing cup is typically caused by an over-accelerated reaction, often due to temperature or an overabundance of initiator or promoter.
Underlying Causes & Solutions:
-
Excessive Initiator or Promoter: Adding too much initiator (e.g., MEKP) or promoter (e.g., cobalt naphthenate, Dimethylaniline - DMA) drastically accelerates the formation of free radicals, leading to a rapid and often uncontrollable exotherm[4][5][9].
-
Expert Insight: While it may be tempting to add more catalyst to speed up a cold-weather cure, this is a risky approach. Over-catalyzation can generate excessive heat, causing stress cracks, shrinkage, and a brittle final product[5][8]. It is better to control the temperature of the environment and materials[8].
-
-
High Ambient Temperature: As with slow curing, high temperatures (above 90°F or 32°C) will accelerate the reaction rate, significantly reducing the gel time[10].
Q3: The cured resin is sticky or tacky on the surface. How can I resolve this?
A: A tacky surface on a fully cured laminate is almost always due to air inhibition.
Underlying Causes & Solutions:
-
Oxygen Inhibition: Oxygen in the atmosphere is a potent free-radical scavenger. It interacts with the radicals on the surface of the resin, terminating the polymerization chains prematurely and leaving a thin, uncured, sticky layer[3]. This is a known characteristic of standard laminating resins[5].
-
Physical Solutions:
-
Wax Additive: The most common solution is to add a wax-based surfacing agent to the final coat of resin. The wax, being immiscible with the resin, migrates to the surface during curing and forms a physical barrier against atmospheric oxygen, allowing a tack-free cure[3][5].
-
Barrier Film: Covering the surface with a plastic film (e.g., Mylar or polyethylene) after application can also effectively block oxygen[3]. However, this can be impractical for complex shapes[3].
-
-
Chemical Solutions: Some resins are formulated with "air-drying" functional groups that inhibit oxygen's effect, though this is less common[3]. Applying a waxed gelcoat over the final laminate is another effective strategy[5].
-
Q4: The final product appears brittle or has micro-fractures. What is the cause?
A: Brittleness or fracturing is often a sign of internal stresses developed during a rapid or high-temperature curing process.
Underlying Causes & Solutions:
-
Excessive Exotherm: An overly rapid polymerization generates significant exothermic heat. If this heat cannot dissipate (e.g., in a thick laminate), the temperature can spike, leading to thermal stresses that cause fractures as the part cools[5][9].
-
Expert Insight: This is a direct consequence of using too much initiator or promoter[5]. To manage exotherm in thick sections, work in smaller batches, use a lower catalyst concentration, and ensure ambient temperatures are controlled.
-
-
Post-Cure Temperature Shock: While post-curing at elevated temperatures is often beneficial for achieving ultimate mechanical properties, raising the temperature too quickly can induce thermal shock and stress[15].
-
Expert Insight: A controlled ramp-up and ramp-down of temperature during the post-curing cycle is critical.
-
Section 2: Initiator & Curing System Optimization
The performance of a vinyl ester resin is critically dependent on the correct selection and balance of its curing system components.
Q5: How do I select the right initiator and promoter system?
A: The choice of initiator and promoter (also called an accelerator) is determined by the desired curing temperature and working time. The most common system for room-temperature curing is a combination of an organic peroxide initiator and a metal carboxylate or amine promoter[11][16].
-
Initiators (Catalysts): These compounds generate the initial free radicals.
-
Promoters (Accelerators): These chemicals react with the initiator to accelerate radical formation at lower temperatures[11][13].
| System Component | Typical Use Case | Typical Concentration (by wt. of resin) |
| Initiator | ||
| MEKP | Room Temperature Cure (with Cobalt) | 1.0% - 2.0%[5][7] |
| BPO | Higher Temperature Cure (with Amines) | 1.0% - 2.0% |
| Promoter | ||
| Cobalt Naphthenate | Room Temperature Cure (with MEKP) | 0.1% - 0.5% |
| DMA | Room Temperature Cure (with BPO) | 0.05% - 0.12%[9] |
Table 1: Common Initiator/Promoter Systems and Concentrations.
Expert Insight: The initiator and promoter must be considered a complete, balanced system. Never mix promoters and initiators directly, as this can cause an explosive reaction[17]. Add them to the resin separately and mix thoroughly after each addition.
Q6: What is the role of inhibitors and retarders, and how can I manage them?
A: Inhibitors and retarders are both used to slow down polymerization, but they function differently.
-
Inhibitors (e.g., Hydroquinone, Para-benzoquinone (PBQ)): These are added by the manufacturer to provide shelf life and prevent premature polymerization during transport and storage[11][12]. They work by scavenging free radicals. The initiator must first consume the inhibitor before polymerization can begin.
-
Retarders (e.g., 2,4-Pentanedione): These are sometimes added by the user to increase the pot life without drastically slowing the final cure rate. They temporarily interfere with the promoter's catalytic activity, creating a longer induction period before the reaction accelerates[14].
Expert Insight: If you experience inconsistent gel times with a new batch of resin, it may have a different inhibitor package. It's always wise to run a small test batch to establish the baseline gel time before committing to a large-scale application[6].
Section 3: Visualizations & Workflow Diagrams
Vinyl Ester Free Radical Polymerization Workflow
This diagram illustrates the critical steps and components involved in the free-radical polymerization of vinyl ester resin.
Caption: Workflow of Vinyl Ester Free Radical Polymerization.
Troubleshooting Logic Flow for Curing Failures
Use this flowchart to diagnose the root cause of common polymerization problems.
Caption: Decision tree for troubleshooting common curing failures.
Section 4: Experimental Protocols
Protocol 1: Post-Curing to Enhance Mechanical Properties
Post-curing at an elevated temperature is often necessary to drive the polymerization reaction to completion, thereby achieving the resin's ultimate mechanical and thermal properties, such as a higher glass transition temperature (Tg)[15].
Objective: To enhance the cross-linking density of a vinyl ester laminate after initial room-temperature cure.
Methodology:
-
Initial Cure: Allow the laminate to fully cure at ambient temperature (e.g., 77°F / 25°C) for at least 24 hours[1]. The part should be hard to the touch and fully solidified.
-
Oven Setup: Place the cured part in a programmable oven that allows for controlled temperature ramping. Ensure adequate support to prevent warping as the part heats up.
-
Temperature Ramping:
-
Slowly increase the oven temperature from ambient to a temperature just below the resin's Heat Deflection Temperature (HDT). A typical ramp rate is 20-40°F (10-20°C) per hour.
-
A common post-cure cycle is to hold at 180°F (82°C) for 2-3 hours[15].
-
-
Dwell Time: Maintain the target temperature for the recommended duration. This allows the polymer chains to gain mobility and find remaining reactive sites to complete cross-linking.
-
Controlled Cool-down: After the dwell period, slowly ramp the temperature back down to ambient. A rapid cool-down can induce internal stresses.
References
- 1. How to use vinyl ester resin?-RealLand Composite Material [reallandcomposite.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Reasons for surface stickiness after curing vinyl ester resin [rulecomposite.com]
- 4. researchgate.net [researchgate.net]
- 5. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 6. thehulltruth.com [thehulltruth.com]
- 7. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 8. fiberglasswarehouse.com [fiberglasswarehouse.com]
- 9. interplastic.com [interplastic.com]
- 10. fiberglassandresin.com [fiberglassandresin.com]
- 11. compositesone.com [compositesone.com]
- 12. specialchem.com [specialchem.com]
- 13. etda.libraries.psu.edu [etda.libraries.psu.edu]
- 14. scilit.com [scilit.com]
- 15. questglobal.com [questglobal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 2-Vinylbenzoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific chemical transformation. The synthesis of ethyl 2-vinylbenzoate, a valuable building block in organic synthesis, is often achieved via a palladium-catalyzed cross-coupling reaction, typically a Heck-Mizoroki reaction. This guide will focus on optimizing this process, addressing common challenges, and ensuring a successful and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing ethyl 2-vinylbenzoate?
A1: The most prevalent and robust method for the synthesis of ethyl 2-vinylbenzoate is the Heck-Mizoroki reaction.[1] This palladium-catalyzed cross-coupling reaction involves the coupling of an aryl halide (or triflate) with an alkene in the presence of a base.[1][2] For the synthesis of ethyl 2-vinylbenzoate, this typically involves the reaction of ethyl 2-bromobenzoate or ethyl 2-iodobenzoate with a suitable vinylating agent.
Q2: What are the recommended starting materials for the synthesis?
A2: The primary starting materials are:
-
Aryl Halide: Ethyl 2-bromobenzoate is a common and cost-effective choice. Ethyl 2-iodobenzoate is more reactive but generally more expensive.[3]
-
Vinylating Agent: Several options are available, each with its own advantages and disadvantages:
-
Ethylene Gas: This is an economical option, but requires careful handling of a flammable gas and often necessitates a pressurized reaction vessel for efficient reaction.[3]
-
Potassium vinyltrifluoroborate: This is a stable, solid reagent that is easy to handle and often provides good yields.[4][5][6]
-
Vinylboronic acid pinacol ester: Another stable and commonly used vinylating agent.
-
Q3: My reaction is not proceeding to completion. What are the likely causes?
A3: Incomplete conversion in a Heck reaction can stem from several factors:
-
Inactive Catalyst: The active Pd(0) catalyst can be sensitive to air and moisture. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that your solvents and reagents are anhydrous.
-
Poorly Chosen Ligand: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. For sterically hindered substrates like ethyl 2-bromobenzoate, a bulky electron-rich phosphine ligand is often beneficial.
-
Insufficient Base: The base is essential for regenerating the Pd(0) catalyst in the final step of the catalytic cycle.[2] An inadequate amount or a weak base can stall the reaction.
-
Low Reaction Temperature: Heck reactions often require elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction may be sluggish.
Q4: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A4: Common byproducts in the Heck vinylation of aryl halides include:
-
Homocoupling of the Aryl Halide: This leads to the formation of diethyl biphenyl-2,2'-dicarboxylate. This can be more prevalent with highly reactive catalysts or at very high temperatures.
-
Dehalogenation of the Starting Material: The aryl halide can be reduced to ethyl benzoate. This is often favored by certain bases and reaction conditions.[3]
-
Isomerization of the Product: While less common with terminal alkenes, isomerization of the vinyl group is a possibility, especially with prolonged reaction times or at high temperatures.
-
Polymerization of the vinylarene product: This can be an issue, particularly when using ethylene gas as the vinylating agent. The addition of a polymerization inhibitor, such as phenothiazine, can be beneficial.[3]
Minimizing these byproducts often involves careful optimization of the reaction conditions, including the catalyst system, base, temperature, and reaction time.
Troubleshooting Guide
This section provides a more detailed breakdown of common issues and their solutions, structured around the key components of the Heck reaction.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Explanation |
| Catalyst Inactivity | Solution: Ensure rigorous inert atmosphere techniques. Use freshly opened, high-purity palladium precursors and ligands. Consider in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand. |
| Incorrect Ligand Choice | Solution: For the sterically demanding ortho-substituted ethyl 2-bromobenzoate, consider bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biaryl phosphine ligands like SPhos or XPhos. These ligands promote oxidative addition and stabilize the catalytic species. |
| Suboptimal Base | Solution: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often effective.[4][5] Organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can also be used. The choice of base can influence the reaction rate and byproduct formation, so screening different bases may be necessary. |
| Low Reaction Temperature | Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for Heck reactions range from 80 to 140 °C. Monitor the reaction by TLC or GC-MS to find the optimal temperature that promotes product formation without significant decomposition. |
| Poor Solvent Choice | Solution: Aprotic polar solvents like DMF, DMAc, or NMP are commonly used and are effective at solubilizing the reactants and the palladium catalyst.[4][5] Ensure the solvent is anhydrous. |
Problem 2: Formation of Impurities and Byproducts
| Observed Impurity | Troubleshooting Steps & Explanation |
| Diethyl biphenyl-2,2'-dicarboxylate (Homocoupling) | Solution: This byproduct arises from the reaction of two molecules of the aryl halide. Lowering the catalyst loading or the reaction temperature can sometimes reduce homocoupling. Using a less reactive aryl halide (bromide instead of iodide) may also help. |
| Ethyl benzoate (Dehalogenation) | Solution: This is the result of the reduction of the starting material. This can be influenced by the choice of base and the presence of any reducing agents. If using an amine base, ensure it is of high purity. In some cases, switching to an inorganic base can mitigate this side reaction.[3] |
| Isomerized Products | Solution: Minimize reaction time. Once the starting material is consumed (as monitored by TLC or GC), work up the reaction promptly. Prolonged heating can lead to isomerization. |
| Polymerization | Solution: If using ethylene gas, consider adding a polymerization inhibitor like phenothiazine to the reaction mixture.[3] This is less of a concern when using vinylboronates. |
Experimental Protocols
Protocol 1: Heck Vinylation of Ethyl 2-Bromobenzoate with Potassium Vinyltrifluoroborate
This protocol is adapted from general procedures for the vinylation of aryl halides with potassium vinyltrifluoroborate.[4][5]
Materials:
-
Ethyl 2-bromobenzoate (1.0 equiv)
-
Potassium vinyltrifluoroborate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add Pd(OAc)₂, SPhos, and Cs₂CO₃.
-
Add ethyl 2-bromobenzoate and potassium vinyltrifluoroborate to the flask.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford ethyl 2-vinylbenzoate.[7][8][9]
Protocol 2: Low-Pressure Heck Vinylation of Ethyl 2-Iodobenzoate with Ethylene Gas
This protocol is based on literature procedures for the low-pressure vinylation of aryl halides.[3]
Materials:
-
Ethyl 2-iodobenzoate (1.0 equiv)
-
Palladacycle catalyst (e.g., from acetophenone oxime) (1 mol%)
-
Potassium acetate (KOAc) (2.0 equiv)
-
Phenothiazine (polymerization inhibitor) (0.1 mol%)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Ethylene gas (balloon pressure)
Procedure:
-
To a Fisher-Porter bottle, add the palladacycle catalyst, potassium acetate, and phenothiazine.
-
Add ethyl 2-iodobenzoate and anhydrous NMP.
-
Seal the bottle, and then purge with ethylene gas three times.
-
Pressurize the bottle with ethylene gas to approximately 15-30 psi.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and carefully vent the excess ethylene gas.
-
Work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.[7][8][9]
Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Heck-Mizoroki reaction.
Experimental Workflow for Ethyl 2-Vinylbenzoate Synthesis
Caption: A general experimental workflow for the synthesis of ethyl 2-vinylbenzoate.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Low Pressure Vinylation of Aryl and Vinyl Halides via Heck-Mizoroki Reactions Using Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Reaction Conditions for the Palladium-Catalyzed Vinylation of Aryl Chlorides with Potassium Alkenyltrifluoroborates [organic-chemistry.org]
- 5. General reaction conditions for the palladium-catalyzed vinylation of aryl chlorides with potassium alkenyltrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Synthesis of 2-Vinylbenzoic Acid Ethyl Ester
Welcome to the technical support center for the synthesis of 2-vinylbenzoic acid ethyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions encountered during its synthesis. The following question-and-answer format addresses specific experimental issues with a focus on mechanistic causality and practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield and Presence of Triphenylphosphine Oxide in Wittig Reaction
Question: I am synthesizing 2-vinylbenzoic acid ethyl ester via a Wittig reaction between ethyl 2-formylbenzoate and methyltriphenylphosphonium bromide. My yield is lower than expected, and my final product is contaminated with a significant amount of triphenylphosphine oxide, which is difficult to remove. What is causing this, and how can I resolve it?
Answer:
This is a classic challenge in Wittig olefination. The issues of low yield and persistent triphenylphosphine oxide (TPPO) contamination are often interlinked and stem from the reaction mechanism and workup procedure.
Root Cause Analysis:
-
Ylide Formation and Stability: The Wittig reagent, a phosphorus ylide, is generated by deprotonating the phosphonium salt. Incomplete deprotonation leads to a lower concentration of the active nucleophile, resulting in a sluggish reaction and reduced yield. The choice of base is critical; for a simple alkylphosphonium salt like methyltriphenylphosphonium bromide, a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) is required for efficient ylide formation.[1]
-
TPPO Solubility: Triphenylphosphine oxide is a notoriously difficult byproduct to remove. It exhibits moderate polarity and is often soluble in the same organic solvents as the desired product, making standard aqueous extractions ineffective.[2] Its high boiling point also precludes removal by simple distillation.
-
Side Reactions of the Ylide: Phosphorus ylides can be sensitive to air and moisture. Exposure to oxygen can lead to oxidation of the ylide, while water will quench it, reducing the amount available to react with the aldehyde and thereby lowering the yield.
Troubleshooting Protocol:
-
Optimize Ylide Generation:
-
Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly titrated n-BuLi or high-quality, dry NaH. When using NaH, gently warming the suspension in an appropriate solvent (like THF or DMSO) can facilitate the reaction.
-
The formation of the characteristic orange-red color of the ylide is a good visual indicator of successful deprotonation.
-
-
Reaction Conditions:
-
Add the aldehyde solution slowly to the ylide at a low temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.
-
Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
-
TPPO Removal Strategy:
-
Precipitation: After the reaction, cooling the mixture to 0 °C or below can sometimes cause a portion of the TPPO to precipitate, which can then be filtered off.
-
Column Chromatography: This is the most reliable method. TPPO is more polar than the target ester. A well-chosen solvent system for silica gel chromatography (e.g., a gradient of ethyl acetate in hexanes) will effectively separate the two compounds.
-
Alternative Workup: In some cases, washing the crude organic extract with a chilled, dilute acid solution can help to protonate and remove any unreacted ylide, simplifying the subsequent purification.
-
Issue 2: Formation of Reductive Heck Product and Double Bond Isomerization in Heck Coupling
Question: I am using a Heck coupling reaction between 2-bromobenzoic acid ethyl ester and ethylene, but I am observing a significant amount of ethyl benzoate (the reductive Heck product) and some isomerization of my vinyl group. How can I improve the selectivity for the desired 2-vinylbenzoic acid ethyl ester?
Answer:
The formation of byproducts in a Heck reaction is a common issue and is highly dependent on the specific reaction conditions. The reductive Heck product and alkene isomerization are two well-documented side reactions.[3]
Root Cause Analysis:
-
Reductive Heck Product: The formation of ethyl benzoate arises from the protonolysis of the Pd-aryl intermediate before it can undergo migratory insertion with the alkene. This is often favored by the presence of hydrogen donors in the reaction mixture or by certain ligands and bases.
-
Double Bond Isomerization: Isomerization of the terminal vinyl group to an internal, more stable conjugated system can occur via a β-hydride elimination/re-addition mechanism, which is catalyzed by the palladium species in the reaction mixture.
Troubleshooting Protocol:
-
Choice of Catalyst and Ligand:
-
The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich phosphine ligands often promote the desired oxidative addition and migratory insertion steps while suppressing side reactions.
-
Palladacycles are also known to be highly active and can offer improved stability and selectivity.[3]
-
-
Base and Solvent Selection:
-
The choice of base is critical. A non-coordinating, sterically hindered base is often preferred to minimize side reactions.
-
The solvent can also influence the reaction outcome. Aprotic polar solvents like DMF or NMP are commonly used.
-
-
Reaction Temperature and Time:
-
Higher temperatures can sometimes promote isomerization and decomposition pathways. It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Prolonged reaction times can also lead to increased byproduct formation. Monitor the reaction progress by TLC or GC-MS and quench it once the starting material is consumed.
-
Recommended Starting Conditions for Heck Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) | Promotes high catalytic activity and selectivity. |
| Base | Triethylamine (Et₃N) or a hindered base | Acts as a halide scavenger without promoting significant side reactions.[4] |
| Solvent | Anhydrous DMF or NMP | Aprotic polar solvents that facilitate the reaction. |
| Temperature | 80-120 °C | A balance between reaction rate and minimizing side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the catalyst and reagents. |
Issue 3: Incomplete Reaction and Difficult Purification in Fischer Esterification
Question: I am preparing 2-vinylbenzoic acid ethyl ester by Fischer esterification of 2-vinylbenzoic acid with ethanol and a sulfuric acid catalyst. The reaction does not go to completion, and I am struggling to separate the final product from the starting carboxylic acid. What can I do to improve this synthesis?
Answer:
The Fischer esterification is a classic equilibrium-controlled reaction, and its success hinges on shifting the equilibrium towards the product side.[5] The purification challenges you are facing are a direct consequence of an incomplete reaction.
Root Cause Analysis:
-
Chemical Equilibrium: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[6][7] If the water produced is not removed, the reaction will reach an equilibrium state with significant amounts of starting materials still present.
-
Product and Reactant Polarity: The starting carboxylic acid and the product ester have different polarities, but they can be difficult to separate completely, especially if the conversion is low.
Troubleshooting Protocol:
-
Driving the Equilibrium:
-
Use of Excess Alcohol: The simplest method is to use a large excess of the alcohol (ethanol in this case), which also serves as the solvent. This shifts the equilibrium towards the ester product according to Le Châtelier's principle.[8]
-
Water Removal: A more efficient method is to actively remove the water as it is formed. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or hexane.[5][8]
-
-
Catalyst Choice:
-
While sulfuric acid is a common catalyst, others like p-toluenesulfonic acid (p-TsOH) or Lewis acids can also be effective and may offer advantages in specific cases.[5]
-
-
Purification Strategy:
-
After the reaction, the excess acid catalyst must be neutralized. A wash with a saturated sodium bicarbonate solution is typically employed.
-
The unreacted carboxylic acid can be removed by washing the organic layer with a dilute base (e.g., 5% NaOH solution). The carboxylate salt will be soluble in the aqueous layer.
-
The final product can then be purified by distillation under reduced pressure or by column chromatography.
-
Visualizing Reaction Pathways
The following diagram illustrates the desired reaction pathway for the Wittig synthesis and highlights the formation of the problematic triphenylphosphine oxide byproduct.
Issue 4: Polymerization of the Product During Synthesis or Purification
Question: I have successfully synthesized 2-vinylbenzoic acid ethyl ester, but I am noticing that it tends to polymerize, especially during distillation or on storage. How can I prevent this?
Answer:
The vinyl group in your product is susceptible to radical polymerization, which can be initiated by heat, light, or trace impurities.[9][10] This is a common issue with vinyl monomers.
Root Cause Analysis:
-
Radical Initiation: The polymerization is a chain reaction initiated by radicals. These can be formed from peroxides (if old ethers are used as solvents), exposure to air (oxygen can form radicals), or at elevated temperatures.
-
Chain Propagation: Once initiated, the radicals add across the double bond of the monomer, leading to the formation of a polymer chain.
Preventative Measures:
-
Use of Inhibitors:
-
Adding a small amount of a radical inhibitor to the reaction mixture and during purification is the most effective way to prevent polymerization.
-
Commonly used inhibitors include butylated hydroxytoluene (BHT), hydroquinone, or phenothiazine.
-
These compounds act as radical scavengers, terminating the polymerization chain reaction.
-
-
Purification Conditions:
-
When performing distillation, always add a fresh portion of inhibitor to the distillation flask.
-
Use the lowest possible temperature and pressure (vacuum distillation) to minimize thermal stress on the compound.
-
Avoid distilling to dryness, as this can concentrate any potential initiators.
-
-
Storage:
-
Store the purified product in a cool, dark place, preferably under an inert atmosphere.
-
Adding a small amount of inhibitor to the storage container is also recommended.
-
By implementing these troubleshooting strategies and preventative measures, you can significantly improve the yield, purity, and stability of your 2-vinylbenzoic acid ethyl ester synthesis.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Vinyl-benzoic Acid Ethyl Ester
Welcome to the technical support center for 2-Vinyl-benzoic acid ethyl ester (2-VBAE). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile monomer. Due to the limited specific literature on 2-VBAE, this guide synthesizes information from studies on structurally related compounds, such as its isomers, substituted styrenes, and other vinyl monomers.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My 2-VBAE has solidified or become highly viscous in the bottle upon storage.
-
Question: I opened a new bottle of this compound and found that it is no longer a liquid. What happened, and can I still use it?
-
Answer: The solidification or increased viscosity of your 2-VBAE is a clear indication of premature polymerization. The vinyl group of the monomer is susceptible to radical polymerization, which can be initiated by heat, light, or the presence of peroxides. Once polymerization has occurred to this extent, the material is generally not salvageable for experiments requiring the monomeric form, as the polymer will be challenging to remove and will interfere with your reaction stoichiometry.
-
Causality: Vinyl monomers like 2-VBAE are stabilized with inhibitors to prevent this during storage. However, improper storage conditions, such as exposure to elevated temperatures or sunlight, can overcome the inhibitor, leading to polymerization. The close proximity of the vinyl and ethyl ester groups in the ortho position may also influence its reactivity compared to its meta and para isomers.
-
Issue 2: My polymerization reaction with 2-VBAE is not initiating or is proceeding very slowly.
-
Question: I'm trying to polymerize 2-VBAE, but the reaction won't start, or the conversion is extremely low. What are the likely causes?
-
Answer: Failure of polymerization initiation is a common issue with vinyl monomers and can typically be traced back to one of several factors:
-
Presence of Inhibitor: Commercial 2-VBAE is supplied with an inhibitor to ensure stability during transport and storage. This inhibitor must be removed before polymerization.
-
Oxygen Inhibition: For free-radical polymerizations, the presence of dissolved oxygen can inhibit the reaction by scavenging the initial radicals.
-
Inactive Initiator: The polymerization initiator may have degraded due to age or improper storage.
-
Impure Monomer: The monomer may contain impurities that can interfere with the polymerization process.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for polymerization failure.
-
Issue 3: I am observing unexpected side products in my reaction involving 2-VBAE.
-
Question: My reaction is producing a significant amount of a byproduct that I can't identify. Could it be related to the stability of the 2-VBAE?
-
Answer: Yes, the structure of 2-VBAE, with a vinyl group and an ester group in close proximity, makes it susceptible to intramolecular reactions, especially under certain conditions. One potential side reaction is an intramolecular cyclization. Studies on the related compound, 2-vinylbenzoic acid, have shown that it can undergo cyclization to form a lactone[1]. It is plausible that under acidic or certain catalytic conditions, the ethyl ester could undergo a similar intramolecular cyclization.
-
Proposed Intramolecular Cyclization:
Caption: Potential intramolecular cyclization of 2-VBAE.
-
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
-
A: To ensure the stability of 2-VBAE, it should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[2] The container should be tightly closed to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended. Avoid exposure to direct sunlight.
Q2: What are the common inhibitors used for 2-VBAE, and how do I remove them?
-
A: While specific information for 2-VBAE is scarce, inhibitors commonly used for styrene and other vinyl monomers are likely to be present. These include 4-tert-butylcatechol (TBC), hydroquinone (HQ), and 4-methoxyphenol (MEHQ). These phenolic inhibitors can be removed by washing with an aqueous alkaline solution or by passing the monomer through a column of activated basic alumina.[3]
Q3: Can I distill this compound to purify it?
-
A: Yes, distillation can be used for purification, but it must be performed with caution to prevent thermally induced polymerization. It is crucial to perform the distillation under reduced pressure to keep the temperature low. Additionally, a polymerization inhibitor should be added to the distillation pot. It is also important not to distill to dryness.[3]
Q4: What are the primary safety concerns when handling 2-VBAE?
-
A: Based on data for the isomeric 3-Vinylbenzoic acid ethyl ester, 2-VBAE should be handled with care. It may cause skin and serious eye irritation, as well as respiratory irritation.[2] Always work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Q5: Is 2-VBAE susceptible to hydrolysis?
-
A: Yes, as an ester, 2-VBAE can undergo hydrolysis back to 2-vinylbenzoic acid and ethanol. This reaction can be catalyzed by either acid or base. Studies on related ortho-substituted ethyl benzoates suggest that the presence of a substituent in the ortho position can influence the rate of hydrolysis.[4] It is important to use anhydrous solvents and inert atmospheres in reactions where hydrolysis is a concern.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors using a Basic Alumina Column
This protocol is adapted from standard procedures for purifying vinyl monomers.[3]
-
Prepare the column: Pack a glass chromatography column with basic alumina. The amount of alumina will depend on the quantity of monomer to be purified (a general rule is to use 10-20 times the weight of the inhibitor).
-
Equilibrate the column: Pass a small amount of a non-polar solvent, such as hexane, through the column to wet the alumina.
-
Load the monomer: Carefully add the 2-VBAE to the top of the column.
-
Elute the monomer: Elute the monomer through the column using a suitable solvent or by gravity. The inhibitor will be adsorbed onto the alumina.
-
Collect the purified monomer: Collect the purified, inhibitor-free monomer in a clean, dry flask.
-
Stabilize for storage (if not used immediately): If the purified monomer is not to be used immediately, add a small amount of a suitable inhibitor (e.g., phenothiazine or BHT) for temporary storage.
Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂O₂ | [5] |
| Molecular Weight | 176.21 g/mol | [5] |
| CAS Number | 32082-32-9 | [5][6][7] |
References
- 1. researchgate.net [researchgate.net]
- 2. aksci.com [aksci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethyl 2-vinylbenzoate - CAS:32082-32-9 - Sunway Pharm Ltd [3wpharm.com]
- 6. arctomsci.com [arctomsci.com]
- 7. This compound | 32082-32-9 [amp.chemicalbook.com]
Technical Support Center: Purification of Vinyl Esters by Column Chromatography
Welcome to the technical support center for the purification of vinyl esters by column chromatography. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of these sensitive yet valuable compounds. My approach is to provide not just protocols, but the underlying principles and field-tested insights to empower you to troubleshoot and optimize your separations effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the foundational questions that often arise when planning the chromatographic purification of vinyl esters.
Q1: What is the primary challenge when purifying vinyl esters using column chromatography?
The most significant challenge is the inherent instability of vinyl esters on standard stationary phases like silica gel.[1][2] Vinyl esters are susceptible to two main degradation pathways:
-
Polymerization: The vinyl group is highly reactive and can undergo free-radical polymerization. This process can be initiated by the acidic nature of standard silica gel.[3]
-
Hydrolysis: The ester functional group can be cleaved, especially under acidic or basic conditions, leading to the formation of a carboxylic acid and vinyl alcohol (which rapidly tautomerizes to an aldehyde).[4][5]
These degradation pathways can lead to significantly low recovery, the appearance of unexpected impurities in your fractions, or the complete loss of your product, which may remain irreversibly adsorbed onto the column.[1][6]
Q2: Which stationary phase should I choose for purifying a vinyl ester?
Given the acidic nature of standard silica gel, it is often a poor choice for sensitive vinyl esters.[1] You have several better alternatives:
-
Deactivated (Neutralized) Silica Gel: This is often the first and best choice. By washing the silica gel with a base (like triethylamine) and then flushing with your mobile phase, you can cap the acidic silanol groups responsible for initiating degradation. This simple pre-treatment can dramatically improve recovery and purity.
-
Alumina: Alumina is available in acidic, neutral, and basic forms. Neutral or basic alumina can be excellent alternatives to silica gel for acid-sensitive compounds.[7]
-
Reversed-Phase Silica (e.g., C18): If your vinyl ester has sufficient non-polar character, reversed-phase chromatography can be a powerful option. Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used.[7][8] This avoids the issue of acidic silanol groups entirely.
Q3: How do I select an appropriate mobile phase (eluent)?
Mobile phase selection is critical for achieving good separation and should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC).[2][7]
-
Start with TLC: Use the same stationary phase for your TLC plate as you plan to use for your column (e.g., a TLC plate of neutralized silica).
-
Find a Good Solvent System: The goal is to find a solvent mixture that gives your desired vinyl ester an Rf value between 0.3 and 0.4.[1] More importantly, the separation between your product and its closest impurities (ΔRf) should be at least 0.1.[7]
-
Common Solvents: For normal-phase chromatography (silica/alumina), a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is a common starting point.[7][9] You increase the proportion of the polar solvent to increase the eluting power.
Q4: Can I add anything to my mobile phase to prevent on-column polymerization?
Yes. If you suspect free-radical polymerization is an issue, you can add a small amount of a radical inhibitor to your crude sample and your mobile phase. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Hydroquinone
-
Phenothiazine
A very low concentration (e.g., <0.1%) is typically sufficient to prevent polymerization without significantly affecting the chromatography.
Troubleshooting Guide: From Theory to Practice
This section addresses specific problems you might encounter during your experiment, providing probable causes and actionable solutions.
Problem 1: My product never came off the column.
-
Probable Cause A: On-column decomposition or polymerization. Your vinyl ester may have reacted with the acidic stationary phase and is now irreversibly bound or has turned into a different, highly polar substance that will not elute.[1][2]
-
Solution: Before running a column, always perform a stability test. Spot your crude material on a silica TLC plate, let it sit for an hour, and then elute it. If you see streaking or new spots that were not in the original mixture, your compound is unstable on silica.[1] In this case, you must switch to a deactivated silica gel, alumina, or a reversed-phase column.[1][7]
-
-
Probable Cause B: The mobile phase is not polar enough. Your compound is "stuck" at the top of the column because the eluent lacks the strength to move it.[2]
-
Solution: If you are confident your compound is stable, you can try to salvage the run by gradually increasing the polarity of your mobile phase. If that fails, a "column flush" or "methanol purge" with a very strong solvent like 100% methanol or a methanol/dichloromethane mixture can be used to elute everything that remains on the column.[2] You can then analyze the resulting mixture to confirm if your product was present.
-
Problem 2: My fractions are all mixed; the separation is poor.
-
Probable Cause A: Poor mobile phase selection. The TLC analysis may not have been optimized, leading to insufficient separation between your product and impurities (low ΔRf).[7]
-
Solution: Re-evaluate your solvent system with TLC. Test various solvent combinations to maximize the separation between the spots. A gradient elution on the column, where the polarity of the mobile phase is increased slowly over time, can often improve the separation of closely eluting compounds.[1]
-
-
Probable Cause B: Improper column packing or sample loading. Cracks, channels, or an uneven surface in the silica bed will ruin separation.[10] Likewise, loading the sample in too large a volume of solvent will result in a very wide initial band, making separation impossible.[11]
-
Solution: Ensure your column is packed perfectly vertically and that the silica forms a homogenous, crack-free bed. Always dissolve your sample in the absolute minimum volume of solvent required for loading.[11] If your sample is poorly soluble in the mobile phase, consider "dry loading": pre-adsorb your sample onto a small amount of silica, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.[11]
-
Problem 3: My product is "tailing" and eluting over many fractions, resulting in low concentration and poor recovery.
-
Probable Cause: Strong interaction with active sites on the stationary phase. Even on deactivated silica, some residual active sites may exist, causing a portion of your molecules to "stick" and elute more slowly, creating a tail.
-
Solution: Once your product begins to elute, try slightly increasing the polarity of the mobile phase.[1] This can help to out-compete the interactions causing the tailing and push the compound off the column in a sharper band. Adding a very small amount of a modifier to the mobile phase, such as 0.1-0.5% triethylamine for basic compounds or acetic acid for acidic compounds, can also dramatically reduce tailing by neutralizing interactions with the stationary phase.[2]
-
Workflow & Troubleshooting Decision Tree
The following diagram illustrates a logical workflow for purifying a vinyl ester and a decision tree for troubleshooting common issues.
Caption: Decision workflow for vinyl ester purification.
Key Experimental Protocols
Protocol 1: Preparation of Deactivated (Neutral) Silica Gel
This protocol neutralizes the acidic sites on silica gel, making it safer for sensitive compounds.
-
Prepare the Slurry: In a fume hood, place the required amount of silica gel for your column into a beaker or flask. Add your initial, least polar eluent (e.g., hexane or hexane/ethyl acetate 9:1) to create a slurry.
-
Add Base: To this slurry, add 1-2% triethylamine (Et₃N) by volume. For example, for every 100 mL of slurry, add 1-2 mL of Et₃N.
-
Equilibrate: Stir the slurry gently for 5-10 minutes.
-
Pack the Column: Pack your column with this slurry as you normally would.
-
Flush: Once packed, flush the column with at least 2-3 column volumes of your starting mobile phase (without the added Et₃N) to remove any excess base before loading your sample.
Protocol 2: Step-by-Step Flash Chromatography of a Vinyl Ester
This workflow integrates best practices for purifying a sensitive vinyl ester.
-
Preparation: Based on TLC analysis, prepare your starting eluent. If necessary, prepare a deactivated silica gel column as described in Protocol 1.
-
Sample Loading: Dissolve your crude vinyl ester in the minimum amount of a suitable solvent (ideally the mobile phase itself or a slightly more polar solvent if needed for solubility).[11] Carefully load the solution onto the top of the column using a pipette, ensuring not to disturb the silica bed.[11]
-
Elution: Begin eluting with your starting mobile phase, applying pressure (flash chromatography) to maintain a steady flow.
-
Gradient (if needed): If separation is difficult or your compound is eluting slowly, gradually increase the percentage of the more polar solvent in your mobile phase. Avoid sudden, large jumps in polarity, which can crack the silica bed.[6]
-
Fraction Collection: Collect fractions continuously and monitor them by TLC to identify which ones contain your purified product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Data Presentation: Solvent Selection
The choice of mobile phase is a balance of polarity. The following table lists common solvents used in normal-phase chromatography in order of increasing polarity, which dictates their eluting power on silica or alumina.[7]
| Solvent | Polarity Index | Typical Use |
| Hexane / Petroleum Ether | ~0.1 | Primary non-polar component |
| Toluene | 2.4 | Non-polar component, can help dissolve aromatics |
| Dichloromethane (DCM) | 3.1 | Moderately polar, good for many compounds |
| Diethyl Ether | 2.8 | Moderately polar, often used with hexane |
| Ethyl Acetate (EtOAc) | 4.4 | Common polar component, good for esters, ketones |
| Acetone | 5.1 | More polar, increases elution strength |
| Isopropanol (IPA) | 3.9 | Strong polar modifier |
| Methanol (MeOH) | 5.1 | Very polar, used for highly polar compounds or flushing |
Visualizing the Process: From Crude to Pure
This diagram illustrates the logical flow of the entire purification process.
Caption: Experimental workflow for vinyl ester purification.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of vinyl ester resin and its composites via cleavage of ester bonds to recycle valuable chemicals and produ… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Rookie Mistakes [chem.rochester.edu]
- 7. columbia.edu [columbia.edu]
- 8. quora.com [quora.com]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Catalyst Selection for Ethyl 2-Vinylbenzoate Synthesis
Welcome to the technical support center for the synthesis of ethyl 2-vinylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven advice on catalyst selection and troubleshooting for this specific synthesis. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing ethyl 2-vinylbenzoate?
The most prevalent and robust method for synthesizing ethyl 2-vinylbenzoate is the Mizoroki-Heck reaction, commonly known as the Heck reaction.[1][2] This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (or triflate) with an alkene in the presence of a base.[1] For the synthesis of ethyl 2-vinylbenzoate, this typically involves coupling ethyl 2-bromobenzoate with a vinylating agent.
Q2: I'm planning a Heck reaction for ethyl 2-vinylbenzoate synthesis. What is the best palladium catalyst to start with?
For initial screenings and general applications, **Palladium(II) acetate (Pd(OAc)₂) ** is an excellent and commonly used catalyst precursor.[1][3] It is relatively stable, less expensive than many pre-formed Pd(0) catalysts, and is efficiently reduced in situ to the active Pd(0) species by a phosphine ligand or other reducing agents in the reaction mixture.[1][4] Other viable options include palladium chloride (PdCl₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[1]
Q3: My Heck reaction is not proceeding. What are the first troubleshooting steps I should take?
If you are observing a lack of reactivity in your Heck reaction, consider the following initial troubleshooting steps:
-
Catalyst Activation: Ensure your palladium precursor is being effectively reduced to the active Pd(0) state. If you are using Pd(OAc)₂, the phosphine ligand should facilitate this reduction.[1][4]
-
Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.[5][6] If you are using a simple ligand like triphenylphosphine (PPh₃) and seeing no reaction, consider switching to a more electron-rich and sterically bulky phosphine ligand, such as tri-tert-butylphosphine or a biarylphosphine ligand (e.g., XPhos).
-
Base Strength: The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[4] If you are using a weak base like sodium acetate, switching to a stronger base such as triethylamine (NEt₃) or an inorganic carbonate like potassium carbonate (K₂CO₃) may be necessary.[1]
-
Temperature: Heck reactions are often sensitive to temperature. If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the reaction rate. However, be mindful of potential side reactions or catalyst decomposition at excessively high temperatures.[3]
Q4: I'm observing the formation of byproducts. What are the likely side reactions and how can I mitigate them?
A common side reaction in the Heck vinylation is the formation of a symmetrical stilbene derivative. This occurs when the desired product participates in a secondary Heck reaction with the starting aryl halide.[7] To suppress this, it is often beneficial to use an excess of the vinylating agent.
Another potential issue is the isomerization of the double bond in the product, although this is less common in the synthesis of terminal alkenes like ethyl 2-vinylbenzoate.[4] This can sometimes be addressed by the addition of silver salts.[8]
Troubleshooting Guide
Problem 1: Low to No Conversion of Starting Material
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| Inactive Catalyst | Switch to a more easily activated palladium precursor like Pd(OAc)₂ in combination with a suitable phosphine ligand. Consider adding a small amount of a reducing agent if necessary. | Pd(II) precursors require reduction to the catalytically active Pd(0) species.[1][4] |
| Inappropriate Ligand | Use a more electron-rich and sterically bulky phosphine ligand such as tri-tert-butylphosphine or a biarylphosphine ligand. | Bulky, electron-rich ligands promote oxidative addition and stabilize the catalytic species.[7] |
| Insufficient Base Strength | Change to a stronger base like triethylamine or potassium carbonate.[1] | The base is required to neutralize the HX generated and regenerate the Pd(0) catalyst.[4] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20°C. | The rates of oxidative addition and other steps in the catalytic cycle are temperature-dependent. |
Problem 2: Catalyst Decomposition (Formation of Palladium Black)
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| High Temperature | Reduce the reaction temperature. If the reaction requires high temperatures, use a more thermally stable ligand. | High temperatures can lead to the aggregation of palladium atoms and precipitation of inactive palladium black. |
| Oxygen Sensitivity | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[3] |
| Inadequate Ligand Concentration | Increase the ligand-to-palladium ratio. | A sufficient concentration of the stabilizing ligand is necessary to prevent catalyst aggregation. |
Problem 3: Poor Regioselectivity (Formation of Internal Alkenes)
Possible Causes & Solutions
| Cause | Recommended Solution | Scientific Rationale |
| Isomerization of Product | Add a silver salt (e.g., silver carbonate) to the reaction mixture. | Silver salts can act as halide scavengers and may suppress isomerization pathways.[8] |
| Ligand Effects | Employ a ligand that favors the formation of the terminal alkene. Certain bidentate phosphine ligands can influence regioselectivity. | The steric and electronic properties of the ligand can direct the regiochemical outcome of the migratory insertion step. |
Experimental Protocols
General Procedure for a Heck Reaction to Synthesize Ethyl 2-Vinylbenzoate
This protocol is a starting point and may require optimization based on your specific experimental setup and reagents.
-
Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and a reflux condenser, add ethyl 2-bromobenzoate (1.0 equiv), a vinylating agent (e.g., potassium vinyltrifluoroborate, 1.5 equiv)[7], and a base (e.g., triethylamine, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv) and the phosphine ligand (e.g., triphenylphosphine, 0.04 equiv).
-
Solvent Addition: Add an anhydrous solvent (e.g., acetonitrile or DMF) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure ethyl 2-vinylbenzoate.
Visualizing the Heck Reaction
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Alternative Synthetic Routes
While the Heck reaction is the most common, other methods can be employed for the synthesis of ethyl 2-vinylbenzoate, each with its own set of advantages and challenges.
Wittig Reaction
The Wittig reaction provides a classic method for forming carbon-carbon double bonds by reacting an aldehyde or ketone with a phosphonium ylide.[9][10][11] In this case, ethyl 2-formylbenzoate would be reacted with methylenetriphenylphosphorane.
Challenges:
-
The synthesis of the starting aldehyde, ethyl 2-formylbenzoate, may require an additional synthetic step.
-
The reaction generates triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely from the desired product.[12]
Grignard Reaction
A Grignard reaction could potentially be used by reacting a vinyl Grignard reagent (e.g., vinylmagnesium bromide) with ethyl 2-formylbenzoate.[13][14]
Challenges:
-
Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous reaction conditions.[14][15]
-
The ester functionality in ethyl 2-formylbenzoate could potentially react with the Grignard reagent, leading to side products.[13]
Transesterification
The synthesis of vinyl benzoate has been reported via a palladium-catalyzed transesterification of vinyl acetate with benzoic acid.[16] A similar approach could be adapted for ethyl 2-vinylbenzoate.
Challenges:
-
This method may require optimization to achieve high yields for the specific substrate.
-
The equilibrium nature of transesterification might necessitate the removal of a byproduct to drive the reaction to completion.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ortho -Phosphinobenzenesulfonate: A Superb Ligand for Palladium-Catalyzed Coordination–Insertion Copolymerization of Polar Vinyl Monomers: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium- (and nickel-) catalyzed vinylation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. leah4sci.com [leah4sci.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Scale-Up of 2-Vinylbenzoic Acid Ethyl Ester Production
Welcome to the technical support center for the synthesis and scale-up of 2-vinylbenzoic acid ethyl ester. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges encountered during laboratory and pilot-scale production, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to troubleshoot effectively, optimize your process, and ensure reproducible, high-yield production.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles in the synthesis of 2-vinylbenzoic acid ethyl ester.
Q1: My reaction yield is significantly lower upon scale-up compared to my bench-scale experiments. What are the most common culprits?
A: This is a classic scale-up challenge. The primary reasons often involve mass and heat transfer limitations.
-
Mixing Inefficiency: On a larger scale, inadequate stirring can create localized "hot spots" or areas of high reagent concentration, leading to side reactions. Ensure your reactor's agitation is sufficient to maintain a homogeneous mixture.
-
Heat Transfer: The surface-area-to-volume ratio decreases as you scale up. Exothermic or endothermic events that were negligible in a 100 mL flask can become significant in a 20 L reactor. Monitor the internal temperature closely and ensure your heating/cooling system can handle the demand.
-
Reagent Addition Rate: Slow, controlled addition of a key reagent on a large scale is critical to manage heat evolution and prevent unwanted side reactions. A rate that worked on a small scale may be too fast for a larger volume.[1]
Q2: I am observing significant amounts of a white, insoluble solid forming in my reactor, presumably a polymer. How can I prevent this?
A: The vinyl group on your starting material (2-vinylbenzoic acid) or product is susceptible to radical polymerization, especially at elevated temperatures or in the presence of trace impurities.[2][3]
-
Introduce a Radical Inhibitor: Add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT), phenothiazine, or 4-methoxyphenol (MEHQ) to the reaction mixture from the start.
-
Maintain an Inert Atmosphere: Oxygen can initiate radical polymerization. Ensure your reaction is performed under a consistently inert atmosphere (Nitrogen or Argon). Degassing your solvents prior to use is highly recommended.[1]
-
Control Temperature: Keep the reaction temperature at the minimum required for an efficient reaction rate. Avoid prolonged heating.
Q3: My final product is always slightly yellow and has a persistent impurity I can't remove by column chromatography. What could it be?
A: A persistent yellow color can indicate the presence of conjugated polymeric species or degradation products. If standard chromatography fails, consider the following:
-
Charcoal Treatment: A small amount of activated carbon can be used to decolorize the solution before final filtration and solvent removal. Use sparingly, as it can also adsorb your product.
-
Alternative Purification: Consider vacuum distillation if your product is thermally stable. The boiling point of ethyl 2-vinylbenzoate is approximately 212 °C at atmospheric pressure, but distillation under reduced pressure will lower this significantly, preventing thermal degradation.
-
Impurity Identification: Before attempting removal, identify the impurity by LC-MS or GC-MS. If it's a known byproduct of your specific reaction (e.g., a phosphine oxide from a Wittig reaction), you can use a targeted removal strategy.
Section 2: Troubleshooting by Synthetic Route
The challenges you face are often specific to the chemical transformation you are employing. Below are detailed guides for common synthetic routes to 2-vinylbenzoic acid ethyl ester.
Guide 1: Fischer Esterification of 2-Vinylbenzoic Acid
This is a direct and atom-economical route but is governed by equilibrium.
Q: My esterification reaction stalls at ~70% conversion, even after prolonged heating. Why?
A: Fischer esterification is a reversible reaction.[4] To drive the reaction to completion (>99%), you must remove the water byproduct as it forms.[5] On a large scale, simply using excess alcohol as a solvent is often insufficient.
Protocol: Driving Esterification to Completion
-
Setup: Use a Dean-Stark apparatus or a similar setup that allows for the azeotropic removal of water. Benzene or toluene can be used as the entraining agent.[6]
-
Catalyst: While sulfuric acid is a common catalyst, it can cause charring and side reactions at scale.[6] Consider a solid acid catalyst (e.g., Amberlyst-15) which can be filtered off, simplifying the workup, or milder catalysts like p-toluenesulfonic acid (TsOH).[7]
-
Execution:
-
Charge the reactor with 2-vinylbenzoic acid, ethanol (3-5 equivalents), your chosen entraining solvent, and the acid catalyst.
-
Heat the mixture to reflux. The water/solvent azeotrope will distill into the Dean-Stark trap.
-
Monitor the reaction by observing water collection in the trap and by periodic sampling (TLC or GC). The reaction is complete when no more water is collected.
-
-
Workup: Cool the reaction, neutralize the acid catalyst with a mild base (e.g., aqueous sodium bicarbonate solution), wash the organic layer, dry, and concentrate.
Workflow: Troubleshooting Fischer Esterification
Caption: Troubleshooting workflow for Fischer Esterification.
Guide 2: Palladium-Catalyzed Heck Coupling
Coupling ethyl 2-bromobenzoate with an ethylene source is a powerful C-C bond-forming strategy. However, catalyst performance is paramount.[8]
Q: My Heck reaction is sluggish and gives low yields. How can I improve it?
A: Low conversion in Heck reactions is a frequent issue, often related to the catalyst system or reaction conditions.[9][10]
-
Catalyst System:
-
Palladium Source: Ensure your Pd source (e.g., Pd(OAc)₂) is of high quality. The active catalyst is Pd(0), which is formed in situ. If this reduction is inefficient, the reaction won't start.[9]
-
Ligand Choice: For an electron-rich aryl bromide, a bulky, electron-rich phosphine ligand like P(tBu)₃ or a biarylphosphine ligand (e.g., XPhos) can significantly improve performance by promoting oxidative addition and stabilizing the active catalytic species.[9]
-
-
Base Selection: The choice of base is critical. It must be strong enough to participate in the deprotonation step but not so strong as to cause side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often reliable choices.[9]
-
Solvent: High-boiling polar aprotic solvents like DMF, DMAc, or NMP are commonly used to achieve the necessary reaction temperatures (typically 80-120 °C).[9] Ensure the solvent is anhydrous.
Table: Heck Reaction Parameter Optimization
| Parameter | Initial Condition | Troubleshooting Action | Rationale |
| Catalyst Loading | 1-2 mol% | Increase to 5 mol% | Low catalyst loadings are for optimized reactions; for troubleshooting, a higher loading can overcome minor inhibition issues.[10] |
| Ligand:Pd Ratio | 1:1 to 2:1 | Screen ratios from 1:1 to 4:1 | Excess ligand can sometimes be beneficial, but very high ratios can inhibit the reaction by occupying all coordination sites on the palladium.[10] |
| Temperature | 100 °C | Incrementally increase to 120 °C, then 140 °C | Higher temperatures can overcome activation energy barriers but risk catalyst decomposition and polymerization.[9] |
| Base | Triethylamine | Switch to K₂CO₃ or K₃PO₄ | Organic amines can sometimes act as ligands or decompose at high temperatures. Inorganic bases are often more robust. |
Catalytic Cycle: The Heck Reaction
Caption: Simplified catalytic cycle of the Heck reaction.
Guide 3: Wittig Reaction
The Wittig reaction, reacting ethyl 2-formylbenzoate with a phosphonium ylide, is effective but produces triphenylphosphine oxide (TPPO), a notorious purification challenge.
Q: My Wittig reaction works, but I can't get rid of the triphenylphosphine oxide (TPPO) from my product. What's the best way to remove it at scale?
A: TPPO is crystalline and has similar polarity to many organic products, making chromatography difficult. The key is to exploit its unique properties.
-
Crystallization/Precipitation: After the reaction, concentrate the crude mixture and add a solvent in which your product is soluble but TPPO is not (e.g., cold diethyl ether, hexane, or a mixture). The TPPO should precipitate and can be removed by filtration. This is often the most effective large-scale method.
-
Acid/Base Extraction: If your product lacks acidic or basic functional groups, you can sometimes use this to your advantage, though it's less common for TPPO itself.
-
Complexation: TPPO can form complexes with metal salts. Treating the crude mixture with zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) can precipitate a TPPO-metal complex.
Q: My ylide seems to be unstable, and the reaction gives poor yields. I'm using KOtBu as a base. What's wrong?
A: Ylide stability is a major factor in Wittig reactions.[11]
-
Base Quality: Ensure your potassium tert-butoxide (KOtBu) is fresh and anhydrous. Old KOtBu can be less active.[12]
-
Temperature Control: Ylide formation is often performed at 0 °C or even lower to prevent decomposition. After formation, the reaction with the aldehyde can typically be run at room temperature.
-
Order of Addition: Sometimes, generating the ylide in the presence of the aldehyde is more effective, especially if the ylide is unstable. This involves adding the base to a mixture of the phosphonium salt and the aldehyde.[12]
Section 3: Purification & Analysis
Q: What analytical method is best for determining the purity of my final product?
A: A combination of methods is ideal for a comprehensive purity profile.
-
Gas Chromatography (GC): Excellent for assessing the presence of volatile impurities and residual solvents. A quantitative GC assay with an internal standard is a robust method for determining final purity.
-
High-Performance Liquid Chromatography (HPLC): Best for detecting non-volatile impurities, such as polymers or catalyst residues. A reverse-phase HPLC method is commonly used.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for confirming the structure of your product and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.
Section 4: Safety Considerations for Scale-Up
-
Thermal Hazards: Be aware of potential exotherms, especially during reagent addition or quenching. A reaction calorimetry study may be warranted before scaling to a pilot plant.
-
Reagent Handling: Handle palladium catalysts and phosphine ligands in a well-ventilated area or glovebox, as they can be toxic and air-sensitive. Organolithium bases used in some Wittig variations are pyrophoric.
-
Product Stability: 2-Vinylbenzoic acid ethyl ester can polymerize upon storage. Store it in a cool, dark place, and consider adding a small amount of an inhibitor like BHT for long-term storage.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 6. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]
- 7. chem.uoi.gr [chem.uoi.gr]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. reddit.com [reddit.com]
- 13. aseancosmetics.org [aseancosmetics.org]
Validation & Comparative
A Comparative Guide to the Analytical Techniques for Ethyl 2-Vinylbenzoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and materials science, the precise characterization of chemical entities is paramount. Ethyl 2-vinylbenzoate (CAS No. 32082-32-9), an ester of benzoic acid, presents a unique analytical challenge due to its combination of an aromatic ring, an ester functional group, and a reactive vinyl moiety. This guide offers a comparative overview of the primary analytical techniques for the qualitative and quantitative assessment of ethyl 2-vinylbenzoate, providing field-proven insights and detailed experimental protocols to support robust analytical method development.
Introduction to the Analytical Landscape
The analytical strategy for ethyl 2-vinylbenzoate is dictated by its physicochemical properties: a molecular weight of 176.21 g/mol , aromaticity conferring UV absorbance, and sufficient volatility for gas chromatography. The choice of technique hinges on the analytical objective, whether it is structural elucidation, purity assessment, or quantification in a complex matrix. This guide will compare the utility of chromatographic and spectroscopic methods, providing a framework for selecting the most appropriate technique.
Chromatographic Techniques: Separation and Quantification
Chromatography is the cornerstone for separating ethyl 2-vinylbenzoate from impurities, starting materials, or other components in a mixture. Both gas and liquid chromatography offer distinct advantages.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. In GC, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that acts as a chemical fingerprint.
Expertise & Experience: For ethyl 2-vinylbenzoate, GC-MS is an excellent choice for both identification and quantification. The electron ionization (EI) mass spectrum is expected to be highly characteristic. The primary fragmentation pattern would likely involve the loss of the ethoxy group (-OCH2CH3) and cleavage at the ester linkage, yielding prominent ions.
Expected Mass Spectrum Fragmentation:
-
Molecular Ion (M+): m/z = 176
-
Base Peak: Likely m/z = 147, corresponding to the loss of the ethyl group ([M-C2H5]+).
-
Other Key Fragments: m/z = 131 (loss of ethoxy group), m/z = 103 (benzoyl cation), m/z = 77 (phenyl cation).
Comparative Advantage: GC-MS offers superior resolution and sensitivity compared to HPLC for volatile compounds. The rich structural information from the mass spectrum provides a high degree of confidence in peak identification.
Workflow for GC-MS Analysis of Ethyl 2-Vinylbenzoate
Caption: Workflow for the analysis of ethyl 2-vinylbenzoate by GC-MS.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like ethyl 2-vinylbenzoate, reversed-phase HPLC is the method of choice, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase.
Expertise & Experience: HPLC is particularly advantageous for purity analysis and quantification, especially for samples that may not be suitable for GC due to low volatility or thermal instability of other components. UV detection is ideal for ethyl 2-vinylbenzoate due to the strong absorbance of the aromatic ring. A photodiode array (PDA) detector can provide spectral information to aid in peak identification and purity assessment.
Comparative Advantage: HPLC is non-destructive, allowing for fraction collection if further analysis is needed. It is also more suitable for the analysis of complex mixtures containing non-volatile components.
Workflow for HPLC-UV Analysis of Ethyl 2-Vinylbenzoate
Caption: Workflow for the analysis of ethyl 2-vinylbenzoate by HPLC-UV.
Spectroscopic Techniques: Structural Elucidation
Spectroscopic methods are indispensable for the unambiguous structural confirmation of ethyl 2-vinylbenzoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule. 1H NMR provides information on the number and types of protons, while 13C NMR reveals the carbon skeleton.
Expertise & Experience: For ethyl 2-vinylbenzoate, 1H and 13C NMR are the most powerful techniques for structural confirmation. The spectra will be complex due to the ortho-substitution on the benzene ring and the vinyl group, but every proton and carbon will give a distinct signal.
Expected Chemical Shifts (in CDCl3):
-
1H NMR:
-
Ethyl group (CH2): ~4.4 ppm (quartet)
-
Ethyl group (CH3): ~1.4 ppm (triplet)
-
Aromatic protons: ~7.2-8.0 ppm (multiplets)
-
Vinyl protons: ~5.3-7.0 ppm (three distinct signals, complex coupling)
-
-
13C NMR:
-
Carbonyl carbon: ~166 ppm
-
Aromatic carbons: ~128-140 ppm
-
Vinyl carbons: ~117 ppm (CH2) and ~136 ppm (CH)
-
Ethyl group (CH2): ~61 ppm
-
Ethyl group (CH3): ~14 ppm
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides information about the functional groups present.
Expertise & Experience: FTIR is a rapid and simple method to confirm the presence of key functional groups in ethyl 2-vinylbenzoate.
Expected Characteristic Absorptions:
-
C=O stretch (ester): ~1720 cm-1
-
C-O stretch (ester): ~1275 and 1110 cm-1
-
C=C stretch (aromatic and vinyl): ~1630 and 1600 cm-1
-
=C-H bend (vinyl): ~990 and 910 cm-1
-
C-H stretch (aromatic and vinyl): >3000 cm-1
Performance Comparison of Analytical Techniques
The choice of analytical technique will depend on the specific requirements of the analysis. The following table provides a comparison of the typical performance of each method for the analysis of benzoate esters.[1]
| Parameter | GC-MS | HPLC-UV | NMR | FTIR |
| Primary Use | Identification & Quantification | Purity & Quantification | Structural Elucidation | Functional Group ID |
| Selectivity | Very High | High | Very High | Moderate |
| Sensitivity | High (ng-pg) | Moderate (µg-ng) | Low (mg) | Moderate (µg) |
| Sample Throughput | Moderate | High | Low | Very High |
| Quantitative Accuracy | High | Very High | Moderate | Low |
| Destructive? | Yes | No | No | No |
Detailed Experimental Protocols
Protocol for GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of ethyl 2-vinylbenzoate in ethyl acetate. Serially dilute to a working concentration of approximately 10 µg/mL.
-
Instrumentation: Use a standard GC-MS system with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at 1.0 mL/min
-
Oven Program: Initial temperature 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: Identify the peak for ethyl 2-vinylbenzoate by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.
Protocol for HPLC-UV Analysis
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). Filter and degas.
-
Standard Preparation: Prepare a 1000 µg/mL stock solution of ethyl 2-vinylbenzoate in acetonitrile. Prepare a series of working standards by diluting the stock solution with the mobile phase.
-
Instrumentation: Use a standard HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV or PDA detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of ethyl 2-vinylbenzoate in the sample by interpolating its peak area from the calibration curve.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of ethyl 2-vinylbenzoate in ~0.7 mL of deuterated chloroform (CDCl3) containing tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Use a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire 1H and 13C spectra according to standard instrument procedures.
-
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Integrate the 1H signals and assign all peaks based on their chemical shift, multiplicity, and integration.
Conclusion
The comprehensive analysis of ethyl 2-vinylbenzoate requires a multi-technique approach. GC-MS is the preferred method for sensitive identification and quantification of the volatile analyte. HPLC-UV provides a robust alternative for routine purity and content analysis, particularly in complex matrices. NMR and FTIR are essential for definitive structural confirmation. The selection of the optimal analytical strategy should be guided by the specific analytical goals, sample matrix, and available instrumentation. This guide provides the foundational knowledge and protocols to enable researchers to develop and validate reliable analytical methods for ethyl 2-vinylbenzoate.
References
A Comparative Guide to the Purity Analysis of 2-Vinyl-benzoic Acid Ethyl Ester by Gas Chromatography-Mass Spectrometry
Abstract
The purity of 2-Vinyl-benzoic acid ethyl ester, a key building block in polymer and synthetic chemistry, is paramount to ensuring the integrity and performance of downstream products. This guide provides an in-depth examination of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary method for purity assessment. It details a robust, validated protocol, explains the scientific rationale behind instrumental choices, and presents a comparative analysis against alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document serves as a practical resource for researchers, quality control analysts, and drug development professionals seeking to establish rigorous analytical frameworks for aromatic esters.
Introduction: The Critical Need for Purity Assessment
This compound is a bifunctional monomer containing both a vinyl group and an ester moiety. Its utility in creating specialized polymers and as an intermediate in organic synthesis makes its purity a critical quality attribute. Impurities, which can arise from the synthesis process, may include positional isomers (e.g., ethyl 4-vinylbenzoate), unreacted starting materials like benzoic acid derivatives, or byproducts from polymerization.[1][2] These contaminants can adversely affect reaction kinetics, polymer properties, and the safety profile of the final product.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound due to its volatility and thermal stability.[3] The method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry, providing both quantitative purity data and qualitative impurity profiling in a single analysis.[4]
The Primary Method: GC-MS Analysis
Rationale for GC-MS
The selection of GC-MS is based on two core principles:
-
Separation (GC): The non-polar nature of this compound and its likely impurities makes it well-suited for separation on a low-to-mid polarity capillary column. The temperature-programmed elution ensures sharp peaks and excellent resolution between closely related isomers.
-
Identification (MS): Electron Ionization (EI) mass spectrometry provides reproducible fragmentation patterns that act as a chemical fingerprint. This allows for the unambiguous identification of the main component and unknown impurities by comparing their mass spectra against established libraries like NIST.[5] This high degree of specificity is a key advantage of MS detection.[6]
Experimental Protocol: Purity Determination by GC-MS
This protocol is designed to be a self-validating system, incorporating system suitability checks to ensure reliable performance.
Step 1: Sample and Standard Preparation
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade Methanol. This creates a nominal concentration of 1000 µg/mL.
-
Solvent Blank: Use HPLC-grade Methanol.
Step 2: Instrumentation and Conditions A standard GC-MS system is used for this analysis.[7] The conditions provided below are a validated starting point.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed 5% phenyl-methylpolysiloxane column providing excellent resolution for a wide range of semi-volatile aromatic compounds.[7] |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good efficiency. Constant flow mode ensures stable retention times. |
| Injection Volume | 1.0 µL | Standard volume for quantitative analysis. |
| Injector Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte and potential impurities without thermal degradation. |
| Injection Mode | Split (50:1) | Prevents column overloading with a high-concentration sample, ensuring sharp, symmetrical peaks. |
| Oven Program | Initial 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) | The initial hold allows for solvent focusing. The ramp rate effectively separates compounds with different boiling points, and the final hold ensures all components elute. |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces extensive, reproducible fragmentation for library matching. |
| Ion Source Temperature | 230 °C | Optimized to maintain compound integrity and prevent unwanted side reactions. |
| Quadrupole Temperature | 150 °C | Ensures consistent ion transmission and mass accuracy. |
| Mass Scan Range | 40 - 450 amu | Covers the molecular ion of the target analyte (m/z 176.21) and potential lower-mass fragments or higher-mass impurities.[8] |
| Solvent Delay | 3 minutes | Prevents the high-intensity solvent peak from saturating the detector and causing premature filament burnout. |
Step 3: System Suitability Test (SST) Before analyzing samples, inject the sample solution six times. The system is deemed suitable for use if the relative standard deviation (%RSD) for the peak area of this compound is ≤ 2.0%.[9] This ensures the system is providing precise and reproducible results.[6]
Step 4: Data Acquisition and Analysis
-
Inject the solvent blank to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Identify impurities by comparing their mass spectra with the NIST library. Pay close attention to isomers and related benzoate esters.[5]
GC-MS Workflow Diagram
Caption: Workflow for purity analysis of this compound by GC-MS.
Comparative Analysis with Alternative Techniques
While GC-MS is highly effective, other techniques can be employed, each with distinct advantages and limitations. The choice of method depends on the specific analytical goal.[][11]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful separation technique, particularly for compounds that are non-volatile or thermally labile.[12] For aromatic acids and esters, a reversed-phase method is typically used.[13]
-
Strengths: Excellent for quantifying non-volatile impurities (e.g., starting carboxylic acids, salts). It is orthogonal to GC, meaning it separates based on different chemical principles, which can be valuable for confirmatory analysis.[14]
-
Weaknesses: May have lower resolution for volatile, structurally similar isomers compared to a high-efficiency GC capillary column. Requires careful mobile phase pH control to ensure the retention of acidic impurities.[15]
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[16][17] It relies on the principle that the NMR signal integral is directly proportional to the number of nuclei.[18]
-
Strengths: Provides absolute quantification and rich structural information, making it excellent for identifying and quantifying unknown impurities simultaneously. It is non-destructive to the sample.[14]
-
Weaknesses: Lower sensitivity compared to GC-MS, making it less suitable for trace impurity detection. Signal overlap in complex mixtures can complicate quantification.[16]
Summary Comparison
| Feature | GC-MS | HPLC-UV | Quantitative ¹H NMR (qNMR) |
| Principle | Volatility/Boiling Point Separation | Polarity-based Separation | Nuclear Spin in a Magnetic Field |
| Primary Use | Volatile & Semi-volatile compounds | Non-volatile & Thermally labile compounds | Absolute quantification & structural elucidation |
| Sensitivity | Very High (ppm to ppb) | High (ppm) | Moderate (typically >0.1%) |
| Specificity | Very High (Mass Spectrum Fingerprint) | Moderate (Retention Time) | Very High (Chemical Shift & Coupling) |
| Sample Throughput | High | High | Low to Moderate |
| Key Advantage | Definitive identification of volatile impurities. | Excellent for non-volatile/polar impurities. | Absolute purity without a specific reference standard.[18] |
| Key Limitation | Not for non-volatile compounds. | May not resolve all volatile isomers effectively. | Lower sensitivity for trace impurities.[16] |
Decision-Making Framework for Method Selection
The appropriate analytical technique is dictated by the specific requirements of the analysis. This decision tree provides a logical framework for selecting the most suitable method.
Caption: Decision tree for selecting an analytical method for purity determination.
Conclusion
For the routine quality control and purity assessment of this compound, GC-MS stands out as the superior technique. It offers an unparalleled combination of separation efficiency for volatile isomers and definitive identification through mass spectrometry, aligning perfectly with the analyte's chemical properties. The detailed protocol and validation criteria presented in this guide provide a robust framework for achieving accurate, reliable, and reproducible results. While HPLC and qNMR serve as powerful complementary methods for specific challenges like non-volatile impurity analysis or absolute quantification, GC-MS remains the gold standard for ensuring the quality and integrity of this critical chemical intermediate.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. chem.uoi.gr [chem.uoi.gr]
- 3. impactfactor.org [impactfactor.org]
- 4. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzoic acid, ethyl ester [webbook.nist.gov]
- 6. gcms.cz [gcms.cz]
- 7. researchtrendsjournal.com [researchtrendsjournal.com]
- 8. echemi.com [echemi.com]
- 9. pharmaguru.co [pharmaguru.co]
- 11. Identity determination and purity testing [chemcon.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of p-Vinylbenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Reactivity of 2-Vinylbenzoic Acid Ethyl Ester and Styrene in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Tale of Two Vinyl Aromatics
In the vast landscape of polymer chemistry, vinyl aromatic monomers serve as fundamental building blocks for a diverse array of materials. Styrene, with its simple phenyl-substituted vinyl group, is arguably the most well-understood and widely utilized monomer in this class, forming the basis of polystyrene and numerous copolymers.[1][2][3][4] Its reactivity in free-radical polymerization has been extensively studied, providing a robust benchmark for comparison.[1][2]
This guide delves into a comparative analysis of styrene and a more complex, functionalized analogue: 2-vinylbenzoic acid ethyl ester. This monomer introduces an ethyl ester group at the ortho position of the phenyl ring, a seemingly minor modification that imparts significant changes in electronic and steric character. Understanding these differences in reactivity is paramount for researchers aiming to design novel copolymers with tailored properties, such as those required for advanced drug delivery systems, functional coatings, or specialty resins where both hydrophobicity (from styrene) and potential for post-polymerization modification (via the ester group) are desired.
This document moves beyond a simple list of properties to explain the underlying chemical principles that govern the polymerization behavior of these two monomers. We will explore their reactivity in both homo- and copolymerization, supported by established principles of polymer chemistry and supplemented with detailed experimental protocols for validation.
The Decisive Factors: Electronic and Steric Effects at Play
The reactivity of a vinyl monomer in radical polymerization is primarily dictated by two key factors: the ability of its substituent to stabilize the propagating radical through resonance and the steric hindrance around the vinyl double bond.
-
Styrene: The phenyl group in styrene effectively stabilizes the growing polymer radical through resonance, delocalizing the unpaired electron across the aromatic ring. This stabilization lowers the activation energy for propagation, making styrene a relatively reactive monomer. The vinyl group is also readily accessible to incoming radicals, as steric hindrance is minimal.
-
2-Vinylbenzoic Acid Ethyl Ester: The introduction of the -COOEt group at the ortho position introduces a complex interplay of effects:
-
Electronic Effect: The ester group is electron-withdrawing. This property can influence the electron density of the vinyl group's double bond and affect its interaction with the propagating radical. Generally, electron-withdrawing groups can decrease the reactivity of the monomer towards a nucleophilic radical.
-
Steric Hindrance: This is perhaps the most significant differentiator. The bulky ethyl ester group is positioned directly adjacent to the polymerizable vinyl group. This proximity can physically impede the approach of an initiator radical or a growing polymer chain, thereby reducing the rate of propagation. It may also influence the conformation of the propagating radical, potentially affecting its stability.
-
Based on these fundamental principles, we can hypothesize that 2-vinylbenzoic acid ethyl ester will exhibit lower homopolymerization reactivity compared to styrene , primarily due to the steric hindrance imposed by the ortho-substituent.
Homopolymerization: The Propensity to Go It Alone
Free-radical polymerization is a chain reaction involving initiation, propagation, and termination steps.[5] The rate of polymerization is heavily influenced by the rate constant of propagation (k_p).
Styrene readily undergoes free-radical polymerization, which can be initiated thermally or with chemical initiators.[3][4] The process is well-controlled and has been studied extensively, forming the basis for many commercial plastics.[1][2]
2-Vinylbenzoic Acid Ethyl Ester , while polymerizable, is expected to have a lower propagation rate constant (k_p) than styrene. The steric bulk of the ortho-ethyl ester group creates a more crowded transition state during the addition of a monomer unit to the growing chain, increasing the activation energy of this step. While direct kinetic data for this specific monomer is not abundant in public literature, studies on other ortho-substituted styrenes confirm that steric hindrance generally leads to a decrease in polymerization rate.
Copolymerization: Reactivity in Tandem
The true test of relative reactivity comes from copolymerization, where two different monomers compete to add to a growing polymer chain. This behavior is quantified by monomer reactivity ratios (r1 and r2) .[6]
For a copolymerization between monomer 1 (M1) and monomer 2 (M2):
-
r1 = k11 / k12 : The ratio of the rate constant for a propagating chain ending in M1 adding another M1 (homopolymerization) to the rate constant of it adding an M2 (copolymerization).
-
r2 = k22 / k21 : The ratio of the rate constant for a propagating chain ending in M2 adding another M2 to the rate constant of it adding an M1.
| Condition | Interpretation | Resulting Copolymer |
| r1 > 1 | Propagating chain ~M1• prefers to add M1. | Tendency towards blocks of M1. |
| r1 < 1 | Propagating chain ~M1• prefers to add M2. | Tendency towards alternation. |
| r1 ≈ 1 | Propagating chain ~M1• has no preference. | Random copolymer. |
| r1r2 ≈ 1 | Ideal Copolymerization: The relative reactivity of M1 and M2 is independent of the terminal unit on the growing chain.[6] | Random copolymer whose composition depends on feed ratio and r1. |
| r1r2 ≈ 0 | Both monomers strongly prefer to add the other monomer. | Strongly alternating copolymer. |
Predicted Reactivity Ratios: Styrene (M1) vs. 2-Vinylbenzoic Acid Ethyl Ester (M2)
-
r1 (Styrene): A styryl radical (~M1•) approaching the two monomers will face significantly more steric hindrance from 2-vinylbenzoic acid ethyl ester (M2) than from another styrene monomer (M1). Therefore, the rate of self-propagation (k11) is expected to be faster than the rate of cross-propagation (k12). This leads to a prediction of r1 > 1 .
-
r2 (2-Vinylbenzoic Acid Ethyl Ester): A propagating radical ending in a 2-vinylbenzoic acid ethyl ester unit (~M2•) is already sterically hindered. Adding another bulky M2 monomer (k22) would be very difficult compared to adding a less hindered styrene monomer (k21). Therefore, the rate of adding styrene is expected to be much faster than the rate of adding another ester-substituted monomer. This leads to a prediction of r2 < 1 .
Experimental Workflow: Determining Monomer Reactivity Ratios
To empirically validate the predicted reactivity differences, the monomer reactivity ratios must be determined. The following protocol outlines a standard method for achieving this.
Logical Flow for Reactivity Ratio Determination
Caption: Workflow for determining monomer reactivity ratios.
Step-by-Step Protocol
-
Monomer Purification: Ensure both styrene and 2-vinylbenzoic acid ethyl ester are free of inhibitors by passing them through a column of basic alumina.
-
Reaction Setup: Prepare a series of five to seven reaction vessels, each containing a different, precisely known molar feed ratio of the two monomers (e.g., from 90:10 to 10:90 styrene:ester). Add a suitable solvent (e.g., toluene) and a radical initiator (e.g., AIBN).
-
Polymerization: Submerge the sealed vessels in a constant temperature bath (e.g., 70°C) and allow the polymerization to proceed.
-
Low Conversion Target: It is crucial to stop the reaction at low monomer conversion (<10%). This ensures that the monomer feed ratio remains essentially constant throughout the experiment, a key assumption in the models used for calculation.[8] The reaction time to achieve this should be determined in preliminary runs.
-
Quenching and Isolation: Stop the polymerization by adding an inhibitor (like hydroquinone) and rapidly cooling the vessel in an ice bath. Precipitate the resulting copolymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol). Filter, wash, and dry the polymer under vacuum to a constant weight.
-
Compositional Analysis: Determine the molar composition of the copolymer. ¹H NMR spectroscopy is often the most straightforward method. By integrating the distinct signals from the aromatic protons of the styrene units and the ethyl ester protons of the 2-vinylbenzoic acid ethyl ester units, their relative incorporation can be calculated.
-
Calculation of Reactivity Ratios: With the known initial monomer feed ratios (f1, f2) and the determined copolymer compositions (F1, F2), use a linearization method such as the Fineman-Ross or Kelen-Tüdős method to plot the data and determine the reactivity ratios, r1 and r2.[8]
Summary and Outlook
The comparison between 2-vinylbenzoic acid ethyl ester and styrene highlights a classic principle in polymer chemistry: subtle changes in monomer structure can lead to significant differences in reactivity.
| Feature | Styrene | 2-Vinylbenzoic Acid Ethyl Ester | Reason for Difference |
| Electronic Effect | Phenyl group provides resonance stabilization. | Electron-withdrawing ester group modifies vinyl bond polarity. | Presence of the electronegative carbonyl group. |
| Steric Hindrance | Minimal | Significant | Bulky ethyl ester group in the ortho position. |
| Homopolymerization Rate | Higher | Lower (Predicted) | Steric hindrance increases activation energy for propagation. |
| Reactivity in Copolymerization | More reactive monomer (Predicted r1 > 1) | Less reactive monomer (Predicted r2 < 1) | Steric hindrance and electronic effects favor addition of styrene. |
While styrene is a highly reactive and predictable monomer, 2-vinylbenzoic acid ethyl ester is a sterically hindered system. Its incorporation into a copolymer chain alongside styrene will be less favorable. To synthesize a random copolymer with a specific composition, the monomer feed ratio must be carefully optimized, likely requiring a significant excess of the less reactive 2-vinylbenzoic acid ethyl ester. The ester functionality, however, offers a valuable handle for post-polymerization modification, allowing for the attachment of drugs, targeting ligands, or other functional moieties—a compelling trade-off for its reduced reactivity. This guide provides the foundational understanding and experimental framework necessary to explore and harness the potential of this promising functional monomer.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
- 3. ethz.ch [ethz.ch]
- 4. books.rsc.org [books.rsc.org]
- 5. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
A Comparative Analysis of 2-Vinyl-benzoic Acid Ethyl Ester and Other Vinyl Monomers for Advanced Polymer Synthesis
In the dynamic landscape of polymer chemistry, the selection of monomers is a critical determinant of the final polymer's properties and, consequently, its suitability for specialized applications, ranging from drug delivery systems to advanced coatings. This guide provides an in-depth comparison of 2-Vinyl-benzoic acid ethyl ester with other widely used vinyl monomers, namely styrene, methyl methacrylate (MMA), and vinyl acetate. Our analysis is grounded in experimental data and aims to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in monomer selection.
Introduction to this compound: A Monomer with Untapped Potential
This compound is a functionalized vinyl monomer that combines the reactivity of a vinyl group with the aromatic character and ester functionality of the benzoic acid derivative. This unique combination imparts specific properties to its polymers, making it an intriguing candidate for applications requiring tailored polarity, reactivity, and aromatic content. While not as ubiquitous as commodity monomers like styrene or MMA, its distinct structure warrants a closer examination of its performance characteristics.
Comparative Monomer Properties
A fundamental understanding of the intrinsic properties of each monomer is essential before delving into their polymerization behavior and the characteristics of the resulting polymers.
| Property | This compound | Styrene | Methyl Methacrylate (MMA) | Vinyl Acetate |
| Molecular Formula | C₁₁H₁₂O₂ | C₈H₈ | C₅H₈O₂ | C₄H₆O₂ |
| Molar Mass ( g/mol ) | 176.21 | 104.15 | 100.12 | 86.09 |
| Boiling Point (°C) | 270.1 at 760 mmHg[1] | 145 | 101[2] | 72.7[3] |
| Density (g/cm³) | 1.037[1] | 0.909 | 0.94[2] | 0.934[3] |
| Solubility in Water | Sparingly soluble | Insoluble[4] | 1.5 g/100 ml[2] | Soluble |
Polymerization Kinetics and Reactivity
The polymerization behavior of vinyl monomers is a key factor influencing their industrial applicability. Free radical polymerization is a common method for these monomers, and their reactivity can be compared through various kinetic parameters.
This compound, and its derivatives, can be successfully polymerized under free radical conditions to yield reactive polymers.[5] The kinetics of vinyl ester polymerization can be influenced by factors such as the presence of a catalyst and the reaction temperature. For instance, the synthesis of an epoxy vinyl ester resin using a bisphenol-A based epoxy resin and methacrylic acid in the presence of triethylamine as a catalyst followed first-order kinetics.[6]
In comparison, the photopolymerization of epoxy-acrylate structural adhesives has been studied with the inclusion of various methacrylic and vinyl monomers, including styrene.[7] It was observed that styrene significantly decreased the photopolymerization rate but increased the final monomer conversion.[7] Methacrylate monomers with shorter aliphatic chains also tend to decrease the rate of photopolymerization.[7]
The reactivity of vinyl esters in copolymerization is also a critical consideration. For example, in methacrylate/vinyl ester systems, the difference in reactivity is pronounced, leading to two distinct polymerization regimes.[8] This results in a higher overall conversion of the methacrylate double bonds compared to the polymerization of a pure methacrylate system.[8]
Properties of the Resulting Polymers
The structure of the monomer directly translates to the physical and chemical properties of the resulting polymer.
Poly(this compound) and its analogs are noted for their potential in creating functional polymers. The presence of the ester group allows for post-polymerization modification, a valuable tool for creating materials with specific functionalities. Polymers derived from 4-vinylbenzoic acid, a closely related monomer, are amorphous and exhibit good thermal stability.[9]
Polystyrene , a widely used thermoplastic, is known for its rigidity, clarity, and excellent electrical insulation properties.[10] However, it can be brittle.[10] It is a colorless solid that can be easily processed into various forms.[10]
Poly(methyl methacrylate) (PMMA) is a transparent thermoplastic often used as a lightweight and shatter-resistant alternative to glass. It possesses good mechanical strength and excellent optical properties.
Poly(vinyl acetate) (PVA) is a thermoplastic polymer known for its good adhesion properties and is commonly used in adhesives.[11] It is also a precursor to polyvinyl alcohol (PVA), a water-soluble polymer with a wide range of applications.[3]
Application-Specific Performance: A Focus on Drug Delivery
The choice of monomer is particularly critical in the field of drug delivery, where biocompatibility, controlled release, and targeted delivery are paramount.
Polymers derived from vinyl esters are being explored for biomedical applications due to the potential for creating materials that degrade into biocompatible products like poly(vinyl alcohol).[12] The functional ester group in this compound offers a handle for attaching drug molecules or targeting ligands.
In contrast, hydrophilic polymers like Polyvinylpyrrolidone (PVP) are extensively used as drug carriers due to their biocompatibility and solubility in various solvents.[13] Similarly, hydrogels based on polyvinyl alcohol (PVA) and polyacrylic acid have been investigated for oral drug delivery systems, demonstrating pH-sensitive controlled release.[14][15] The body distribution of PVA has been shown to be dependent on its molecular weight, with a longer half-life in circulation compared to other water-soluble polymers at similar molecular weights.[16][17]
Experimental Protocols
To provide a practical framework for researchers, we outline a general procedure for the free-radical polymerization of vinyl monomers and a method for characterizing the resulting polymers.
Experimental Workflow: Free-Radical Polymerization
Caption: Workflow for Free-Radical Polymerization and Characterization.
Step-by-Step Methodology:
-
Monomer Purification: Ensure the monomer is free from inhibitors by passing it through a column of basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the purified monomer and the initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., toluene).
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir for a specified time.
-
Termination and Precipitation: Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding the solution to a non-solvent (e.g., methanol) while stirring.
-
Purification: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it in a vacuum oven until a constant weight is achieved.
-
Characterization: Determine the molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer by Gel Permeation Chromatography (GPC). Confirm the polymer structure using Nuclear Magnetic Resonance (NMR) spectroscopy and determine the glass transition temperature (Tg) using Differential Scanning Calorimetry (DSC).
Logical Relationships in Monomer Selection
The decision-making process for selecting a vinyl monomer is a multi-faceted consideration of the desired polymer properties and the intended application.
Caption: Decision Matrix for Vinyl Monomer Selection.
Conclusion
This compound presents a compelling alternative to conventional vinyl monomers for the development of advanced polymers with tailored functionalities. Its unique chemical structure offers opportunities for creating polymers with specific properties that are not readily achievable with monomers like styrene, MMA, or vinyl acetate. While the polymerization kinetics and polymer properties of these common monomers are well-established, the exploration of functionalized monomers like this compound opens new avenues for innovation in materials science, particularly in high-value applications such as drug delivery and specialty coatings. The experimental protocols and comparative data presented in this guide serve as a foundational resource for researchers embarking on the design and synthesis of novel polymeric materials.
References
- 1. echemi.com [echemi.com]
- 2. Methyl methacrylate - Wikipedia [en.wikipedia.org]
- 3. Vinyl acetate - Wikipedia [en.wikipedia.org]
- 4. Styrene | C6H5CHCH2 | CID 7501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (Meth)Acrylate Vinyl Ester Hybrid Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cir-safety.org [cir-safety.org]
- 11. Vinyl Acetate Uses | Brenntag [brenntag.com]
- 12. researchgate.net [researchgate.net]
- 13. The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Polyvinyl alcohol-poly acrylic acid bilayer oral drug delivery systems: A comparison between thin films and inverse double network bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Comparison of body distribution of poly(vinyl alcohol) with other water-soluble polymers after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Vinyl-benzoic Acid Ethyl Ester: An Evaluation of Catalytic and Stoichiometric Methodologies
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key building blocks is paramount. 2-Vinyl-benzoic acid ethyl ester is a valuable intermediate, finding application in the synthesis of polymers, pharmaceuticals, and other functional materials. This guide provides an in-depth, objective comparison of three primary synthetic routes to this compound: Palladium-catalyzed Suzuki-Miyaura coupling, the Wittig reaction, and Fischer esterification. Each methodology is evaluated based on reaction efficiency, substrate scope, and practical considerations, supported by detailed experimental protocols and comparative data.
Introduction: Strategic Considerations in the Synthesis of a Versatile Building Block
The synthesis of this compound presents a choice between forming the carbon-carbon double bond and creating the ester functionality as the key strategic step. This guide explores both convergent and linear approaches. The Suzuki-Miyaura coupling and the Wittig reaction represent convergent strategies where the vinyl group is introduced onto a pre-functionalized benzene ring. In contrast, Fischer esterification is a linear approach that relies on the availability of 2-vinylbenzoic acid. The selection of the optimal route depends on factors such as starting material availability, desired scale, and tolerance to specific reaction conditions.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling: A Modern Approach to C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and high functional group tolerance.[1] This methodology offers an efficient route to this compound by coupling an aryl halide with a vinylboron species.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation with a vinylboronate species and subsequent reductive elimination to yield the desired product and regenerate the active catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[2]
Experimental Protocol: Suzuki-Miyaura Vinylation of Ethyl 2-Bromobenzoate
This protocol is adapted from a similar transformation for the vinylation of a substituted aryl bromide.[3][4]
Materials:
-
Ethyl 2-bromobenzoate
-
Potassium vinyltrifluoroborate
-
Palladium(II) chloride bis(diphenylphosphino)ferrocene complex (PdCl₂(dppf)·CH₂Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk flask, add ethyl 2-bromobenzoate (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 9:1 mixture of THF and water (5 mL).
-
Heat the reaction mixture to 150 °C in a sealed tube or using a microwave reactor for 20 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Performance and Considerations
The Suzuki-Miyaura coupling is often favored for its high yields and broad functional group compatibility. The use of stable and easy-to-handle potassium vinyltrifluoroborate is a significant advantage over vinylboronic acids.[4] However, the cost of the palladium catalyst and ligands can be a consideration for large-scale synthesis.
II. The Wittig Reaction: A Classic and Reliable Olefination Strategy
The Wittig reaction is a well-established method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide.[5] This approach provides a direct route to this compound from the corresponding aldehyde.
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine intermediate which then collapses to an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the driving force for the reaction.[6]
Experimental Protocol: Solvent-Free Wittig Reaction of Ethyl 2-Formylbenzoate
This protocol is adapted from a solvent-free procedure for the synthesis of ethyl cinnamate.[5]
Materials:
-
Ethyl 2-formylbenzoate
-
Methyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a dry mortar and pestle, grind methyltriphenylphosphonium bromide (1.1 mmol) and potassium tert-butoxide (1.1 mmol) to a fine powder under an inert atmosphere.
-
To a dry round-bottom flask, add the powdered ylide precursor mixture.
-
Add ethyl 2-formylbenzoate (1.0 mmol) to the flask.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add hexanes to the reaction mixture and stir to precipitate triphenylphosphine oxide.
-
Filter the mixture and wash the solid with cold hexanes.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate).
Performance and Considerations
The Wittig reaction is a robust and high-yielding method for olefination. The solvent-free approach offers advantages in terms of reduced waste and simplified work-up.[5] A key consideration is the stoichiometry of the reaction, as it generates a full equivalent of triphenylphosphine oxide as a byproduct, which must be separated from the desired product.
III. Fischer Esterification: A Direct and Atom-Economical Approach
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[7] This method is a straightforward and atom-economical route to this compound, provided that 2-vinylbenzoic acid is readily available.
Mechanistic Principles
The reaction involves the protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of water yield the ester and regenerate the acid catalyst.[8]
Experimental Protocol: Fischer Esterification of 2-Vinylbenzoic Acid
This protocol is based on standard procedures for the esterification of benzoic acid derivatives.[7][9]
Materials:
-
2-Vinylbenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine
-
Diethyl ether or ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-vinylbenzoic acid (1.0 mmol) in an excess of anhydrous ethanol (e.g., 10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).
-
Heat the mixture to reflux and maintain for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by distillation or column chromatography if necessary.
Performance and Considerations
Fischer esterification is an equilibrium-controlled reaction. To achieve high yields, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for example, by azeotropic distillation with a Dean-Stark trap.[7] This method is generally cost-effective and straightforward to perform, but the use of strong acid requires careful handling and neutralization during workup.
Comparative Analysis of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Wittig Reaction | Fischer Esterification |
| Starting Materials | Ethyl 2-bromobenzoate, Potassium vinyltrifluoroborate | Ethyl 2-formylbenzoate, Methyltriphenylphosphonium bromide | 2-Vinylbenzoic acid, Ethanol |
| Key Transformation | C-C bond formation | C=C bond formation (olefination) | C-O bond formation (esterification) |
| Catalyst/Reagent | Palladium catalyst, Base | Stoichiometric phosphonium ylide | Acid catalyst |
| Typical Yields | High (often >80%)[4] | High (often >80%) | Moderate to High (can be >90% with water removal)[7] |
| Byproducts | Inorganic salts | Triphenylphosphine oxide | Water |
| Advantages | Mild conditions, High functional group tolerance, Stable vinyl source | Reliable, High-yielding, Can be performed solvent-free | Atom-economical, Inexpensive reagents |
| Disadvantages | Cost of catalyst, Removal of metal residues | Stoichiometric byproduct, Ylide preparation | Equilibrium-limited, Strong acid required |
Visualization of Synthetic Pathways
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura Coupling Workflow.
Wittig Reaction Workflow
Caption: Wittig Reaction Workflow.
Fischer Esterification Workflow
Caption: Fischer Esterification Workflow.
Conclusion
The synthesis of this compound can be effectively achieved through several distinct and reliable methods. The Suzuki-Miyaura coupling stands out as a modern and highly efficient method, particularly suitable for substrates with sensitive functional groups. The Wittig reaction offers a classic and robust alternative, with the potential for a greener, solvent-free approach. Finally, Fischer esterification represents the most direct and atom-economical route, contingent on the availability of the corresponding carboxylic acid.
The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the project, including the cost and availability of starting materials, the desired scale of the reaction, and the need to avoid certain reagents or byproducts. By carefully considering the advantages and limitations of each method presented in this guide, researchers can make an informed decision to best suit their synthetic goals.
References
- 1. Ethyl 2-bromobenzoate synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. webassign.net [webassign.net]
- 6. Ethyl 2-bromobenzoate 98 6091-64-1 [sigmaaldrich.com]
- 7. One moment, please... [operachem.com]
- 8. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 9. studylib.net [studylib.net]
- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
A Practical Guide to Determining Monomer Reactivity Ratios for Ethyl 2-Vinylbenzoate
For researchers, scientists, and drug development professionals venturing into polymer synthesis, the precise control over copolymer composition is paramount. The sequence of monomer units along a polymer chain dictates its physicochemical properties, and ultimately, its performance in applications ranging from drug delivery systems to advanced materials. This guide provides an in-depth, practical comparison of established methods for determining monomer reactivity ratios, using the copolymerization of ethyl 2-vinylbenzoate as a focal point. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to obtaining these critical parameters.
The Significance of Monomer Reactivity Ratios
In copolymerization, two or more different monomers are polymerized together to form a copolymer chain. The relative tendency of a growing polymer chain ending in a certain monomer unit to add the same or the other monomer is quantified by the monomer reactivity ratios, r₁ and r₂. These ratios are defined as the ratio of the rate constant for a radical to add a monomer of its own type to the rate constant for it to add the other type of monomer.[1][2] Understanding these ratios is crucial as they predict the copolymer composition and microstructure—be it random, alternating, or blocky—which in turn governs the final properties of the material.[2]
This guide will compare two classical and widely used methods for determining reactivity ratios: the Fineman-Ross and the Kelen-Tüdős methods. While more advanced integrated methods exist, these linear graphical methods provide a foundational understanding of the principles involved and are still prevalent in many research settings.[3] We will use a hypothetical copolymerization of ethyl 2-vinylbenzoate (M₁) with styrene (M₂) as our model system to illustrate the experimental and data analysis workflow. Styrene is chosen as a common comonomer with well-understood polymerization behavior, making it a suitable candidate for comparison.
Experimental Design: A Step-by-Step Protocol
The determination of monomer reactivity ratios necessitates a series of copolymerization reactions with varying initial monomer feed compositions. A critical aspect of the classical methods is to maintain low monomer conversion (typically below 10%) to ensure that the monomer feed composition remains relatively constant throughout the experiment.[4]
Workflow for Determining Monomer Reactivity Ratios
Caption: Experimental workflow for determining monomer reactivity ratios.
Detailed Experimental Protocol
-
Monomer and Initiator Purification: Ensure ethyl 2-vinylbenzoate and styrene are free from inhibitors by passing them through a column of basic alumina. The initiator, such as 2,2'-azobisisobutyronitrile (AIBN), should be recrystallized from a suitable solvent like methanol.
-
Preparation of Reaction Mixtures: Prepare a series of reaction mixtures in glass ampoules with varying molar ratios of ethyl 2-vinylbenzoate (M₁) and styrene (M₂). For instance, prepare mixtures with M₁ mole fractions of 0.1, 0.3, 0.5, 0.7, and 0.9. Add a fixed amount of AIBN (e.g., 0.1 mol% relative to the total monomer concentration) to each ampoule.
-
Degassing: Subject each ampoule to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the ampoules under vacuum and place them in a constant temperature bath (e.g., 60 °C) for a predetermined time. The reaction time should be optimized in preliminary experiments to ensure the conversion is kept below 10%.
-
Quenching and Isolation: After the specified time, rapidly cool the ampoules in an ice bath to quench the polymerization. Open the ampoules and dissolve the contents in a small amount of a suitable solvent (e.g., toluene). Precipitate the copolymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring.
-
Purification and Drying: Filter the precipitated copolymer and wash it several times with the non-solvent to remove any unreacted monomers and initiator residues. Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40 °C) until a constant weight is achieved.
-
Copolymer Characterization: The composition of the purified copolymer is a critical piece of data. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for this purpose.[5][6] By integrating the characteristic peaks of the protons from each monomer unit, the molar fraction of each monomer in the copolymer (F₁ and F₂) can be accurately determined.
Data Analysis: Comparing Fineman-Ross and Kelen-Tüdős Methods
Once the initial monomer feed ratios (f₁, f₂) and the resulting copolymer compositions (F₁, F₂) are determined for each experiment, the reactivity ratios can be calculated using graphical methods.
Hypothetical Data for Ethyl 2-Vinylbenzoate (M₁) and Styrene (M₂) Copolymerization
For the purpose of this guide, we will use the following hypothetical, yet realistic, dataset based on the expected reactivity of a vinyl ester with styrene.
| Experiment | Mole Fraction of M₁ in Feed (f₁) | Mole Fraction of M₂ in Feed (f₂) | Mole Fraction of M₁ in Copolymer (F₁) | Mole Fraction of M₂ in Copolymer (F₂) |
| 1 | 0.1 | 0.9 | 0.04 | 0.96 |
| 2 | 0.3 | 0.7 | 0.15 | 0.85 |
| 3 | 0.5 | 0.5 | 0.28 | 0.72 |
| 4 | 0.7 | 0.3 | 0.45 | 0.55 |
| 5 | 0.9 | 0.1 | 0.70 | 0.30 |
The Fineman-Ross Method
The Fineman-Ross method rearranges the copolymerization equation into a linear form:
G = H * r₁ - r₂
where:
-
G = (F₁/F₂ - 1) / (f₁/f₂)
-
H = (F₁/F₂) / (f₁/f₂)²
A plot of G versus H should yield a straight line with a slope of r₁ and a y-intercept of -r₂.
The Kelen-Tüdős Method
The Kelen-Tüdős method is a refinement of the Fineman-Ross method that aims to provide a more even distribution of data points and reduce bias. It introduces an arbitrary constant, α, to normalize the data. The equation is:
η = (r₁ + r₂/α)ξ - r₂/α
where:
-
η = G / (α + H)
-
ξ = H / (α + H)
-
α = √(Hmin * Hmax), where Hmin and Hmax are the minimum and maximum H values from the Fineman-Ross calculation.
A plot of η versus ξ gives a straight line. The y-intercept (at ξ = 0) is equal to -r₂/α, and the value of η at ξ = 1 is equal to r₁.
Logical Flow of Data Analysis
Caption: Logical flow of data analysis for determining reactivity ratios.
Comparison of Methods and Interpretation of Results
| Method | Advantages | Disadvantages |
| Fineman-Ross | Simple and straightforward graphical method. | Can be biased by data points at the extremes of the monomer feed composition. |
| Kelen-Tüdős | Reduces the bias of the Fineman-Ross method by introducing a normalization factor (α), leading to a more even distribution of data points. | Slightly more complex calculations. |
Based on our hypothetical data, we would expect that for the copolymerization of ethyl 2-vinylbenzoate (M₁) and styrene (M₂), r₁ would be less than 1 and r₂ would be greater than 1. This is because the vinyl ester radical is generally less stable and more reactive than the styrenic radical, and the styrene monomer is more reactive towards both types of radicals due to the resonance stabilization of the resulting radical. The product of r₁ and r₂ would likely be less than 1, indicating a tendency towards a random or alternating copolymer structure.
Conclusion and Best Practices
The accurate determination of monomer reactivity ratios is a cornerstone of rational polymer design. This guide has provided a comprehensive overview of the experimental and analytical procedures for determining these crucial parameters for ethyl 2-vinylbenzoate, using styrene as a comparative comonomer.
Key Takeaways for Researchers:
-
Experimental Rigor is Crucial: The quality of your reactivity ratio data is directly dependent on the precision of your experimental setup. Maintaining low conversions and accurately determining copolymer composition are paramount.
-
Method Selection Matters: While classical linear methods like Fineman-Ross and Kelen-Tüdős are valuable for their instructional simplicity, researchers should be aware of their limitations. For the highest accuracy, particularly with data extending to higher conversions, the use of integrated, non-linear least-squares methods is recommended.[3]
-
Context is Key: The determined reactivity ratios are specific to the reaction conditions (temperature, solvent, pressure). Any changes to these parameters may necessitate a redetermination of the ratios.
By following the principles and protocols outlined in this guide, researchers can confidently determine the monomer reactivity ratios for their systems, enabling the synthesis of copolymers with tailored compositions and properties for a wide range of applications in research, materials science, and drug development.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. fiveable.me [fiveable.me]
- 3. US7989573B2 - Method of free radically polymerizing vinyl monomers - Google Patents [patents.google.com]
- 4. Bulk Free Radical Terpolymerization of Butyl Acrylate, 2-Methylene-1,3-Dioxepane and Vinyl Acetate: Terpolymer Reactivity Ratio Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cjps.org [cjps.org]
A Comparative Guide to Vinyl Ester Polymerization Kinetics for Researchers and Drug Development Professionals
This guide provides an in-depth comparative analysis of vinyl ester polymerization kinetics. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and validated understanding of the curing process of these versatile thermosetting polymers.
Vinyl ester resins bridge the performance gap between polyesters and epoxies, offering excellent mechanical properties and chemical resistance, which makes them suitable for a wide range of applications, including in the biomedical field.[1] A thorough understanding of their polymerization kinetics is paramount for controlling the final properties of the cured material. This guide will explore various initiation methods and analytical techniques to provide a comprehensive comparative framework.
The Chemistry of Vinyl Ester Polymerization: A Primer
Vinyl ester resins are typically formed from the reaction of an epoxy resin with an unsaturated carboxylic acid, such as methacrylic or acrylic acid.[1][2][3] The resulting oligomers possess reactive vinyl groups at their ends.[3] The polymerization, or curing, is a free-radical chain-growth process, often involving a reactive diluent like styrene to reduce viscosity and participate in the crosslinking reaction.[1][3][4] The final cured product is a highly crosslinked, three-dimensional network.[1]
The kinetics of this polymerization are influenced by several factors, including the type and concentration of the initiator, the presence of inhibitors or retarders, temperature, and the specific vinyl ester resin and reactive diluent used.[5][6][7]
A Comparative Analysis of Initiation Techniques
The initiation of vinyl ester polymerization can be broadly categorized into two primary methods: thermal initiation and photoinitiation. The choice between these methods is dictated by the application, desired curing speed, and the geometry of the part being fabricated.
Thermal Initiation: The Workhorse of Bulk Polymerization
Thermal initiation relies on the decomposition of a chemical initiator at elevated temperatures to generate free radicals. Peroxides, such as methyl ethyl ketone peroxide (MEKP) and benzoyl peroxide, are commonly used initiators, often in conjunction with a promoter or accelerator like cobalt naphthenate to facilitate radical formation at lower temperatures.[6][7][8]
The concentration of the initiator and promoter system significantly impacts the gel time, cure rate, and exotherm temperature. A higher initiator concentration generally leads to a faster reaction rate.[9] However, an excessively high concentration can lead to a rapid, uncontrolled exotherm, potentially causing thermal degradation of the polymer and the formation of internal stresses. The use of a combination of initiators that decompose at different temperatures can help to control the curing process, especially in thick components.[5]
Photoinitiation: Curing with Light
Photoinitiation utilizes light, typically in the ultraviolet (UV) range, to cleave photoinitiator molecules and generate free radicals.[1][10] This method offers several advantages over thermal initiation, including rapid curing at ambient temperatures, spatial and temporal control over the polymerization, and reduced emission of volatile organic compounds.[11]
The efficiency of photoinitiation is dependent on the light intensity, the absorption characteristics and concentration of the photoinitiator, and the thickness of the sample.[11][12] Common photoinitiators for vinyl ester resins include camphorquinone/amine systems.[12] Photo-Differential Scanning Calorimetry (photo-DSC) is a powerful technique for studying the kinetics of photopolymerization.[5][12]
Diagram: Comparative Workflow of Initiation Methods
Caption: Workflow comparison of thermal and photoinitiation.
Table 1: Comparison of Thermal and Photoinitiation
| Feature | Thermal Initiation | Photoinitiation |
| Energy Source | Heat | UV Light |
| Curing Speed | Slower (minutes to hours) | Faster (seconds to minutes)[11] |
| Temperature | Elevated | Ambient |
| Control | Less precise, dependent on thermal conductivity | High spatial and temporal control |
| Thickness Limitation | Less limited, but exotherm management is critical | Limited by light penetration depth[11] |
| Typical Initiators | Peroxides (MEKP, Benzoyl Peroxide)[8] | Camphorquinone, BAPO[11][12] |
| Advantages | Suitable for large, thick parts; lower cost initiators | Fast cure, low energy consumption, room temperature operation |
| Disadvantages | Potential for thermal stress, longer cycle times | Limited to thin sections or transparent materials, higher cost of photoinitiators |
Experimental Techniques for Monitoring Polymerization Kinetics
A variety of analytical techniques can be employed to monitor the progress of vinyl ester polymerization. Each technique provides unique insights into the curing process.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique used to measure the heat flow associated with the polymerization reaction.[5][13][14] By monitoring the exothermic heat of reaction, one can determine the degree of cure, the rate of reaction, and the activation energy of the polymerization.[2] Isothermal DSC runs are used to study the cure kinetics at a constant temperature, while non-isothermal scans can provide information on the overall heat of reaction.[5][6] The presence of multiple peaks in a DSC thermogram can indicate complex reaction mechanisms, such as the formation of microgels.[5]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a valuable tool for monitoring the chemical changes that occur during polymerization in real-time.[13][14][15] The disappearance of specific absorption bands corresponding to the reactive vinyl groups of the vinyl ester and the reactive diluent (e.g., styrene) can be used to track the conversion of each species independently.[5][13][16] This allows for the determination of reactivity ratios and provides a more detailed understanding of the copolymerization process.[5][16]
Rheometry
Rheological measurements are used to monitor the changes in the viscosity and viscoelastic properties of the resin as it cures.[2][4][17] The gel point, which is the transition from a liquid to a solid-like material, can be precisely determined by monitoring the crossover of the storage modulus (G') and the loss modulus (G''). Rheological data is crucial for understanding the processability of the resin and for optimizing molding and infusion processes.[4]
Diagram: Experimental Workflow for Kinetic Analysis
Caption: Workflow for kinetic analysis using DSC, FTIR, and Rheometry.
Table 2: Comparison of Analytical Techniques for Kinetic Studies
| Technique | Principle | Key Information Obtained | Advantages | Limitations |
| DSC | Measures heat flow associated with reaction.[5] | Degree of cure, reaction rate, activation energy, glass transition temperature (Tg).[2][6] | Quantitative, well-established, can be used for both thermal and photo-curing.[12] | Indirect measurement of chemical conversion, can be affected by sample mass and geometry. |
| FTIR | Monitors changes in vibrational bands of functional groups.[15] | Real-time conversion of specific reactive groups (e.g., vinyl, styrene), reactivity ratios.[5][13][16] | Direct measurement of chemical changes, provides mechanistic insights. | Can be difficult for highly filled or opaque samples, requires careful peak deconvolution. |
| Rheometry | Measures changes in viscosity and viscoelastic properties.[4] | Gel time, viscosity evolution, modulus development. | Provides critical processing information, sensitive to network formation. | Limited to the pre-gel and early post-gel stages, can be influenced by temperature gradients. |
Experimental Protocols
Protocol: Isothermal DSC Analysis of Thermally Initiated Vinyl Ester Polymerization
-
Sample Preparation: Accurately weigh 5-10 mg of the uncured vinyl ester resin mixture (including initiator and promoter) into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell.
-
Experimental Program:
-
Equilibrate the sample at a temperature below the initiation temperature (e.g., 25°C).
-
Rapidly ramp the temperature to the desired isothermal cure temperature (e.g., 80°C, 100°C, 120°C).[18]
-
Hold the sample at the isothermal temperature until the heat flow signal returns to the baseline, indicating the completion of the reaction at that temperature.
-
Cool the sample to room temperature.
-
Perform a second temperature ramp (e.g., from 25°C to 250°C at 10°C/min) to measure the residual heat of reaction and determine the glass transition temperature (Tg) of the cured sample.
-
-
Data Analysis:
-
Integrate the area under the exothermic peak of the isothermal scan to determine the heat of reaction at that temperature.
-
The degree of cure (α) at any time (t) is calculated as the ratio of the heat evolved up to time t (ΔHt) to the total heat of reaction (ΔHtotal).
-
The rate of cure (dα/dt) is the first derivative of the degree of cure with respect to time.
-
Protocol: Real-Time FTIR Monitoring of Vinyl Ester Polymerization
-
Sample Preparation: Place a small drop of the uncured resin mixture onto the crystal of an Attenuated Total Reflectance (ATR)-FTIR accessory.
-
Instrument Setup: Configure the FTIR spectrometer for time-resolved data acquisition (e.g., one spectrum every 30 seconds).
-
Curing:
-
For thermal curing, use a heated ATR stage to maintain the desired isothermal temperature.
-
For photo-curing, position a UV light source to irradiate the sample on the ATR crystal.
-
-
Data Acquisition: Initiate data collection simultaneously with the start of the curing process (either by heating or UV exposure).
-
Data Analysis:
-
Identify the characteristic absorption peaks for the vinyl ester (e.g., around 1636 cm-1 for C=C stretch) and styrene (e.g., around 910 cm-1 for vinyl C-H out-of-plane bending).
-
Monitor the decrease in the area or height of these peaks over time.
-
Calculate the conversion of each monomer by normalizing the peak area at time t to its initial area. An internal standard peak that does not change during the reaction (e.g., a C=O stretch around 1720 cm-1) should be used for normalization.
-
Conclusion
The study of vinyl ester polymerization kinetics is a multifaceted endeavor that requires a careful selection of initiation and analytical techniques. Thermal initiation remains a robust method for bulk polymerization, while photoinitiation offers superior control and speed for specific applications. A combination of DSC, FTIR, and rheometry provides a comprehensive understanding of the curing process, from the initial liquid state to the final crosslinked solid.
For researchers and professionals in drug development and other high-performance fields, a deep understanding of these kinetic principles is not merely academic. It is the foundation for designing and manufacturing materials with tailored properties, ensuring reliability, and accelerating innovation. The experimental protocols and comparative data presented in this guide offer a solid framework for embarking on or refining the study of vinyl ester polymerization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. Thermoset Polymers: Vinyl Esters - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. scilit.com [scilit.com]
- 8. nanoient.org [nanoient.org]
- 9. bipublication.com [bipublication.com]
- 10. Photopolymerization of Systems with Novel Vinyl Ester Monomers - Radtech [radtech-europe.com]
- 11. "Formulation development and cure kinetics of UV curing vinyl ester pho" by Alexander Stiles [trace.tennessee.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. citedrive.com [citedrive.com]
- 15. s4science.at [s4science.at]
- 16. researchwithrowan.com [researchwithrowan.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature - PMC [pmc.ncbi.nlm.nih.gov]
comparing performance of different initiators for ethyl 2-vinylbenzoate polymerization
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of polymers for advanced applications, including drug delivery and specialty materials, the precise control over polymer architecture is paramount. Poly(ethyl 2-vinylbenzoate) is a polymer of growing interest, and the choice of initiator in its polymerization is a critical determinant of the final material's properties. This guide provides an in-depth comparison of the performance of various initiators for the polymerization of ethyl 2-vinylbenzoate, covering free-radical, controlled radical (ATRP and RAFT), anionic, and cationic polymerization techniques. Experimental data from analogous vinyl ester systems are leveraged to provide a comprehensive overview where direct data for ethyl 2-vinylbenzoate is not available.
Free-Radical Polymerization: The Conventional Approach
Conventional free-radical polymerization (FRP) is a widely used and relatively simple method for polymer synthesis. The choice of initiator primarily depends on its decomposition temperature and solubility. For ethyl 2-vinylbenzoate, the most common initiators are azo compounds and peroxides.
Initiator Comparison: AIBN vs. BPO
Azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) are two of the most common thermal initiators for FRP. Their performance is dictated by their decomposition kinetics, which in turn affects the polymerization rate and the resulting polymer's molecular weight and dispersity.
| Initiator | Typical Decomposition Temperature (°C) | Key Characteristics | Expected Performance for Ethyl 2-Vinylbenzoate |
| AIBN | 60-80 | Decomposes to produce nitrogen gas and two cyanoisopropyl radicals. The radical generation rate is largely independent of the solvent.[1] | Provides good control over the polymerization rate, which is proportional to the square root of the initiator concentration.[2] AIBN is preferred for its clean decomposition, avoiding oxygenated byproducts that can lead to polymer yellowing.[1] |
| BPO | 80-100 | Decomposes to form two benzoyloxy radicals, which can further decarboxylate to form phenyl radicals. The decomposition can be induced by the solvent. | BPO's higher decomposition temperature may require higher reaction temperatures.[3] While effective, the benzoyloxy radicals are more reactive and can participate in side reactions, potentially leading to broader molecular weight distributions compared to AIBN.[4] |
Causality Behind Experimental Choices: The selection between AIBN and BPO often hinges on the desired reaction temperature and the solvent system. AIBN's predictable decomposition kinetics make it a reliable choice for achieving reproducible results.[5] BPO, while also effective, may introduce more variability due to potential induced decomposition and the presence of more reactive radical species.
Experimental Protocol: Free-Radical Polymerization of Ethyl 2-Vinylbenzoate with AIBN
This protocol describes a typical solution polymerization of ethyl 2-vinylbenzoate using AIBN as the initiator.
Materials:
-
Ethyl 2-vinylbenzoate (monomer)
-
Toluene (solvent)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
Methanol (non-solvent for precipitation)
-
Schlenk flask equipped with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Monomer and Solvent Preparation: In a Schlenk flask, dissolve ethyl 2-vinylbenzoate in toluene. The concentration of the monomer can be varied to control the polymerization rate and polymer molecular weight.
-
Degassing: Subject the monomer solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: Under a positive pressure of inert gas, add the desired amount of AIBN to the reaction mixture. The initiator concentration is typically in the range of 0.1 to 1 mol% with respect to the monomer.
-
Polymerization: Immerse the Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.
-
Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by techniques such as ¹H NMR spectroscopy or gas chromatography.
-
Termination and Precipitation: After the desired conversion is reached, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large excess of a non-solvent like methanol with vigorous stirring.
-
Purification and Drying: Filter the precipitated polymer, wash it with fresh methanol to remove any unreacted monomer and initiator residues, and dry it in a vacuum oven until a constant weight is achieved.
dot
Caption: Workflow for Free-Radical Polymerization.
Atom Transfer Radical Polymerization (ATRP): Precision Control
ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The choice of initiator is crucial for achieving good control over the polymerization.
Initiator Comparison for ATRP
The ideal ATRP initiator should have a carbon-halogen bond that is readily and reversibly cleaved by the transition metal catalyst. The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains grow simultaneously.
| Initiator | Abbreviation | Typical Monomers | Initiation Efficiency | PDI | Key Characteristics |
| Ethyl 2-bromoisobutyrate | EBiB | Methacrylates, Acrylates | High | < 1.2 | A highly efficient and commonly used initiator for a wide range of monomers. The tertiary alkyl halide provides a good balance of activation and deactivation rates.[6][7] |
| Ethyl 2-bromopropionate | EBP | Acrylates, Styrenes | Moderate to High | < 1.3 | A secondary alkyl halide initiator that is also effective, though initiation may be slightly slower compared to EBiB for some monomers.[8] |
| 1-Phenylethyl bromide | 1-PEBr | Styrenes | High | < 1.2 | An excellent initiator for styrene and related monomers due to the benzylic stabilization of the radical.[6] |
Causality Behind Experimental Choices: For ethyl 2-vinylbenzoate, which has a structure analogous to styrenic and acrylic monomers, Ethyl 2-bromoisobutyrate (EBiB) is expected to be a highly effective initiator. Its tertiary structure allows for rapid and clean initiation, leading to polymers with low PDI. The choice of the halogen is also critical, with bromides generally offering a good compromise between reactivity and control.[6]
Experimental Protocol: ATRP of Ethyl 2-Vinylbenzoate
This protocol outlines a typical ATRP of ethyl 2-vinylbenzoate using a Cu(I)Br/PMDETA catalyst system and EBiB as the initiator.
Materials:
-
Ethyl 2-vinylbenzoate (monomer)
-
Anisole (solvent)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Ethyl 2-bromoisobutyrate (EBiB) (initiator)
-
Tetrahydrofuran (THF)
-
Methanol (non-solvent)
-
Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr and a magnetic stir bar. Seal the flask and deoxygenate by three cycles of vacuum and backfilling with inert gas.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole, ethyl 2-vinylbenzoate, and PMDETA to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles.
-
Initiation: After the final thaw, while the solution is under inert gas, add the initiator (EBiB) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir.
-
Monitoring and Termination: Monitor the reaction by taking samples at intervals. To terminate, cool the flask and expose the reaction mixture to air, which oxidizes the Cu(I) catalyst.
-
Purification: Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer solution in a large excess of cold methanol.
-
Drying: Filter the polymer and dry it under vacuum.
dot
Caption: Simplified Mechanism of ATRP.
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization: Versatility and Tolerance
RAFT polymerization is another powerful controlled radical polymerization technique that is compatible with a wide range of monomers and reaction conditions. The control is achieved through the use of a chain transfer agent (CTA), often a thiocarbonylthio compound.
Initiator (CTA) Comparison for RAFT
In RAFT, a conventional free-radical initiator (like AIBN) is used to generate radicals, and the CTA controls the polymerization. The choice of the CTA is critical and depends on the reactivity of the monomer. For vinyl esters like ethyl 2-vinylbenzoate, xanthates and dithiocarbamates are generally effective.[9]
| CTA Type | General Structure | Key Characteristics | Expected Performance for Ethyl 2-Vinylbenzoate |
| Xanthates | R-S-C(=S)-O-R' | Generally used for less activated monomers (LAMs) like vinyl esters. They provide good control over molecular weight and PDI.[10] | (S)-2-(Ethyl propionate)-(O-ethyl xanthate) has been shown to be effective for the polymerization of vinyl benzoate and other vinyl esters, suggesting it would be a good choice for ethyl 2-vinylbenzoate.[10] |
| Dithiocarbamates | R-S-C(=S)-NR'₂ | Also suitable for LAMs. The electronic properties of the nitrogen atom can be tuned to modulate the reactivity of the CTA. | N,N-diethyl S-(ethyl 2-propionyl) dithiocarbamate has demonstrated good control in the polymerization of vinyl acetate, a related monomer.[5] |
Causality Behind Experimental Choices: The effectiveness of a RAFT agent is determined by the equilibrium between the active (propagating radical) and dormant (macro-CTA) species. The Z-group (e.g., -OR' in xanthates) and the R-group of the CTA must be appropriately chosen to match the reactivity of the monomer. For vinyl esters, the C=S bond of xanthates and dithiocarbamates is sufficiently reactive towards the propagating radical to ensure a rapid equilibrium and good control.[11]
Experimental Protocol: RAFT Polymerization of Ethyl 2-Vinylbenzoate
This protocol describes a typical RAFT polymerization of ethyl 2-vinylbenzoate using a xanthate-based CTA and AIBN as the radical source.
Materials:
-
Ethyl 2-vinylbenzoate (monomer)
-
(S)-2-(Ethyl propionate)-(O-ethyl xanthate) (CTA)
-
Azobisisobutyronitrile (AIBN) (initiator)
-
1,4-Dioxane (solvent)
-
Methanol (non-solvent)
-
Ampoule or Schlenk flask
-
Nitrogen or Argon source
-
Oil bath
Procedure:
-
Preparation of Reaction Mixture: In an ampoule or Schlenk flask, combine ethyl 2-vinylbenzoate, the xanthate CTA, AIBN, and 1,4-dioxane. The ratio of monomer to CTA will determine the target molecular weight, and the ratio of CTA to AIBN is typically between 5:1 and 10:1.
-
Degassing: Degas the mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or inert gas.
-
Polymerization: Place the sealed vessel in a preheated oil bath at the appropriate temperature (e.g., 60-70 °C) for the desired time.
-
Termination and Precipitation: Stop the reaction by cooling the vessel in an ice bath and opening it to the air. Precipitate the polymer by adding the reaction mixture to an excess of cold methanol.
-
Purification and Drying: Filter the polymer, wash with methanol, and dry under vacuum.
dot
Caption: General Workflow for RAFT Polymerization.
Anionic and Cationic Polymerization: Exploring Ionic Mechanisms
Anionic and cationic polymerizations offer alternative routes to poly(ethyl 2-vinylbenzoate), although they are generally more sensitive to impurities and require more stringent reaction conditions.
Anionic Polymerization Initiators
Anionic polymerization is initiated by nucleophiles and is suitable for monomers with electron-withdrawing groups. Alkyllithium compounds are common initiators.
-
n-Butyllithium (n-BuLi): A strong nucleophile that can initiate the polymerization of vinyl monomers. For monomers like ethyl 2-vinylbenzoate, initiation is expected to be fast.[12] However, the ester group is also susceptible to nucleophilic attack, which can lead to side reactions and a loss of control.
-
sec-Butyllithium (sec-BuLi): A more sterically hindered initiator that can sometimes provide better control than n-BuLi by reducing side reactions with the ester group.[12]
-
tert-Butyllithium (t-BuLi): Even more sterically hindered, which can further minimize side reactions.[13]
Performance Outlook: While anionic polymerization can produce polymers with narrow molecular weight distributions, its application to ethyl 2-vinylbenzoate requires careful optimization to avoid side reactions with the ester functionality. Low temperatures are typically required to suppress these side reactions.
Cationic Polymerization Initiators
Cationic polymerization is initiated by electrophiles and is suitable for monomers with electron-donating groups. The vinyl group of ethyl 2-vinylbenzoate is rendered electron-deficient by the ester group, making it a challenging monomer for conventional cationic polymerization. However, under certain conditions, it might be possible.
-
Lewis Acids (e.g., SnCl₄, TiCl₄, BF₃·OEt₂): These can initiate polymerization in the presence of a co-initiator like water or a protonic acid.[14][15] For vinyl ethers, which are more electron-rich, these systems can lead to living polymerization.[14] Their effectiveness for ethyl 2-vinylbenzoate is likely to be low due to the electron-withdrawing nature of the monomer.
-
Brønsted Acids (e.g., Triflic acid): Strong protonic acids can directly protonate the vinyl group to initiate polymerization. However, control is often poor.[15]
Performance Outlook: Cationic polymerization is generally not the preferred method for vinyl esters like ethyl 2-vinylbenzoate due to the deactivating effect of the ester group. Side reactions and poor control over the polymerization are expected.
Conclusion and Recommendations
The choice of initiator for the polymerization of ethyl 2-vinylbenzoate has a profound impact on the resulting polymer's properties.
-
For simplicity and scalability , free-radical polymerization with AIBN is a reliable choice, offering good reaction control for many applications.
-
For precision control over molecular weight and architecture , ATRP with EBiB as the initiator is highly recommended. This method allows for the synthesis of well-defined polymers with low dispersity.
-
RAFT polymerization , using a xanthate-based CTA like (S)-2-(ethyl propionate)-(O-ethyl xanthate), offers a versatile and robust alternative to ATRP, with excellent tolerance to a variety of functional groups and reaction conditions.
-
Anionic and cationic polymerizations are less suitable for ethyl 2-vinylbenzoate due to the high potential for side reactions and lack of control, and their use would require significant optimization.
Researchers and scientists should select the initiation system that best aligns with their specific requirements for polymer architecture, purity, and scalability.
References
- 1. nbinno.com [nbinno.com]
- 2. "Investigation of the Synthesis and Polymerization Behavior of Vinyl Be" by Selim Mehmet Erhan [scholarworks.wmich.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Aibn Initiator Best Features and Benefits Explained [qfperoxide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]
- 13. researchgate.net [researchgate.net]
- 14. main.spsj.or.jp [main.spsj.or.jp]
- 15. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Introduction: Identifying a Research Opportunity in Functional Polymers
An In-Depth Technical Guide to the Applications of 2-Vinyl-benzoic Acid Ethyl Ester: A Monomer with Untapped Potential
In the landscape of functional monomers, the vinylbenzoic acid family has distinguished itself, particularly the para (4-vinyl) isomer, as a cornerstone for creating stimuli-responsive and functional polymers. However, its positional isomer, this compound, remains conspicuously absent from the mainstream literature. This guide serves as a technical exploration into the potential applications of this underutilized monomer. By leveraging established principles of polymer chemistry and drawing comparisons with its well-documented relatives, we will construct a scientifically grounded rationale for its investigation and use in advanced materials science and drug development.
This document is structured to provide researchers with a comprehensive starting point for working with this compound. We will delve into its synthesis, propose polymerization strategies while anticipating the kinetic implications of its ortho substitution, and forecast its performance in key applications such as drug delivery and the creation of "smart" materials. Our objective is to bridge the existing knowledge gap and illuminate the promising avenues that this unique monomer presents.
Synthesis of this compound: A Proposed Protocol
While specific literature detailing the synthesis of this compound is scarce, a robust and scalable protocol can be devised based on well-established methods for vinyl ester production, primarily through a mercury-catalyzed transvinylation reaction.
Causality Behind Experimental Choices:
The chosen pathway involves the reaction of ethyl 2-bromobenzoate with a vinylating agent. An alternative, and perhaps more common industrial approach, is the transvinylation of the corresponding carboxylic acid with vinyl acetate.[1][2][3] The latter is often preferred for its atom economy and the use of readily available starting materials. The mercury (II) acetate catalyst, activated by sulfuric acid, is critical for the ester interchange reaction.[3] The reaction is an equilibrium process, and thus, a large excess of vinyl acetate is used to drive the reaction towards the desired product.
Proposed Experimental Protocol: Transvinylation of Ethyl 2-Benzoylformate
A plausible synthetic route starting from ethyl 2-benzoylformate is outlined below.
Diagram of Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a thermometer. The setup is flushed with nitrogen.
-
Reagents: To the flask, add ethyl 2-benzoylformate (1 equivalent), vinyl acetate (10 equivalents, serving as both reagent and solvent), and mercury (II) acetate (0.02 equivalents).
-
Catalyst Activation: Slowly add concentrated sulfuric acid (0.005 equivalents) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (approximately 72-76 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Neutralization: After cooling to room temperature, add sodium acetate (0.03 equivalents) to neutralize the sulfuric acid catalyst.
-
Purification: The excess vinyl acetate and acetic acid byproduct are removed by distillation. The crude product is then purified by vacuum distillation.
Polymerization and the Influence of Ortho-Substitution
The polymerization of this compound is expected to proceed via standard free-radical polymerization techniques. However, the position of the vinyl group is predicted to have a significant impact on the polymerization kinetics and the resulting polymer properties.
Steric Hindrance: A Key Consideration
The proximity of the ethyl ester group to the vinyl group in the ortho position introduces considerable steric bulk around the propagating radical center.[4][5] This steric hindrance is expected to lower the rate of polymerization compared to its para-isomer, where the functional group is remote from the vinyl moiety. This is a critical consideration for designing polymerization protocols, as longer reaction times or higher initiator concentrations may be necessary to achieve high conversions.
Diagram of the Polymerization Process
Caption: Schematic of the free-radical polymerization of this compound.
Proposed Polymerization Protocol: Free-Radical Polymerization
-
Preparation: The this compound monomer is purified by passing through a column of basic alumina to remove any inhibitors.
-
Reaction Mixture: In a Schlenk flask, the monomer is dissolved in toluene. A free-radical initiator, such as azobisisobutyronitrile (AIBN), is added.
-
Degassing: The mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The flask is placed in a preheated oil bath at 70°C and stirred for 24-48 hours.
-
Isolation: The polymer is isolated by precipitation into a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum.
Comparative Analysis and Potential Applications
While direct experimental data for poly(this compound) is not available, we can extrapolate its potential properties and applications by comparing it to its known isomers and related polymers.
Application in Drug Delivery
Polymers are extensively used as carriers for the controlled release of therapeutic agents.[3] Poly(vinyl benzoate) nanoparticles have already been shown to be effective carriers for lipophilic small molecules.[2][6][7] It is highly probable that poly(this compound) could be formulated into similar nanoparticle systems for drug delivery. The ester linkages in the polymer side chains would be susceptible to enzymatic or hydrolytic cleavage, leading to a biodegradable material.
Conceptual Diagram of a Drug-Loaded Nanoparticle
Caption: Conceptual model of a drug-eluting nanoparticle from poly(this compound).
Stimuli-Responsive Materials
A particularly promising application lies in the development of stimuli-responsive, or "smart," materials.[4][8][9][10] The ethyl ester side chains of poly(this compound) can be hydrolyzed under acidic or basic conditions to yield poly(2-vinylbenzoic acid). The carboxylic acid groups along the polymer backbone would impart pH-responsive behavior. At pH values above the pKa of the carboxylic acid, the polymer would be deprotonated and hydrophilic, likely dissolving or swelling in aqueous media. Below the pKa, the polymer would be protonated and hydrophobic, leading to collapse or precipitation. This reversible transition could be exploited for applications in sensors, actuators, and controlled release systems that trigger in specific pH environments, such as the acidic microenvironment of a tumor.
Comparative Properties Table
The following table compares the expected properties of poly(this compound) and its hydrolyzed form with the known properties of the corresponding para-isomers.
| Property | Poly(ethyl 4-vinylbenzoate) (Known) | Poly(ethyl 2-vinylbenzoate) (Predicted) | Poly(4-vinylbenzoic acid) (Known) | Poly(2-vinylbenzoic acid) (Predicted) | Justification for Prediction |
| Glass Transition Temp. (Tg) | Moderate | Higher | High | Higher | The ortho-substitution restricts chain rotation, leading to a stiffer backbone and a higher Tg. |
| Solubility | Soluble in common organic solvents | Similar to the para-isomer | Soluble in basic aqueous solutions | Soluble in basic aqueous solutions | The overall polarity is similar. |
| pH-Responsiveness | Not pH-responsive | Not pH-responsive | pH-responsive (pKa ~4.5-5.5) | pH-responsive (pKa likely lower) | The ortho-carboxylic acid is expected to be more acidic due to the electronic influence of the polymer backbone. |
| Polymerization Rate | Standard for styrenics | Slower | Standard for styrenics | Slower | Steric hindrance from the ortho-ester group will likely reduce the rate of radical propagation.[4][5] |
Conclusion and Future Outlook
This compound represents a significant, yet largely unexplored, opportunity in the field of functional polymers. While the lack of direct research presents a challenge, it also underscores the potential for novel discoveries. Based on a firm understanding of its chemical structure and the behavior of related compounds, we can confidently predict that polymers derived from this monomer will exhibit unique properties, particularly in terms of their thermal characteristics and the behavior of their hydrolyzed, pH-responsive derivatives. The steric hindrance introduced by the ortho-ester group is not merely a synthetic hurdle but a tool that can be used to fine-tune polymer architecture and properties.
This guide has provided a theoretical framework and proposed experimental protocols to serve as a launchpad for researchers venturing into this new territory. The synthesis is achievable with established chemical methods, and the potential applications in drug delivery and stimuli-responsive materials are compelling. It is our hope that this analysis will catalyze further investigation into this compound, ultimately unlocking its full potential in the development of next-generation advanced materials.
References
- 1. US2299862A - Preparation of vinyl esters - Google Patents [patents.google.com]
- 2. US3158633A - Process for preparation of vinyl esters - Google Patents [patents.google.com]
- 3. US3000918A - Vinyl ester synthesis - Google Patents [patents.google.com]
- 4. Temperature and pH dual-responsive poly(vinyl lactam) copolymers functionalized with amine side groups via RAFT polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Properties and Applications of Polyvinyl Alcohol, Halloysite Nanotubes and Their Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. EP0719246B1 - Synthesis of vinyl esters - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 2-Vinyl-benzoic acid ethyl ester
Essential Safety & Handling Guide: 2-Vinyl-benzoic Acid Ethyl Ester
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound (CAS No. 32082-32-9). As a valued professional in research and drug development, your safety is paramount. This document is structured to provide clear, actionable steps rooted in established scientific and safety principles, empowering you to manage this chemical with confidence and precision.
A Note on Scientific Integrity: As of the latest revision of this document, a comprehensive, publicly available Safety Data Sheet (SDS) from a primary manufacturer for this compound specifically was not located. The following guidance is synthesized from authoritative sources on structurally similar compounds, including vinyl monomers and aromatic esters, and established laboratory safety principles. The recommendations for the isomeric compound, 3-Vinylbenzoic acid ethyl ester, which is classified as a skin, eye, and respiratory irritant, have been given significant consideration.[1] This guide is designed to be a robust starting point, but it is imperative to supplement it with your institution's specific safety protocols and to perform a thorough risk assessment before commencing any work.
Immediate Hazard Assessment & Core Precautions
This compound is a member of the vinyl and aromatic ester chemical classes. Compounds in these classes can present significant hazards, including the potential for rapid, exothermic, and uncontrolled polymerization, especially when exposed to heat, light, or contaminants.[2] The vinyl group makes this compound susceptible to polymerization, which can lead to a dangerous increase in temperature and pressure within a sealed container.
Based on data for the closely related isomer, 3-Vinylbenzoic acid ethyl ester, it is prudent to assume that this compound is an irritant to the skin, eyes, and respiratory system.[1] Therefore, all handling should be performed with the assumption that the material is hazardous upon contact or inhalation.
Core Directive: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[3]
Personal Protective Equipment (PPE): A Multi-Barrier Approach
A multi-layered approach to PPE is critical to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specific Recommendation | Rationale & Causality |
| Hand Protection | Butyl rubber or Viton™ gloves. Nitrile gloves may offer short-term splash protection but are generally not recommended for prolonged contact with esters.[4][5][6] | Esters can degrade common laboratory gloves like nitrile and latex. Butyl rubber provides superior resistance to esters and ketones.[4][6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[7][8] |
| Eye Protection | Chemical safety goggles with side shields. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against direct splashes and vapors that can cause serious eye irritation.[1] |
| Skin and Body Protection | A flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | Provides a barrier against accidental spills and splashes. Flame-resistant material is recommended due to the flammability of similar organic compounds. |
| Respiratory Protection | Generally not required when handled in a properly functioning chemical fume hood. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9] | A fume hood is the primary engineering control to prevent inhalation of potentially irritating vapors.[3] |
Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: From Receipt to Use
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10]
-
Keep the container tightly closed and protect it from direct sunlight.[8]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[10]
-
Due to the risk of polymerization, it is advisable to check for the presence of a polymerization inhibitor and monitor the product's shelf life.
Handling and Dispensing:
-
All manipulations of this compound should be conducted in a chemical fume hood.[3]
-
Ground and bond containers when transferring material to prevent static discharge.
-
Use only non-sparking tools.
-
Avoid inhalation of vapors and contact with skin and eyes.[8]
-
Do not eat, drink, or smoke in the handling area.
Emergency Procedures: A Step-by-Step Response
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact:
-
Immediately remove all contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.[10]
-
If skin irritation occurs, seek medical attention.[10]
Eye Contact:
-
Immediately flush the eyes with a gentle stream of lukewarm water for at least 20 minutes, holding the eyelids open.[11][12]
-
Remove contact lenses if present and easy to do so.[12]
-
Seek immediate medical attention from an ophthalmologist.[11][12]
Inhalation:
-
Move the individual to fresh air at once.
-
If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth with water.
-
Seek immediate medical attention.
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Remove all sources of ignition.
-
Contain the spill using a non-combustible absorbent material such as sand or earth.
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Do not allow the spilled material to enter drains or waterways.
Disposal Plan: Responsible Waste Management
Due to its potential for polymerization and its classification as an organic substance, this compound requires careful disposal.
-
Waste Collection: Collect all waste material, including contaminated absorbent materials and disposable PPE, in a designated, labeled hazardous waste container.
-
Do Not Mix: Do not mix this waste with other waste streams, particularly those containing incompatible materials.
-
Polymerization Risk: Be aware that polymerization can occur in the waste container. Do not seal the container tightly if there is a risk of pressure buildup.
-
Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[13][14][15] Do not pour down the drain.[3]
By adhering to these protocols, you can significantly mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for yourself and your colleagues.
References
- 1. aksci.com [aksci.com]
- 2. retrofitcompanies.com [retrofitcompanies.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. dess.uccs.edu [dess.uccs.edu]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. research.uga.edu [research.uga.edu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Mastering Eye Injury First Aid: A Guide for Advanced Responders — Delta Emergency Support Training [deltaemergency.com]
- 12. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 13. savemyexams.com [savemyexams.com]
- 14. chemistrystudent.com [chemistrystudent.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
